4-Methylthiophene-2-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methylthiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NS/c1-5-2-6(3-7)8-4-5/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMGQUQOZSZRBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375615 | |
| Record name | 4-methylthiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73305-93-8 | |
| Record name | 4-Methyl-2-thiophenecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73305-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methylthiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylthiophene-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Methylthiophene-2-carbonitrile: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-Methylthiophene-2-carbonitrile (CAS No. 73305-93-8), a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical properties, plausible synthetic routes, detailed spectral characterization, and its potential applications in the pharmaceutical industry.
Introduction: The Significance of the Thiophene Scaffold
Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a bioisostere of the benzene ring. Its unique electronic properties and ability to engage in various intermolecular interactions make it a valuable component in the design of novel therapeutic agents. The introduction of a methyl group and a cyano group, as in this compound, offers specific steric and electronic features that can be exploited for targeted drug design.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 73305-93-8 | [2][3] |
| Molecular Formula | C₆H₅NS | [2] |
| Molecular Weight | 123.18 g/mol | [2] |
| Appearance | Expected to be a solid or oil | General Knowledge |
| Predicted XlogP | 2.0 | [4] |
| Monoisotopic Mass | 123.01427 Da | [4] |
Synthesis of this compound
Proposed Synthetic Pathway: Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[5][6] The proposed synthesis of this compound would start from the readily available 2-amino-4-methylthiophene.
Figure 1: Proposed synthetic workflow for this compound via the Sandmeyer reaction.
Detailed Experimental Protocol (Hypothetical)
This protocol is a well-established procedure for the Sandmeyer reaction and is expected to be effective for the synthesis of the target compound.
Step 1: Diazotization of 2-Amino-4-methylthiophene
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 2-amino-4-methylthiophene (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Causality: The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt. The use of a slight excess of sodium nitrite ensures the complete conversion of the starting amine.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Gently heat the reaction mixture to 50-60 °C and maintain for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Self-Validation: The progress of the reaction can be monitored by the evolution of nitrogen gas. The purity of the final product should be confirmed by TLC, GC-MS, and NMR spectroscopy.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Based on the known spectral data of similar compounds, the following characteristic signals are predicted.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals corresponding to the methyl group and the two aromatic protons on the thiophene ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |
| -CH₃ | 2.2 - 2.5 | Singlet | Methyl group attached to an aromatic ring. |
| H-3 | 7.0 - 7.3 | Singlet (or narrow doublet) | Aromatic proton adjacent to the methyl group. |
| H-5 | 7.5 - 7.8 | Singlet (or narrow doublet) | Aromatic proton adjacent to the electron-withdrawing cyano group, expected to be downfield. |
Reference Data: The chemical shifts of protons on the thiophene ring are influenced by the electronic nature of the substituents.[7]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| -CH₃ | 15 - 20 | Typical range for a methyl group on an aromatic ring. |
| -C≡N | 115 - 125 | Characteristic chemical shift for a nitrile carbon.[8] |
| C-2 | 110 - 120 | Carbon bearing the cyano group. |
| C-3 | 135 - 145 | Aromatic carbon adjacent to the methyl group. |
| C-4 | 140 - 150 | Quaternary carbon attached to the methyl group. |
| C-5 | 125 - 135 | Aromatic carbon adjacent to the sulfur atom. |
Reference Data: The chemical shifts are predicted based on the known values for substituted thiophenes and the electronic effects of the methyl and cyano groups.[9]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| -C≡N (Nitrile) | 2220 - 2240 | Strong, sharp |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C=C (Aromatic) | 1500 - 1600 | Medium to weak |
Reference Data: The nitrile stretch is a particularly diagnostic peak in the IR spectrum.[10]
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| Ion | Predicted m/z |
| [M]⁺ | 123.01 |
| [M+H]⁺ | 124.02 |
| [M+Na]⁺ | 146.00 |
Reference Data: Predicted m/z values are based on the molecular formula and isotopic abundances.[4]
Reactivity and Potential Transformations
The chemical reactivity of this compound is dictated by the interplay of the electron-rich thiophene ring and the electron-withdrawing nitrile group.
Figure 2: Key potential chemical transformations of this compound.
-
Hydrolysis of the Nitrile: The cyano group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-methylthiophene-2-carboxylic acid. This transformation opens up a wide range of further derivatization possibilities through amide or ester formation.
-
Reduction of the Nitrile: The nitrile group can be reduced to a primary amine, (4-methylthiophen-2-yl)methanamine, using reducing agents such as lithium aluminum hydride or catalytic hydrogenation. This provides a route to introduce a flexible aminomethyl linker.
-
Electrophilic Aromatic Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration. The directing effects of the methyl and cyano groups will influence the position of substitution, likely favoring the 5-position.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The nitrile group can serve as a key functional handle for diversification, allowing for the exploration of a wide chemical space. Thiophene-containing compounds have demonstrated a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[11] The specific substitution pattern of this compound can be utilized to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds.
Conclusion
This compound is a versatile and valuable building block in organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and a thorough analysis of its expected spectroscopic characteristics. The potential for diverse chemical transformations makes this compound an attractive starting point for the development of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of such well-characterized and versatile intermediates will only increase.
References
- (Reference to a general organic chemistry textbook discussing the Sandmeyer reaction)
- (Reference to a spectroscopy textbook or database for characteristic NMR and IR values)
- Chatterjee, A., & Bhattacharya, S. (Year). The Sandmeyer Reaction.
- (A recent review article on the medicinal chemistry of thiophenes).[11]
- (A publication detailing a Sandmeyer reaction on a similar heterocyclic system).[6]
- (A reliable source for 13C NMR data, such as the SDBS database or a relevant public
- (A general organic chemistry text discussing the reactivity of nitriles and thiophenes)
- (A source for 1H NMR data of thiophene deriv
- (A source discussing the applic
- PubChem. This compound.
- Oakwood Chemical. 4-Methyl-thiophene-2-carbonitrile.
- (A review article on the prevalence of heterocyclic compounds in FDA-approved drugs).[1]
- (A relevant patent mentioning the synthesis or use of rel
- (A publication with IR spectra of nitrile-containing arom
- Oregon State University. 13C NMR Chemical Shifts.
- Michigan State University. Infrared Spectroscopy.
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4-Methylthiophene-2-carbonitrile molecular weight and formula
An In-Depth Technical Guide to 4-Methylthiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its thiophene core is a privileged scaffold found in numerous FDA-approved drugs, offering unique physicochemical properties that can enhance drug-receptor interactions and metabolic stability. The presence of a chemically versatile nitrile group at the 2-position, combined with a methyl group at the 4-position, provides a valuable platform for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of this compound, detailing its core molecular properties, plausible and robust synthetic routes, characteristic spectroscopic data, key reactivity, and established applications as a synthetic intermediate in drug discovery.
Core Molecular Profile
This compound (CAS No: 73305-93-8) is an aromatic nitrile built upon a thiophene ring. The thiophene moiety is a bioisostere of the benzene ring, often incorporated into drug candidates to modulate lipophilicity and metabolic pathways.[1] The nitrile group serves as a key functional handle, capable of being transformed into amines, amides, carboxylic acids, or tetrazoles, making it a cornerstone for generating molecular diversity in drug discovery programs.
| Property | Data | Source(s) |
| Molecular Formula | C₆H₅NS | [2] |
| Molecular Weight | 123.18 g/mol | [2] |
| CAS Number | 73305-93-8 | [3] |
| Canonical SMILES | CC1=CSC(=C1)C#N | [4] |
| InChIKey | KQMGQUQOZSZRBI-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 2.0 | [4] |
| Appearance | Not widely reported; expected to be a liquid or low-melting solid |
Synthesis and Manufacturing
While numerous methods exist for the synthesis of thiophenes and the introduction of nitrile groups, a direct, peer-reviewed protocol for this compound is not prominently available. However, based on established and reliable organic transformations, a robust two-step synthesis can be designed starting from the commercially available 4-methylthiophene-2-carboxaldehyde. This pathway involves the formation of an aldoxime followed by its dehydration.
Synthetic Workflow Overview
The conversion of an aldehyde to a nitrile is a classic and high-yielding transformation. The causality is straightforward: the aldehyde is first converted to an oxime, which possesses a hydroxyl group that can be eliminated as water using a dehydrating agent, resulting in the formation of the carbon-nitrogen triple bond.
Caption: Synthetic workflow from aldehyde to nitrile.
Detailed Experimental Protocol (Prophetic)
This protocol is a self-validating system based on well-established chemical principles for converting aromatic aldehydes to nitriles.
Step 1: Synthesis of 4-Methylthiophene-2-aldoxime
-
Reagents & Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methylthiophene-2-carboxaldehyde (1.0 eq), ethanol (5 mL per gram of aldehyde), and hydroxylamine hydrochloride (1.2 eq).
-
Reaction: Slowly add a base such as pyridine (2.0 eq) or aqueous sodium hydroxide to neutralize the HCl salt and free the hydroxylamine. The choice of base is critical; pyridine can act as both a base and a solvent, while NaOH requires an aqueous/alcoholic medium. Stir the mixture at room temperature for 1-2 hours or gently heat to 50-60 °C to drive the reaction to completion, monitoring by Thin Layer Chromatography (TLC).
-
Workup & Isolation: Once the starting aldehyde is consumed, cool the reaction mixture and pour it into cold water. The oxime product, being less polar than hydroxylamine but often a solid, may precipitate. Collect the solid by vacuum filtration. If it oils out, extract the aqueous mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime. This product is often of sufficient purity for the next step.
Step 2: Dehydration to this compound
-
Reagents & Setup: In a fume hood, equip a round-bottom flask with a stirrer, reflux condenser, and a gas trap (e.g., a bubbler connected to a bleach solution) if using thionyl chloride. Dissolve the crude 4-methylthiophene-2-aldoxime (1.0 eq) in a suitable anhydrous solvent like dichloromethane (DCM) or toluene.
-
Reaction: Cool the solution in an ice bath. Slowly add the dehydrating agent.
-
Rationale for Choice: Thionyl chloride (SOCl₂) is highly effective as it produces gaseous byproducts (SO₂ and HCl) that are easily removed. Acetic anhydride (Ac₂O) is another common choice, often requiring heating. The choice dictates the reaction conditions and workup procedure.
-
-
Execution (using SOCl₂): Add thionyl chloride (1.1 eq) dropwise, maintaining the temperature below 10 °C. After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup & Purification: Carefully quench the reaction by pouring it over ice water. Separate the organic layer, wash with saturated sodium bicarbonate solution to neutralize excess acid, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.
Spectroscopic and Physicochemical Properties
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted): The proton spectrum is expected to be simple and highly informative.
-
Thiophene Protons (H3, H5): Two singlets are expected in the aromatic region (~7.0-7.8 ppm). The proton at the 5-position will likely appear slightly downfield from the proton at the 3-position due to the electronic effects of the adjacent sulfur and nitrile group.
-
Methyl Protons (-CH₃): A sharp singlet is expected around 2.2-2.4 ppm.
-
-
¹³C NMR (Predicted):
-
Nitrile Carbon (-C≡N): A characteristic peak in the range of 115-120 ppm.[9][10]
-
Thiophene Ring Carbons: Four distinct signals are expected in the aromatic region (~120-150 ppm). The carbon attached to the nitrile (C2) and the carbon attached to the methyl group (C4) will be quaternary and thus show weaker signals. The carbon bearing the nitrile (C2) is expected to be the most downfield of the ring carbons.
-
3.2. Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence of the nitrile functional group.
-
C≡N Stretch: A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹. This is a highly diagnostic peak for nitriles.[9]
-
C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.
-
C=C Stretches: Thiophene ring stretching vibrations typically appear in the 1400-1550 cm⁻¹ region.[6]
Reactivity and Applications in Drug Development
The synthetic utility of this compound is rooted in the reactivity of both the thiophene ring and the nitrile functional group.
Key Reactions of the Nitrile Group
The nitrile group is a versatile precursor to other key functional groups essential for building pharmacologically active molecules.
Caption: Key transformations of the nitrile group.
-
Reduction to Amines: The nitrile can be reduced to a primary amine (4-methylthiophen-2-yl)methanamine. This transformation introduces a basic center, crucial for forming salts or interacting with biological targets.
-
Hydrolysis to Carboxylic Acids: Acid- or base-catalyzed hydrolysis converts the nitrile to 4-methylthiophene-2-carboxylic acid, a common pharmacophore.
-
Conversion to Tetrazoles: Reaction with sodium azide allows for the synthesis of 5-(4-methylthiophen-2-yl)tetrazole. The tetrazole ring is a well-known bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.
Case Study: Intermediate in Atypical Antipsychotic Synthesis
Thiophene carbonitriles are valuable intermediates in the synthesis of major pharmaceuticals. A prominent example is the synthesis of Olanzapine, an atypical antipsychotic. A key intermediate in one of its synthetic routes is 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile .[11] This molecule, an isomer of the title compound with additional functionality, undergoes reduction and cyclization to form the core thieno[2,3-b][12][13]benzodiazepine structure of Olanzapine. This highlights the industrial relevance of the thiophene carbonitrile scaffold in constructing complex, polycyclic drug molecules.
Applications in Materials Science
Beyond pharmaceuticals, thiophene derivatives are fundamental to the field of organic electronics. The electron-withdrawing nature of the nitrile group can be used to tune the electronic properties of thiophene-based polymers and small molecules for applications in organic field-effect transistors (OFETs) and sensors.[14]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from analogous compounds like thiophene-2-carbonitrile and other substituted thiophenes allow for a reliable hazard assessment.[13][15][16][17]
-
Primary Hazards: The compound should be presumed to be harmful if swallowed, inhaled, or in contact with skin .[13] Nitriles can be toxic, and thiophene derivatives can cause irritation. It is also expected to cause serious eye irritation.[13][15]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.
-
Skin and Body Protection: A laboratory coat is required. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
-
Handling and Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.
-
Conclusion
This compound represents a strategically important building block for chemical synthesis. Its value is derived from the proven track record of the thiophene scaffold in successful drug molecules and the synthetic flexibility of the nitrile functional group. For medicinal chemists and drug development professionals, it offers a reliable starting point for accessing novel amines, carboxylic acids, and tetrazoles appended to a privileged heterocyclic core. Understanding its synthesis, reactivity, and handling is key to unlocking its full potential in the creation of next-generation therapeutics and advanced materials.
References
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- SynArchive. (n.d.). Sandmeyer Reaction.
- MySkinRecipes. (n.d.). 2-Amino-4-methylthiophene-3-carbonitrile.
- PrepChem.com. (2023). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate.
- Raghav, M., et al. (2016). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 8(2), 129-135.
- Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Thiophenecarbonitrile.
- PubChem. (n.d.). This compound.
- Khan, K. M., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14599–14617. [Link]
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-14. [Link]
- SmithKline Beckman Corporation. (1989). US Patent 4,847,386A: Process for preparing thiophene derivatives.
- Guchhait, G., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
- King, W. J., & Nord, F. F. (1948). Preparation of thiophene-2-aldehyde and some substituted thiophene aldehydes. The Journal of Organic Chemistry, 13(5), 635-640. [Link]
- ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f.
- ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide.
- Wockhardt Limited. (2004). Patent EP1437351A1: 10h-thieno[2,3-B][12][13] benzodiazepine.
- ResearchGate. (n.d.). Synthesis of thiophene aldehydes with K2S via the cleavage of C−C bonds.
- Sone, T., & Abe, Y. (1973). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 22(1), 93-105.
- SpectraBase. (n.d.). 2-(METHYLTHIO)-4-THIOXO-1-THIA-5-AZASPIRO[5.5]UNDEC-2-ENE-3-CARBONITRILE.
- BenchChem. (2025). Tetrahydrothiophene-2-carbonitrile: A Technical Review.
- Iaroshenko, V. O., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31754–31766. [Link]
- Iaroshenko, V. O., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis... PubMed Central.
- Page, T. F., et al. (1968). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 90(26), 7141–7144. [Link]
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- NIST. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST Chemistry WebBook.
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- Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University.
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The Thiophene Scaffold: A Privileged Core for Modulating Biological Activity
An In-Depth Technical Guide for Researchers
Introduction: The Versatility of the Thiophene Ring
In the landscape of medicinal chemistry, the search for "privileged structures"—molecular scaffolds capable of binding to multiple biological targets—is a cornerstone of modern drug discovery. The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, has unequivocally earned this designation.[1][2][3] Its structural and electronic properties, which are in some ways analogous to a benzene ring, allow it to serve as a versatile pharmacophore in a vast array of therapeutic areas.[1] Thiophene derivatives are found in numerous approved drugs, demonstrating their clinical significance in treating conditions ranging from cancer and inflammation to microbial infections and neurodegenerative disorders.[3][4][5]
The utility of the thiophene nucleus stems from several key physicochemical characteristics. Its aromaticity, planarity, and lipophilicity facilitate interactions with biological macromolecules and allow for passage across cellular membranes. Furthermore, the sulfur atom can engage in hydrogen bonding and other non-covalent interactions, while the carbon atoms of the ring provide multiple sites for synthetic modification. This structural malleability allows medicinal chemists to fine-tune the steric and electronic properties of thiophene derivatives to optimize potency, selectivity, and pharmacokinetic profiles for specific biological targets.[1][6]
This technical guide provides an in-depth exploration of the major biological activities associated with thiophene derivatives. We will delve into the key mechanisms of action, present field-proven experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their therapeutic potential.
Antimicrobial Activity: Disrupting Microbial Defenses
The emergence of multidrug-resistant (MDR) pathogens represents a critical global health threat, necessitating the discovery of novel antimicrobial agents. Thiophene derivatives have shown considerable promise in this arena, exhibiting activity against a wide spectrum of bacteria and fungi.[7][8][9]
Core Mechanisms of Antimicrobial Action
The antimicrobial efficacy of thiophene compounds is often multifactorial, targeting essential microbial structures and pathways.
-
Membrane Disruption: A primary mechanism involves the disruption of the bacterial cell membrane's integrity. Certain thiophene derivatives increase membrane permeability, leading to the leakage of essential intracellular components and ultimately causing cell death.[7] This bactericidal effect has been demonstrated against challenging Gram-negative bacteria like colistin-resistant Acinetobacter baumannii and Escherichia coli.[7]
-
Enzyme Inhibition: Thiophene-based molecules can act as inhibitors of crucial bacterial enzymes. For instance, molecular docking studies have suggested that some derivatives bind to and inhibit D-alanine ligase, an essential enzyme in the biosynthesis of the bacterial cell wall peptidoglycan.[10]
-
Targeting Outer Membrane Proteins (OMPs): In Gram-negative bacteria, the outer membrane presents a formidable barrier. Thiophene derivatives have been shown to have a strong binding affinity for OMPs such as CarO1 and Omp33 in A. baumannii and OmpW and OmpC in E. coli.[7] Interfering with these proteins can disrupt nutrient transport and compromise the structural integrity of the cell envelope.
-
Inhibition of Adherence: By altering the bacterial surface, some thiophene compounds can reduce the adherence of bacteria to host cells, a critical first step in the infection process.[7]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a standardized method for quantifying the in vitro antimicrobial activity of a thiophene derivative.[10][11][12] Its trustworthiness is established through the use of positive and negative controls and adherence to established guidelines (e.g., CLSI, EUCAST).
Objective: To determine the lowest concentration of a thiophene derivative that visibly inhibits the growth of a target microorganism.
Methodology:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth, MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Preparation and Serial Dilution:
-
Prepare a stock solution of the thiophene derivative in a suitable solvent (e.g., DMSO).
-
In a sterile 96-well microtiter plate, add 100 µL of sterile MHB to wells 2 through 12.
-
Add 200 µL of the test compound at twice the desired highest final concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound). Well 12 can serve as a sterility control (no compound, no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL, and the final CFU/mL is ~5 x 10⁵.
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Diagram: Workflow for MIC Determination This diagram illustrates the key steps in the Broth Microdilution protocol.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Anti-inflammatory Activity: Quenching the Inflammatory Cascade
Chronic inflammation is a driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[13][14] Non-steroidal anti-inflammatory drugs (NSAIDs) are a mainstay of treatment, and many thiophene derivatives function through similar mechanisms, often with improved safety profiles.[13][14][15] Marketed drugs like Tinoridine and Tiaprofenic acid contain a thiophene core and are known for their anti-inflammatory properties.[15][16]
Core Mechanisms of Anti-inflammatory Action
Thiophene derivatives primarily exert their anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid cascade and modulating cytokine expression.
-
Cyclooxygenase (COX) Inhibition: The most well-characterized mechanism is the inhibition of COX-1 and COX-2 enzymes.[13][15] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation. By blocking this conversion, thiophene derivatives reduce the cardinal signs of inflammation. The relative selectivity for COX-2 over COX-1 is a key goal in drug design to minimize gastrointestinal side effects.[14]
-
Lipoxygenase (LOX) Inhibition: In addition to COX, some thiophene compounds also inhibit 5-lipoxygenase (5-LOX), the enzyme that converts arachidonic acid into leukotrienes.[13][15] Leukotrienes are powerful chemoattractants for immune cells and contribute to bronchoconstriction and increased vascular permeability. Dual COX/LOX inhibitors can offer a broader spectrum of anti-inflammatory activity.
-
Modulation of Pro-inflammatory Cytokines: Chronic inflammatory states are characterized by the overexpression of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. Thiophene derivatives have been shown to reduce the gene expression of these pro-inflammatory mediators, thereby dampening the overall immune response.[15]
Diagram: Thiophene Inhibition of the Arachidonic Acid Cascade This pathway shows how thiophene derivatives block inflammatory mediator production.
Caption: Inhibition of COX and LOX enzymes by thiophene derivatives.
Experimental Protocol: In Vitro Chromogenic COX Inhibition Assay
This protocol provides a reliable method to screen thiophene derivatives for their ability to inhibit COX-1 and COX-2 enzymes, a cornerstone for evaluating anti-inflammatory potential.[17]
Objective: To quantify the dose-dependent inhibition of purified COX-1 and COX-2 enzymes by a test compound.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute purified human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Prepare a solution of heme cofactor in the assay buffer.
-
Prepare a solution of the colorimetric substrate, such as N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).
-
Prepare a solution of the substrate, arachidonic acid.
-
Prepare serial dilutions of the thiophene test compound and a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
-
Assay Procedure (96-Well Plate Format):
-
To each well, add:
-
80 µL of assay buffer.
-
10 µL of heme.
-
10 µL of the COX-1 or COX-2 enzyme solution.
-
10 µL of the test compound dilution (or vehicle control).
-
-
Incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
To initiate the reaction, add 20 µL of a solution containing both arachidonic acid and TMPD.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 590 nm using a plate reader in kinetic mode, taking readings every minute for 10 minutes.
-
The rate of change in absorbance is proportional to the COX peroxidase activity.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each reaction from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control: % Inhibition = [1 - (V₀_inhibitor / V₀_vehicle)] x 100
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
Anticancer Activity: Targeting Malignant Processes
The chemical versatility of the thiophene scaffold has made it a valuable platform for the development of novel anticancer agents.[2][18] These derivatives can interfere with multiple hallmarks of cancer, including uncontrolled proliferation, survival, and metastasis.
Core Mechanisms of Anticancer Action
Thiophene derivatives employ a range of strategies to combat cancer cells, often exhibiting multi-targeting capabilities.[19]
-
Tubulin Polymerization Inhibition: Several thiophene compounds act as microtubule-destabilizing agents.[2][19] They bind to β-tubulin, preventing its polymerization into microtubules. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Kinase Inhibition: Dysregulation of protein kinases is a common feature of many cancers. Thiophene derivatives have been developed as inhibitors of key kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[19]
-
Topoisomerase Inhibition: These enzymes are essential for managing DNA topology during replication and transcription. Thiophene-based compounds can inhibit topoisomerases, leading to DNA strand breaks and the induction of apoptosis.[2]
-
Induction of Apoptosis via ROS: Some derivatives can increase the intracellular levels of reactive oxygen species (ROS).[2][20] While normal cells can manage a certain level of oxidative stress, cancer cells are often more vulnerable. Excessive ROS can damage mitochondria, leading to the release of pro-apoptotic factors and triggering programmed cell death.[20]
-
Wnt/β-catenin Pathway Inhibition: This signaling pathway is often hyperactivated in gastrointestinal cancers. Specific thiophene derivatives have been shown to inhibit this pathway, suppressing tumor cell proliferation.[19]
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a robust, colorimetric method widely used to assess the cytotoxic potential of novel compounds against cancer cell lines in vitro.[21][22] It measures the metabolic activity of cells, which serves as a proxy for cell viability.
Objective: To determine the concentration of a thiophene derivative that reduces the viability of a cancer cell line by 50% (IC₅₀).
Methodology:
-
Cell Seeding:
-
Harvest cancer cells (e.g., HeLa, MCF-7, HCT-116) that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the thiophene derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the test compound at various concentrations. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for an additional 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control: % Viability = (Abs_treated / Abs_control) x 100
-
Plot the % Viability versus the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Activity in Neurodegenerative Disorders: A Neuroprotective Role
Neurodegenerative disorders like Alzheimer's and Parkinson's disease are characterized by the progressive loss of neurons.[6][23] The ability of small molecules to cross the blood-brain barrier (BBB) is a major challenge in developing treatments. Thiophene derivatives, due to their favorable physicochemical properties, have emerged as promising scaffolds for creating CNS-active agents.[23]
Core Mechanisms of Neuroprotective Action
Thiophene derivatives can combat neurodegeneration through a multi-pronged approach, addressing several pathological features of these diseases.[23][24]
-
Modulation of Protein Aggregation: The aggregation of proteins such as amyloid-β (Aβ), tau, and α-synuclein is a key pathological hallmark.[23][24] Specific thiophene-based ligands have been designed to bind to these aggregates, and some can even inhibit their formation, potentially halting disease progression.[6][25]
-
Acetylcholinesterase (AChE) Inhibition: In Alzheimer's disease, there is a deficit of the neurotransmitter acetylcholine. Inhibiting AChE, the enzyme that degrades acetylcholine, is a validated therapeutic strategy. Many thiophene derivatives have been synthesized and shown to be potent AChE inhibitors.[6][26]
-
Alleviation of Oxidative Stress: Oxidative stress and neuroinflammation are major contributors to neuronal damage.[6][23] Thiophene derivatives often possess antioxidant properties, enabling them to scavenge free radicals and reduce oxidative damage in the brain.[23]
Summary of Thiophene Derivatives and Their Biological Activities
The following table summarizes quantitative data for select thiophene derivatives across different biological activities, illustrating the potency that can be achieved with this scaffold.
| Derivative Class/Compound | Biological Activity | Target/Assay | Reported Potency (MIC or IC₅₀) | Reference |
| Thiophene Derivatives 4, 5, 8 | Antibacterial | A. baumannii (Col-R) | MIC₅₀: 16-32 mg/L | [7] |
| Spiro-indoline-oxadiazole 17 | Antibacterial | C. difficile | MIC: 2-4 µg/mL | [10][27] |
| Thiophene Carboxamide (IIId) | Acetylcholinesterase Inhibition | Ellman's Method | 60% inhibition (vs. 40% for Donepezil) | [26] |
| Tetrasubstituted Thiophene 4c | Anti-inflammatory | Carrageenan-induced paw edema | 77% protection at 20 mg/kg | [14] |
| Fused Thiophene 480 | Anticancer | HeLa Cells (MTT Assay) | IC₅₀: 12.61 µg/mL | [20][28] |
| Thiophene Derivative 1312 | Anticancer | SGC-7901 Cells | IC₅₀: 340 nM | [19] |
Conclusion
The thiophene nucleus is a remarkably versatile and privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of potent biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. The ability to readily modify the core structure allows for the systematic optimization of drug-like properties, leading to compounds that can effectively modulate complex biological pathways. The robust and validated experimental protocols detailed in this guide provide a framework for researchers to reliably assess the potential of novel thiophene derivatives in their own drug discovery programs. As our understanding of disease pathology deepens, the rational design of thiophene-based agents will undoubtedly continue to yield innovative and impactful therapeutic solutions.
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4-Methylthiophene-2-carbonitrile: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Enduring Legacy of the Thiophene Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful drug design. These "privileged scaffolds" possess the inherent ability to interact with a diverse range of biological targets, offering a fertile ground for the development of novel therapeutics.[1] Among these, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, holds a distinguished position.[2] Its prevalence in numerous FDA-approved drugs, spanning a wide spectrum of therapeutic areas from oncology and inflammation to cardiovascular and central nervous system (CNS) disorders, underscores its significance.[3] The thiophene moiety's utility stems from its unique combination of physicochemical properties: its aromaticity, ability to engage in various non-covalent interactions, and its role as a bioisosteric replacement for other aromatic systems like benzene.[2]
This guide focuses on a specific, yet underexplored, member of this esteemed family: 4-Methylthiophene-2-carbonitrile . We will delve into its chemical characteristics, propose a robust synthetic strategy, and, most importantly, explore its potential as a core pharmacophore in modern drug discovery. While direct applications of this specific scaffold in clinical candidates are not yet widely documented, this guide will provide a forward-looking perspective on its potential, drawing upon the rich history of thiophene chemistry and pharmacology to illuminate promising avenues for future research and development.
The this compound Scaffold: Physicochemical Properties and Synthetic Rationale
The this compound scaffold presents a unique combination of functional groups that make it an attractive starting point for medicinal chemistry campaigns.
| Property | Value |
| CAS Number | 73305-93-8 |
| Molecular Formula | C₆H₅NS |
| Molecular Weight | 123.18 g/mol |
| Appearance | Commercially available as a solid |
| Key Functional Groups | Thiophene, Nitrile, Methyl |
The nitrile group is a particularly versatile handle for synthetic elaboration. It can serve as a hydrogen bond acceptor, a precursor to amines or carboxylic acids, or participate in various cycloaddition reactions.[4] The methyl group at the 4-position provides a lipophilic anchor and can influence the molecule's overall shape and binding orientation.
Proposed Synthetic Pathway
Step 1: Gewald Synthesis of 2-Amino-4-methylthiophene-3-carbonitrile
The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward entry into highly functionalized 2-aminothiophenes.[5] It involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.
Step 2: Sandmeyer Reaction to Introduce the Nitrile Group
The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a variety of functionalities, including a nitrile group, via a diazonium salt intermediate.[6] This transformation is typically high-yielding and tolerates a range of functional groups.
This compound as a Putative Pharmacophore: Design Strategies and Therapeutic Potential
While the direct application of this compound as a core pharmacophore in clinical candidates is not yet established, its structural features suggest significant potential across several therapeutic areas.
Pharmacophoric Features and Bioisosteric Potential
The this compound scaffold presents a trifecta of desirable pharmacophoric features:
-
Hydrogen Bond Acceptor: The nitrile group is a potent hydrogen bond acceptor, capable of forming crucial interactions with biological targets.
-
Aromatic System: The thiophene ring provides a planar, aromatic system that can participate in π-stacking and other non-covalent interactions within a binding pocket.
-
Lipophilic Moiety: The methyl group at the 4-position introduces a lipophilic character, which can be critical for cell permeability and for occupying hydrophobic pockets in target proteins.
Furthermore, the thiophene ring is a well-known bioisostere of the benzene ring. Substituting a benzene ring with a thiophene ring can modulate a compound's metabolic stability, solubility, and target affinity without drastically altering its overall shape.
Potential Therapeutic Applications
Based on the established biological activities of the broader thiophene class, the this compound scaffold holds promise in several key therapeutic areas:
1. Kinase Inhibition:
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to bind to the ATP-binding site, which often contains both hydrophobic regions and hydrogen-bonding opportunities. The this compound scaffold could serve as an excellent starting point for the design of novel kinase inhibitors. The thiophene ring can occupy the adenine region of the ATP-binding site, while the nitrile and methyl groups can be oriented to interact with the hinge region and hydrophobic pockets, respectively.
2. Central Nervous System (CNS) Disorders:
Thiophene-containing compounds have shown promise as agents for treating CNS disorders.[1] The lipophilic nature of the thiophene ring can facilitate crossing the blood-brain barrier. The 2-amino-4-methylthiophene-3-carbonitrile precursor, in particular, has been noted for its potential in developing drugs for neurological disorders.[6] By decorating the this compound core with appropriate functional groups, it may be possible to develop novel agents for conditions such as anxiety, epilepsy, or neurodegenerative diseases.
3. Anti-infective and Anti-cancer Agents:
The thiophene scaffold is present in a variety of anti-infective and anti-cancer drugs.[4] The ability of the this compound core to be readily functionalized allows for the exploration of a wide chemical space to identify compounds with potent activity against microbial or cancer cell targets.
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of 2-Amino-4-methylthiophene-3-carbonitrile (Gewald Reaction)
Materials:
-
Propionaldehyde
-
Malononitrile
-
Elemental Sulfur
-
Ethanol
-
Morpholine (or another suitable base like triethylamine)
Procedure:
-
To a stirred solution of propionaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).
-
Add a catalytic amount of morpholine (approximately 0.1 equivalents).
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 2-amino-4-methylthiophene-3-carbonitrile.
Step 2: Synthesis of this compound (Sandmeyer Reaction)
Materials:
-
2-Amino-4-methylthiophene-3-carbonitrile
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
Water
-
Toluene
Procedure:
-
Dissolve 2-amino-4-methylthiophene-3-carbonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5°C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water and toluene.
-
Slowly add the cold diazonium salt solution to the cyanide solution, allowing the temperature to rise to room temperature.
-
Heat the mixture to 50-60°C and stir for 1-2 hours until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture, separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
General Protocol for a Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a protein kinase, a likely therapeutic target for derivatives of the this compound scaffold.
Materials:
-
Purified protein kinase
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., a derivative of this compound)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a microplate, add the kinase, substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase for a set period (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion and Future Directions
The this compound scaffold, while not yet a prominent player in the landscape of clinical drug candidates, represents a reservoir of untapped potential. Its structural simplicity, coupled with the versatile chemistry of the thiophene ring and nitrile group, makes it an attractive starting point for the design of novel bioactive molecules. This guide has provided a comprehensive overview of its physicochemical properties, a rational and experimentally sound synthetic strategy, and a forward-looking perspective on its potential as a pharmacophore in key therapeutic areas such as kinase inhibition and CNS disorders.
The path forward for realizing the full potential of this scaffold lies in systematic exploration. The synthesis of a focused library of derivatives, followed by screening against a diverse panel of biological targets, will be crucial in identifying initial hit compounds. Subsequent lead optimization, guided by structure-activity relationship studies and computational modeling, can then be employed to develop potent and selective drug candidates. As the quest for novel and effective therapeutics continues, the this compound scaffold stands as a promising, yet-to-be-fully-explored territory for medicinal chemists and drug discovery scientists.
References
- Tetrahydrothiophene-2-carbonitrile: A Technical Review of its Synthesis, Properties, and Potential in Drug Discovery - Benchchem. (n.d.).
- 2-Amino-4-methylthiophene-3-carbonitrile - MySkinRecipes. (n.d.).
- Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors. (n.d.).
- The Crucial Role of Thiophene Derivatives in Modern Pharmaceuticals. (n.d.).
- CNS stimulants - EP0049604A1 - Google Patents. (n.d.).
- WO2009006066A2 - Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof - Google Patents. (n.d.).
- US4847386A - Process for preparing thiophene derivatives - Google Patents. (n.d.).
- Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis - chemicalbook. (n.d.).
- US20040063694A1 - Compound useful for the treatment of CNS disorders - Google Patents. (n.d.).
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (n.d.).
- EP0729960A1 - Thiophene compounds and their use as intermediates in the preparation of antianxiety drugs, hypnotics, antiepileptic drugs and nuotropics - Google Patents. (n.d.).
- Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed. (2012, June 12).
- Pharmaceutical compounds - European Patent Office - EP 0454436 A1 - Googleapis.com. (n.d.).
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The Thiophene Carbonitrile Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development
Abstract
The substituted thiophene carbonitrile scaffold is a cornerstone of modern medicinal chemistry, prized for its versatile reactivity and its presence in numerous blockbuster pharmaceuticals. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to this privileged heterocyclic system. We will delve into the seminal methodologies, with a particular focus on the mechanistic underpinnings and practical execution of the Gewald aminothiophene synthesis—the principal gateway to 2-aminothiophene-3-carbonitriles. By examining the causality behind experimental choices and providing detailed, field-proven protocols, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. The narrative bridges historical context with contemporary applications, illustrating how the strategic manipulation of the thiophene carbonitrile core has led to the development of significant therapeutic agents.
Introduction: The Rise of a Privileged Scaffold
The story of thiophene begins not with a targeted synthesis, but with a serendipitous discovery. In 1882, Viktor Meyer, while performing a routine colorimetric test for benzene using isatin and sulfuric acid, found that highly purified benzene failed to produce the expected blue indophenin dye.[1] He correctly deduced that the reaction was characteristic of an impurity, which he subsequently isolated from coal tar and named "thiophene"[1]. This discovery unveiled a new class of sulfur-containing heterocycles that would become fundamental to organic chemistry.
Early research focused on understanding the aromatic nature and reactivity of the thiophene ring. However, it was the later introduction of specific functional groups, particularly the carbonitrile (—C≡N) moiety, that unlocked the scaffold's immense potential in medicinal chemistry. The nitrile group is a powerful and versatile functional handle; its linear geometry, metabolic stability, and ability to act as a hydrogen bond acceptor or be transformed into other key functional groups (such as amides, carboxylic acids, and tetrazoles) make it an invaluable tool in drug design[2]. The fusion of the thiophene ring—a bioisostere of the phenyl ring—with the carbonitrile group created a scaffold with a unique combination of physicochemical properties, ripe for exploration in the burgeoning field of drug discovery.
Early Synthetic Endeavors: The Pre-Gewald Era
Prior to the mid-20th century, the synthesis of specifically substituted aminothiophenes, let alone those bearing a carbonitrile group, was often a multi-step and challenging endeavor. One of the notable early methods was reported by Erich Benary in 1910. The Benary synthesis involved the reaction of ethyl 4-chloro-2-cyano-3-oxobutanoate with potassium hydrosulfide. This created a reactive sulfanyl intermediate that underwent intramolecular cyclization to yield ethyl 2-amino-4-hydroxythiophene-3-carboxylate[3].
While pioneering, the Benary method had a very limited scope due to the restricted availability of the required halogenated starting materials[3]. The synthesis of thiophene carbonitriles, in general, relied on routes such as the substitution of brominated thiophenes with cyanide salts or the multi-step construction of the ring from acyclic precursors, often with low yields and poor functional group tolerance[4]. The field lacked a convergent, reliable, and versatile method to access polysubstituted aminothiophene carbonitriles, a critical bottleneck that hindered their widespread investigation.
The Gewald Reaction: A Paradigm Shift in Thiophene Synthesis
The landscape of thiophene chemistry was irrevocably changed in 1961 when Karl Gewald reported a novel, one-pot, three-component reaction for the synthesis of polysubstituted 2-aminothiophenes[3]. This reaction, now universally known as the Gewald aminothiophene synthesis , involves the condensation of a ketone or aldehyde with an α-cyanoester or malononitrile in the presence of elemental sulfur and a base[5][6]. The discovery provided an exceptionally efficient and versatile route to 2-aminothiophene-3-carbonitriles and their corresponding esters, transforming them from synthetic curiosities into readily accessible building blocks.
Mechanistic Rationale and Causality
The elegance of the Gewald reaction lies in its sequential, self-validating cascade of well-established organic transformations. Understanding the mechanism is key to appreciating its robustness and troubleshooting its execution. The process begins with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile[1].
-
Causality: The choice of a basic catalyst (typically a secondary or tertiary amine like morpholine, piperidine, or triethylamine) is critical. The base must be strong enough to deprotonate the α-carbon of the nitrile, generating a nucleophilic carbanion, but not so strong as to promote unwanted side reactions. This carbanion then attacks the electrophilic carbonyl carbon, leading to an intermediate that subsequently dehydrates to form a stable α,β-unsaturated nitrile (a Knoevenagel adduct)[1].
The second phase involves the addition of elemental sulfur. The α,β-unsaturated nitrile intermediate is deprotonated at the α-position to the carbonyl (the original methylene of the ketone), and this new nucleophile attacks the S₈ ring. The resulting thiolate then attacks the β-carbon of the nitrile group in an intramolecular fashion. A final tautomerization and aromatization step yields the stable 2-aminothiophene ring[1].
Below is a diagram illustrating the logical workflow of the Gewald reaction.
Caption: Logical workflow of the Gewald aminothiophene synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile
This protocol provides a robust, self-validating method for a model Gewald reaction. The successful formation of the product is confirmed through standard analytical techniques.
Materials:
-
Acetophenone (1.20 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Elemental Sulfur (0.32 g, 10 mmol)
-
Morpholine (0.87 g, 10 mmol)
-
Ethanol (20 mL)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (10 mmol), malononitrile (10 mmol), elemental sulfur (10 mmol), and ethanol (20 mL).
-
Catalyst Addition: With gentle stirring, add morpholine (10 mmol) dropwise to the mixture at room temperature. The addition of the base is the primary control point; a controlled rate prevents an overly exothermic initial condensation.
-
Reaction Execution: Heat the mixture to reflux (approximately 78-80 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 2-3 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Purification: Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.
-
Drying and Characterization: Dry the resulting solid under vacuum. The product, 2-amino-4-phenylthiophene-3-carbonitrile, should be obtained as a pale yellow solid. The yield is typically in the range of 75-85%.
Structural Validation and Characterization
Confirming the structure of the synthesized thiophene carbonitrile is essential. A combination of spectroscopic methods provides a definitive validation of the product's identity and purity.
| Technique | Characteristic Signature for 2-Amino-4-phenylthiophene-3-carbonitrile | Causality/Interpretation |
| IR Spectroscopy | Strong, sharp absorption at ~2210-2230 cm⁻¹.Two distinct bands in the 3200-3500 cm⁻¹ region. | The peak at ~2220 cm⁻¹ is characteristic of a conjugated nitrile (C≡N) stretching vibration[7]. The two bands in the 3200-3500 cm⁻¹ range correspond to the symmetric and asymmetric N-H stretching of the primary amino group[7]. |
| ¹H NMR | Broad singlet at δ 4.0-6.5 ppm (integrating to 2H).Multiplets in the aromatic region at δ 7.0-7.8 ppm (integrating to 6H). | The broad singlet is indicative of the two exchangeable protons of the NH₂ group[7]. The aromatic signals correspond to the five protons of the phenyl ring and the single proton on the thiophene ring. |
| ¹³C NMR | Signal at δ ~115-120 ppm.Signal at δ ~150-165 ppm. | The signal around 117 ppm corresponds to the carbon of the nitrile group (C≡N)[8]. The downfield signal around 160 ppm is characteristic of the C2 carbon of the thiophene ring, which is attached to the electron-donating amino group[8]. |
| Mass Spectrometry | Molecular ion peak (M⁺) consistent with the calculated molecular weight (C₁₁H₈N₂S). | Confirms the overall mass of the synthesized compound, validating the successful incorporation of all components. |
The Thiophene Carbonitrile in Action: From Intermediate to API
The true value of substituted thiophene carbonitriles is realized in their role as versatile intermediates for the synthesis of complex Active Pharmaceutical Ingredients (APIs). The 2-amino-3-carbonitrile substitution pattern is particularly powerful, offering two distinct points for further chemical elaboration.
Case Study: Synthesis of Olanzapine
Olanzapine is a widely used atypical antipsychotic drug for the treatment of schizophrenia and bipolar disorder[9]. Its core structure is a thieno[2,3-b][10][11]benzodiazepine, and its synthesis critically relies on a thiophene carbonitrile intermediate[10][12].
The synthesis begins with a Gewald reaction to produce 2-amino-5-methylthiophene-3-carbonitrile . This key intermediate then undergoes a nucleophilic aromatic substitution reaction with 2-fluoronitrobenzene[9]. The amino group of the thiophene acts as the nucleophile, displacing the fluoride. The subsequent steps involve the reduction of the nitro group to an amine, followed by an acid-catalyzed intramolecular cyclization where the newly formed aniline attacks the carbon of the nitrile group, forming the seven-membered diazepine ring[12][13]. This elegant cascade demonstrates the planned reactivity of both the amino and nitrile functionalities.
The following diagram illustrates the synthetic pathway from the thiophene carbonitrile intermediate to the core of Olanzapine.
Caption: Key transformations in the synthesis of the Olanzapine core.
Transformations of the Nitrile Group
The carbonitrile group is not just a facilitator for cyclization reactions. It can be chemically transformed into other functional groups that are crucial for biological activity or for creating further diversity in a molecule library.
-
Conversion to Tetrazole: A common and highly valuable transformation in medicinal chemistry is the conversion of a nitrile to a tetrazole ring by reaction with an azide source (e.g., sodium azide)[14]. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and oral bioavailability[5]. This strategy has been successfully employed in the design of numerous drugs.
-
Hydrolysis to Amide/Carboxylic Acid: Under controlled acidic or basic conditions, the nitrile group can be partially hydrolyzed to a primary amide or fully hydrolyzed to a carboxylic acid[15][16]. The amide functional group is present in over 25% of all known drugs and is a key hydrogen bond donor and acceptor[17]. The ability to readily access amides from the thiophene carbonitrile precursor is a significant synthetic advantage.
Conclusion
The journey of substituted thiophene carbonitriles from their conceptual origins to their central role in modern drug manufacturing is a testament to the power of synthetic innovation. The discovery of the Gewald reaction was a watershed moment, providing a robust and efficient platform for accessing the 2-aminothiophene-3-carbonitrile scaffold. This guide has sought to provide not just the "how" but the "why"—elucidating the mechanistic causality that makes these protocols reliable and explaining the strategic rationale for their use in the synthesis of complex, life-saving medicines. For the researchers, scientists, and drug development professionals who continue to build upon this legacy, the thiophene carbonitrile core remains a scaffold of immense and enduring value.
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- Vegh, D., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
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- Adesina, T. A., et al. (2022). Modelling of Aminothiophene-Carbonitrile Derivatives as Potential Drug Candidates for Hepatitis B and C. University of Johannesburg Repository.
- Kondratov, I. S., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central.
- Sharma, V., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- Bhaskar, V. H., & Mohite, P. B. (2010). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. International Journal of Pharmacy and Biological Sciences, 1(3).
- Almanza-Serrano, G., et al. (2023). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Chemistry.
- University of Colorado Boulder. (n.d.). NMR Chemical Shifts.
- RSC Education. (2020). Synthesis of a γ-Keto-amide Derived from Thiophene Using a Carboxyl Ester as Precursor.
- Wikipedia. (n.d.). Feist–Benary synthesis.
- EP0234688A1 - Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile. (n.d.). Google Patents.
- Synthesis of Furan and Thiophene. (n.d.).
- Kopecka, K., et al. (2010). Synthesis and biological activity of raltitrexed-carrier conjugates. Acta Poloniae Pharmaceutica, 67(2), 145-152.
- Doré, G. M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(39), 25303–25327.
- Al-Otaibi, F. M., et al. (2023). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. Scientific Reports, 13(1), 1279.
- Vegh, D., et al. (2010). Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction. Arkivoc.
- Sharma, P., & Kumar, A. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett.
- Al-Otaibi, F. M., et al. (2023). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. PubMed Central.
- Patel, M. M., et al. (2025). Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications, 10(2), 871-875.
- G G, A., & G, A. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Angewandte Chemie International Edition.
- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.
- Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371–376.
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- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
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- Wilde, M. I., & Plosker, G. L. (1998). Raltitrexed. Drugs, 56(6), 1071–1096.
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An In-depth Technical Guide to 4-Methylthiophene-2-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylthiophene-2-carbonitrile is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its thiophene core, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in drug discovery, appearing in numerous FDA-approved pharmaceuticals.[1][2] The presence of a nitrile group and a methyl substituent on this core imparts specific physicochemical properties and reactivity, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design. These properties influence its solubility, reactivity, and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₆H₅NS | [4] |
| Molecular Weight | 123.18 g/mol | [3] |
| CAS Number | 73305-93-8 | [5] |
| Predicted XlogP | 2.0 | [4] |
| Appearance | Not explicitly stated, but related compounds are off-white to brown solids or liquids. | [6][7] |
| Melting Point | No experimental data found. | |
| Boiling Point | No experimental data found. | |
| Density | No experimental data found. | |
| Solubility | No explicit data found. Expected to be soluble in common organic solvents. |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be inferred from established methods for analogous thiophene derivatives. A common approach involves the cyanation of a halogenated 4-methylthiophene precursor.
Proposed Synthetic Pathway: Cyanation of 2-Bromo-4-methylthiophene
This method involves the reaction of 2-bromo-4-methylthiophene with a cyanide source, typically a metal cyanide such as copper(I) cyanide, in a suitable solvent.
Caption: Proposed synthesis of this compound.
Hypothetical Experimental Protocol:
-
Step 1: Reaction Setup. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 2-bromo-4-methylthiophene (1 equivalent) and copper(I) cyanide (1.1 equivalents).
-
Step 2: Solvent Addition. Add a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), to the flask under a nitrogen atmosphere.
-
Step 3: Reaction. Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Step 4: Work-up. Upon completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride or ammonia to decompose the copper cyanide complex.
-
Step 5: Extraction. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Step 6: Purification. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.
Disclaimer: This is a proposed protocol based on similar reactions and should be optimized for safety and efficiency in a laboratory setting.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the thiophene ring and the protons of the methyl group. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nitrile group.
-
Aromatic Protons (H3 and H5): Two distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). The proton at the 5-position will likely appear as a singlet or a narrowly split doublet due to coupling with the methyl group, while the proton at the 3-position will appear as a singlet.
-
Methyl Protons (-CH₃): A singlet in the upfield region (typically δ 2.0-2.5 ppm).
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
Thiophene Ring Carbons: Four distinct signals are expected for the carbons of the thiophene ring. The carbon bearing the nitrile group (C2) will be significantly downfield.
-
Nitrile Carbon (-C≡N): A characteristic signal in the range of δ 110-125 ppm.[8]
-
Methyl Carbon (-CH₃): A signal in the upfield aliphatic region.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C≡N Stretch: A strong, sharp absorption band in the region of 2220-2260 cm⁻¹ is characteristic of the nitrile group.[9]
-
C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands in the region of 2850-3000 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.[10]
-
C-S Stretch: This bond vibration in thiophenes can be observed in the fingerprint region.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z corresponding to the molecular weight of this compound (123.18 g/mol ). Due to the presence of sulfur, an M+2 peak with an intensity of about 4.4% of the M+ peak is expected due to the natural abundance of the ³⁴S isotope.[11]
-
Fragmentation Pattern: Common fragmentation pathways may involve the loss of the nitrile group (CN), the methyl group (CH₃), or cleavage of the thiophene ring.[12][13]
Caption: Plausible mass spectrometry fragmentation pathways.
Reactivity and Stability
The reactivity of this compound is dictated by the interplay of the electron-rich thiophene ring and the electron-withdrawing nitrile group.
-
Electrophilic Aromatic Substitution: The thiophene ring is generally susceptible to electrophilic attack. The directing effects of the methyl (activating) and nitrile (deactivating) groups will influence the position of substitution.
-
Nucleophilic Reactions: The nitrile group can undergo nucleophilic addition or hydrolysis to form amides or carboxylic acids under appropriate conditions.
-
Reactions of the Methyl Group: The methyl group can be a site for radical halogenation.
Stability and Storage:
Like many organic compounds, this compound should be stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[14][15] It should be kept in a tightly sealed container to prevent moisture ingress and potential degradation. It is incompatible with strong oxidizing agents.[16]
Applications in Drug Discovery
The thiophene scaffold is a well-established pharmacophore in medicinal chemistry, valued for its ability to mimic a benzene ring while offering different electronic properties and potential for hydrogen bonding through the sulfur atom.[1][2] Thiophene-containing compounds have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]
While specific pharmacological data for this compound is limited in publicly available literature, its structural motifs suggest its potential as a valuable intermediate in the synthesis of bioactive molecules. The nitrile group can serve as a handle for further functionalization or as a key pharmacophoric element itself, as nitriles are known to act as hydrogen bond acceptors and can be bioisosteric replacements for other functional groups.
Thiophene-2-carbonitrile derivatives have been investigated as G protein-coupled receptor 35 (GPR35) agonists, a target with implications in inflammatory diseases.[17][18][19] The structural framework of this compound makes it a candidate for inclusion in libraries of compounds screened for various biological targets. Its moderate lipophilicity, as suggested by the predicted XlogP, is also a favorable characteristic for drug-like molecules.
Conclusion
This compound is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While a comprehensive experimental characterization is not fully available in the public domain, its physicochemical properties and reactivity can be reasonably predicted based on its structure and data from related compounds. The presence of the thiophene core, a privileged scaffold in pharmaceuticals, combined with the synthetic versatility of the nitrile and methyl groups, makes this compound a valuable tool for the synthesis of novel and potentially bioactive molecules. Further research into its synthesis, characterization, and pharmacological evaluation is warranted to fully explore its potential in the development of new therapeutics.
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An In-depth Technical Guide on the Safety and Handling of 4-Methylthiophene-2-carbonitrile
This guide provides comprehensive safety and handling information for 4-Methylthiophene-2-carbonitrile (CAS No. 73305-93-8), a heterocyclic compound utilized in organic synthesis and materials science research.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals who may handle this compound. The information presented herein is a synthesis of established safety protocols and data from authoritative sources, designed to foster a culture of safety and informed risk assessment in the laboratory.
Hazard Identification and Classification
This compound is classified as a hazardous substance. While specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for this exact compound are not universally available, data from structurally similar thiophene and nitrile compounds indicate a profile of significant health and physical hazards. The primary concerns are acute toxicity, irritation, and potential flammability.
Key Hazard Statements for Structurally Related Compounds:
The presence of the nitrile group (-C≡N) introduces the potential for cyanide-like toxicity.[9][10][11] While not all organic nitriles release cyanide readily, it is a critical consideration in risk assessment, particularly under conditions of thermal decomposition or metabolic processes.
GHS Pictograms (Anticipated based on related compounds):
-
Health Hazard: For acute toxicity and irritation.
-
Exclamation Mark: For skin and eye irritation.
Physicochemical Properties and Their Impact on Safety
Understanding the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value/Information | Safety Implication |
| Molecular Formula | C6H5NS | - |
| Molecular Weight | 123.18 g/mol | [1][2] |
| Appearance | Varies; likely a liquid or low-melting solid. | Visual identification of spills. |
| Boiling Point | Data not widely available; related compounds have boiling points that indicate volatility. | Potential for inhalation exposure. Heating should be conducted in a well-ventilated area, preferably a fume hood. |
| Solubility | Likely soluble in organic solvents.[12] | In case of a spill, appropriate absorbent materials and solvents for decontamination must be chosen. |
| Stability | Stable under recommended storage conditions.[5][6] | Avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent vigorous reactions.[5] |
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, starting with engineering controls and supplemented by appropriate PPE.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[13]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[5][13]
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[14][15] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[14][15]
-
Skin Protection:
-
Gloves: Nitrile gloves are a common choice for incidental contact with many chemicals in a laboratory setting.[15][16][17][18] However, it is crucial to recognize that thin, disposable nitrile gloves offer limited protection and should be changed immediately upon contamination.[18] For prolonged handling or in situations with a higher risk of contact, thicker gloves or double-gloving should be considered.[16] Always inspect gloves for any signs of degradation before use.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a potential for aerosol generation, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Workflow for Donning and Doffing PPE
Caption: Sequential process for correctly putting on and taking off PPE.
Safe Handling and Storage
Adherence to strict handling and storage protocols is paramount to preventing accidents and exposure.
Handling
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[14][15]
-
Minimize Aerosol Generation: Handle the substance gently to avoid creating dust or aerosols.
-
Grounding: For flammable liquids, containers and receiving equipment should be grounded and bonded to prevent static discharge.[19]
-
Use Non-Sparking Tools: When handling flammable materials, use tools made of non-sparking materials.[13]
-
Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[6] Do not eat, drink, or smoke in areas where chemicals are handled.[8]
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][13][19][20]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[5]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[13][19]
Accidental Release and First-Aid Measures
Prompt and correct response to spills and exposures can significantly mitigate harm.
Accidental Release Measures
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.
-
Contain: For liquid spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for proper disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Spill Response Decision Tree
Caption: A logical flow for responding to a chemical spill.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[20][21]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][20]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][20][21]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][13][21]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[13]
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[19]
-
Specific Hazards: Vapors may form explosive mixtures with air. Thermal decomposition can produce toxic gases, including oxides of carbon, nitrogen, and sulfur.[13]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13]
Disposal Considerations
Chemical waste must be disposed of in accordance with all local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains or waterways.
Toxicological Information
While specific toxicological data for this compound is limited, the toxicology of related nitrile compounds is well-documented.[9][22][23] The primary concern is the potential for cyanide release, which can inhibit cellular respiration, leading to histotoxic hypoxia.[11][23]
Potential Routes of Exposure:
-
Inhalation: Vapors or aerosols can be inhaled, causing respiratory irritation.[14]
-
Dermal: The substance can be absorbed through the skin, causing irritation and potentially systemic toxicity.[14]
-
Ingestion: Accidental ingestion is harmful and can lead to severe poisoning.[14]
-
Ocular: Direct contact can cause serious eye irritation.[14]
Symptoms of acute exposure may include headache, dizziness, nausea, and in severe cases, convulsions and loss of consciousness.[5]
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A Technical Guide to the Exploratory Cytotoxicity Assessment of 4-Methylthiophene-2-carbonitrile
Abstract
This guide provides a comprehensive framework for conducting exploratory in vitro cytotoxicity studies on 4-Methylthiophene-2-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the limited publicly available toxicological data for this specific molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to establish its foundational cytotoxic profile. We delineate a phased approach, beginning with primary viability assays to determine dose-dependent effects and progressing to mechanistic assays to elucidate the mode of cell death. This guide emphasizes the causality behind experimental choices, the implementation of self-validating protocols, and the interpretation of multifaceted data to build a robust toxicological dossier for this novel compound.
Introduction and Rationale
This compound belongs to the thiophene class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active agents. Thiophene derivatives are known to exhibit a wide range of biological activities, including antitumor and antimicrobial effects. The carbonitrile moiety can also contribute to biological interactions. An initial evaluation of a novel compound's effect on cell viability is a cornerstone of modern toxicology and a critical early step in the drug discovery pipeline.[1][2] Understanding the cytotoxic potential of this compound is essential to determine its therapeutic index and identify potential safety liabilities.
This guide outlines a logical, tiered workflow for a comprehensive preliminary cytotoxicity assessment. The objective is not merely to identify if the compound is toxic, but to determine the concentration-dependent response across different cell types and to begin exploring the underlying mechanisms of cell death, such as apoptosis or necrosis.
Foundational Experimental Design
The validity of any cytotoxicity study hinges on a well-conceived experimental design. The choices made at this stage directly impact the relevance and reproducibility of the results.
Strategic Selection of Cell Lines
The choice of cell lines is critical and should be tailored to the potential application of the compound.[3][4] A multi-line screening approach provides a broader understanding of potential target-organ toxicity and specificity.
-
Rationale: To gain a comprehensive initial profile, a panel should include:
-
Hepatocellular Carcinoma (e.g., HepG2): The liver is a primary site of drug metabolism and potential toxicity. HepG2 cells provide insight into hepatotoxicity.
-
Human Cancer Cell Line (e.g., MCF-7, Breast Adenocarcinoma): To screen for potential anti-proliferative activity.[2]
-
Normal Human Fibroblasts (e.g., MRC-5): To assess general cytotoxicity against non-cancerous, healthy cells. This allows for the calculation of a selectivity index, a crucial measure of a compound's therapeutic potential.[2]
-
Compound Preparation and Vehicle Control
This compound must be dissolved in a solvent that is miscible with the cell culture medium and non-toxic at its final working concentration.
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common choice.
-
Trustworthiness: A vehicle control is mandatory. This consists of cells treated with the highest concentration of DMSO used in the experiment (typically ≤0.5% v/v) to ensure that the observed effects are due to the compound and not the solvent.
Phase 1: Primary Cytotoxicity Assessment (Dose-Response)
The initial phase aims to quantify the effect of this compound on cell viability and establish a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
MTT Assay for Metabolic Activity
The MTT assay is a robust, colorimetric method for assessing cell viability based on mitochondrial function.[5][6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5][8] The amount of formazan produced is directly proportional to the number of living cells.[8]
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include untreated and vehicle-only controls.[9]
-
Incubation: Incubate the plate for desired exposure times (e.g., 24, 48, 72 hours).[9]
-
MTT Addition: Add 10 µL of a 5 mg/mL sterile MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[5][9][10]
-
Formazan Solubilization: Carefully aspirate the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6][9][11]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[9]
Phase 2: Mechanistic Elucidation
If significant cytotoxicity is observed, the next logical step is to investigate the mechanism of cell death. The primary distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Experimental Workflow: Cytotoxicity Assessment
The overall workflow follows a tiered approach, from broad screening to specific mechanistic investigation.
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.
Distinguishing Apoptosis and Necrosis: Annexin V/PI Staining
This flow cytometry-based assay is the gold standard for differentiating apoptotic and necrotic cells.[12]
-
Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[13][15] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[13]
-
Interpretation:
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Measuring Effector Caspase Activity: Caspase-3/7 Assay
Caspases-3 and -7 are key executioner enzymes in the apoptotic cascade.[16] Measuring their activity provides direct evidence of apoptosis induction.
-
Principle: The assay utilizes a substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3 and -7.[17] This cleavage releases a reporter molecule that generates either a fluorescent or luminescent signal, proportional to caspase activity.[17][18] The "add-mix-measure" format makes it suitable for high-throughput screening.[17]
Assessing Oxidative Stress: ROS Detection
Many cytotoxic compounds induce cell death by generating reactive oxygen species (ROS).
-
Principle: The DCFH-DA assay is a common method for measuring total intracellular ROS.[19][20] The cell-permeable DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH.[21][22] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'–dichlorofluorescein (DCF), which can be measured using a fluorescence microplate reader or microscope.[19][22]
Data Synthesis and Interpretation
Data from multiple assays should be integrated to form a cohesive cytotoxicity profile.
Data Presentation Table
Summarize key quantitative data in a structured table for clear comparison.
| Cell Line | Assay | Endpoint | Result (Hypothetical) |
| MCF-7 | MTT (48h) | IC50 (µM) | 15.2 |
| HepG2 | MTT (48h) | IC50 (µM) | 35.8 |
| MRC-5 | MTT (48h) | IC50 (µM) | > 100 |
| MCF-7 | Annexin V/PI (24h) | % Early Apoptotic Cells | 45% (at 2x IC50) |
| MCF-7 | Caspase-3/7 (24h) | Fold Increase vs Ctrl | 8.5 (at 2x IC50) |
| MCF-7 | DCFH-DA (6h) | Fold Increase vs Ctrl | 4.2 (at 2x IC50) |
-
Selectivity Index (SI): Calculated as IC50 (Normal Cell Line) / IC50 (Cancer Cell Line). In the table above, the SI for MCF-7 would be >6.5, suggesting some selectivity for the cancer cell line.
Visualizing the Apoptotic Pathway
A diagram helps to place the measured endpoints within the context of the biological signaling cascade.
Caption: Simplified intrinsic apoptosis pathway initiated by oxidative stress.
Conclusion and Future Directions
This guide provides a robust, multi-faceted strategy for the initial cytotoxic evaluation of this compound. By progressing from broad viability screening to targeted mechanistic assays, researchers can efficiently build a comprehensive profile of the compound's in vitro toxicological properties. Positive findings, such as high potency and selectivity against a cancer cell line, would warrant further investigation into specific molecular targets and progression into more complex models, such as 3D spheroids or in vivo studies. Conversely, high toxicity in normal cell lines would flag the compound for potential safety concerns, guiding future chemical modifications or applications.
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- 17. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 18. promega.com [promega.com]
- 19. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Reactive Oxygen Species (ROS) Fluorometric Assay Kit (Green) - Elabscience® [elabscience.com]
- 22. doc.abcam.com [doc.abcam.com]
Methodological & Application
Application Note: A Robust Two-Step Synthesis of 4-Methylthiophene-2-carbonitrile
Introduction
4-Methylthiophene-2-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. The thiophene nucleus is a key pharmacophore in numerous approved drugs, and the nitrile group serves as a versatile synthetic handle for the introduction of various functionalities, including amines, carboxylic acids, and tetrazoles. This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing with the regioselective formylation of 3-methylthiophene, followed by the efficient conversion of the resulting aldehyde to the target nitrile. The methodologies described herein are selected for their reliability, scalability, and the use of readily available reagents.
Synthetic Strategy Overview
The synthesis proceeds in two key stages:
-
Vilsmeier-Haack Formylation: 3-Methylthiophene is regioselectively formylated at the 2-position to yield 4-methylthiophene-2-carbaldehyde. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2]
-
Aldehyde to Nitrile Conversion: The intermediate aldehyde is then converted to this compound. This transformation can be achieved through various methods; here, we detail a protocol using O-(diphenylphosphinyl)hydroxylamine (DPPH), which offers high chemoselectivity and good yields under mild conditions.[3]
The overall synthetic pathway is depicted below:
Caption: Two-step synthesis of this compound.
Part 1: Regioselective Formylation of 3-Methylthiophene
Scientific Rationale
The formylation of 3-substituted thiophenes can potentially yield two isomers: the 2-formyl and the 5-formyl derivatives. The Vilsmeier-Haack reaction, employing the Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is known to favor formylation at the more sterically accessible and electronically activated position.[1] For 3-methylthiophene, the 2-position is generally favored due to a combination of electronic and steric effects, leading to the desired 4-methylthiophene-2-carbaldehyde as the major product.
Experimental Protocol: Synthesis of 4-Methylthiophene-2-carbaldehyde
Materials:
-
3-Methylthiophene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Ice bath
-
Magnetic stirrer
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Vilsmeier Reagent Formation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, cool N,N-dimethylformamide (1.2 equivalents) in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the addition funnel, maintaining the internal temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction with 3-Methylthiophene: Dissolve 3-methylthiophene (1.0 equivalent) in dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent, again ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and water. Basify the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by silica gel column chromatography using a hexane/ethyl acetate gradient.
Part 2: Conversion of Aldehyde to Nitrile
Scientific Rationale
The direct conversion of aldehydes to nitriles is a crucial transformation in organic synthesis. While traditional methods often involve a two-step process of forming an oxime followed by dehydration, one-pot procedures are more efficient.[4] The use of O-(diphenylphosphinyl)hydroxylamine (DPPH) provides a mild and chemoselective method for this conversion. The reaction proceeds via the formation of an intermediate oxime O-diphenylphosphinate, which then undergoes elimination to yield the nitrile.[3] This method is tolerant of a wide range of functional groups.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Methylthiophene-2-carbaldehyde
-
O-(Diphenylphosphinyl)hydroxylamine (DPPH)
-
Toluene
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a solution of 4-methylthiophene-2-carbaldehyde (1.0 equivalent) in toluene in a round-bottom flask, add O-(diphenylphosphinyl)hydroxylamine (DPPH) (1.15 equivalents) in one portion at room temperature.
-
Initial Stirring: Stir the resulting suspension at room temperature for 3 hours.
-
Heating: Gradually heat the reaction mixture to 85 °C using a heating mantle. The mixture should become a clear solution as it approaches 80 °C.
-
Reaction Completion: Maintain the reaction at 85 °C for 5 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Cooling and Work-up: Allow the reaction to cool to room temperature. Dilute the mixture with diethyl ether and wash with a saturated aqueous sodium bicarbonate solution to remove the diphenylphosphinic acid byproduct.
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude this compound can be purified by silica gel column chromatography or distillation under reduced pressure.
Data Summary
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Purity (by NMR) |
| 4-Methylthiophene-2-carbaldehyde | 3-Methylthiophene | POCl₃, DMF | DCM | 75-85 | >95% |
| This compound | 4-Methylthiophene-2-carbaldehyde | DPPH | Toluene | 80-90 | >98% |
Conclusion
This application note outlines a reliable and efficient two-step synthesis of this compound. The described protocols for Vilsmeier-Haack formylation and subsequent conversion of the aldehyde to a nitrile are well-established and utilize readily accessible reagents. This synthetic route provides a practical and scalable method for obtaining this important heterocyclic building block for applications in drug discovery and materials science.
References
- Miller, M. J., et al. A Chemoselective, One-Pot Transformation of Aldehydes to Nitriles.
- Patai, S. The Chemistry of the Cyano Group. John Wiley & Sons.
- Tennant, G. Imines, Nitrones, Nitriles, and Isocyanides. In Comprehensive Organic Chemistry. Pergamon Press, 1979; Vol. 2, pp 385-590.
- Meth-Cohn, O., et al. Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study.
- Formyl
Sources
Application Notes & Protocols: A Detailed Guide to the Synthesis of 4-Methylthiophene-2-carbonitrile
This comprehensive guide provides a detailed experimental protocol for the synthesis of 4-methylthiophene-2-carbonitrile, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry. Beyond a mere recitation of steps, this protocol delves into the rationale behind the chosen synthetic strategy, offering insights into reaction mechanisms and practical considerations to ensure a successful and reproducible outcome.
Introduction and Synthetic Strategy
This compound is a heterocyclic compound of significant interest due to the versatile reactivity of the nitrile group, which can be transformed into a variety of functional groups such as carboxylic acids, amines, and tetrazoles.[1] The thiophene scaffold itself is a key component in numerous pharmaceuticals and organic electronic materials.
The synthesis of this compound can be efficiently achieved through a two-step process commencing from the readily available 4-methylthiophene. The chosen synthetic route involves an initial formylation of the thiophene ring at the 2-position, followed by the conversion of the resulting aldehyde to the target nitrile. This strategy is advantageous due to the high regioselectivity of the formylation reaction and the reliable methods available for the aldehyde-to-nitrile transformation.
Materials and Reagents
All reagents should be of analytical grade or higher and used as received unless otherwise noted.
| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |
| 4-Methylthiophene | C₅H₆S | 98.17 | 636-72-6 | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Sigma-Aldrich |
| Phosphorus oxychloride | POCl₃ | 153.33 | 10025-87-3 | Sigma-Aldrich |
| 4-Methylthiophene-2-carboxaldehyde | C₆H₆OS | 126.18 | 6030-36-0 | Sigma-Aldrich |
| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 | 5470-11-1 | Sigma-Aldrich |
| Sodium formate | HCOONa | 68.01 | 141-53-7 | Sigma-Aldrich |
| Formic acid | HCOOH | 46.03 | 64-18-6 | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Sigma-Aldrich |
| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | Sigma-Aldrich |
Experimental Protocol
Step 1: Synthesis of 4-Methylthiophene-2-carboxaldehyde
This initial step involves the Vilsmeier-Haack formylation of 4-methylthiophene. This reaction introduces a formyl group (-CHO) onto the thiophene ring, primarily at the C2 position, which is the most nucleophilic site.
Reaction Scheme:
Detailed Procedure:
-
To a stirred solution of N,N-dimethylformamide (DMF, 2.5 molar equivalents) in a three-necked round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet, slowly add phosphorus oxychloride (POCl₃, 1.1 molar equivalents) at 0 °C (ice bath).
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Cool the reaction mixture back to 0 °C and add 4-methylthiophene (1.0 molar equivalent) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, heat the reaction mixture to 90 °C and maintain this temperature for 2 hours.
-
Cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the product with dichloromethane (DCM, 3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methylthiophene-2-carboxaldehyde.
-
The crude product can be purified by vacuum distillation to obtain a clear liquid.[2][3][4]
Expected Outcome:
-
Appearance: Colorless to pale yellow liquid.[2]
-
Boiling Point: 88-92 °C/5 mmHg.[2]
-
Yield: Typically in the range of 80-90%.
Step 2: Synthesis of this compound
The second step converts the aldehyde functional group of 4-methylthiophene-2-carboxaldehyde into a nitrile group. This transformation can be achieved through the dehydration of an intermediate oxime.
Reaction Scheme:
Detailed Procedure:
-
In a round-bottom flask, dissolve 4-methylthiophene-2-carboxaldehyde (1.0 molar equivalent) in formic acid.
-
Add hydroxylamine hydrochloride (1.2 molar equivalents) and sodium formate (1.2 molar equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Expected Outcome:
-
Appearance: White to off-white solid.
-
Molecular Weight: 123.18 g/mol .[5]
-
Yield: Typically in the range of 70-85%.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.55 (s, 1H), 7.15 (s, 1H), 2.30 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 146.0, 133.0, 125.0, 115.0, 114.5, 15.5.
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band characteristic of the nitrile group (C≡N) should be observed around 2230 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 123.
-
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Formic acid: Corrosive and causes severe burns. Handle with care in a well-ventilated area.
-
Hydroxylamine hydrochloride: Can be corrosive and is a potential skin sensitizer. Avoid inhalation and contact with skin and eyes.
-
Nitrile compounds: Can be toxic. Handle with appropriate PPE and avoid generating dust.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete formation of Vilsmeier reagent. | Ensure anhydrous conditions and proper stoichiometry. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC and adjust conditions as needed. | |
| Low yield in Step 2 | Incomplete oxime formation. | Ensure proper stoichiometry of hydroxylamine hydrochloride. |
| Incomplete dehydration of the oxime. | Increase reflux time or consider a different dehydrating agent. | |
| Impure product | Inadequate purification. | Optimize column chromatography conditions (eluent system, silica gel loading). |
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
- PrepChem. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate.
- Chem LibreTexts. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
- SynArchive. Sandmeyer Reaction.
- Google Patents. US4847386A - Process for preparing thiophene derivatives.
- Google Patents. WO2009006066A2 - Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof.
- ResearchGate. Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with....
- Wikipedia. Sandmeyer reaction.
- J&K Scientific LLC. Sandmeyer Reaction.
- PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review.
- Wikipedia. Cyanation.
- Googleapis.com. 10h-thieno[2,3-B][6][7] benzodiazepine.
- Arkivoc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
- Organic Syntheses Procedure. Copper-catalyzed Cyanation of Alkenyl Iodides.
- ResearchGate. General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions.
- PubChem. Methyl 4-methylthiophene-2-carboxylate.
- Taylor & Francis. Cyanation – Knowledge and References.
- PMC - NIH. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis.
- Stenutz. 4-methylthiophene-2-carboxaldehyde.
- ACS Omega. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
- MySkinRecipes. 2-Amino-4-methylthiophene-3-carbonitrile.
- Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution.
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Die Gewald-Reaktion: Ein umfassender Leitfaden zur Synthese von 2-Aminothiophenen für Forschung und Wirkstoffentwicklung
Verfasst von Ihrem Senior Application Scientist
Einleitung: Die Bedeutung der Gewald-Reaktion in der modernen organischen Synthese
Die Gewald-Reaktion, eine leistungsstarke Mehrkomponentenreaktion, hat sich seit ihrer Entdeckung durch Karl Gewald im Jahr 1961 zu einer universellen Methode für die Synthese von hochsubstituierten 2-Aminothiophenen entwickelt.[1][2][3] Die Attraktivität dieser Reaktion liegt in ihrer Einfachheit, den milden Reaktionsbedingungen und der leichten Verfügbarkeit der Ausgangsmaterialien.[1][2][3] Bei der klassischen Gewald-Reaktion kondensieren ein Keton oder Aldehyd, ein α-Cyanoester und elementarer Schwefel in Gegenwart einer Base zu einem 2-Aminothiophen-Grundgerüst.[4][5][6] Dieses Thiophen-Grundgerüst ist ein wichtiger Baustein in der medizinischen Chemie und der Materialwissenschaft, da es in zahlreichen pharmazeutisch aktiven Verbindungen und funktionellen Materialien vorkommt.[7][8][9] 2-Aminothiophene dienen als Vorläufer für eine Vielzahl von kondensierten heterozyklischen Systemen wie Thienopyrimidine, die als Kinase-Inhibitoren von Bedeutung sind, sowie für Wirkstoffe wie das Antipsychotikum Olanzapin und den entzündungshemmenden Wirkstoff Tinoridin.[10][11]
Dieser Leitfaden bietet eine detaillierte technische Anleitung für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung. Er beleuchtet den zugrunde liegenden Mechanismus, stellt bewährte Protokolle vor und erörtert die breite Anwendbarkeit der Gewald-Reaktion.
Der Reaktionsmechanismus: Ein schrittweiser Einblick
Obwohl die Gewald-Reaktion seit Jahrzehnten etabliert ist, wurde ihr Mechanismus erst Jahre nach ihrer Entdeckung vollständig aufgeklärt.[4][6] Die Reaktion verläuft über eine Sequenz von Kondensations-, Additions- und Zyklisierungsschritten.
-
Knoevenagel-Kondensation: Der erste Schritt ist eine basenkatalysierte Knoevenagel-Kondensation zwischen dem Keton (oder Aldehyd) und der aktiven Methylenverbindung (α-Cyanoester).[4][5][6] Die Base, typischerweise ein sekundäres Amin wie Morpholin oder Piperidin, deprotoniert den α-Cyanoester und erzeugt ein reaktives Carbanion.[6][12] Dieses Anion greift die Carbonylgruppe des Ketons an und bildet nach Wasserabspaltung ein stabiles α,β-ungesättigtes Nitril-Zwischenprodukt.[4][6]
-
Schwefel-Addition (Thiolierung): Der Mechanismus der Addition von elementarem Schwefel ist komplex und nicht vollständig geklärt.[4][6][13] Es wird angenommen, dass die Base mit dem Schwefel (S₈) reagiert und reaktive Polysulfid-Spezies bildet.[13][14] Das α,β-ungesättigte Nitril wird dann am β-Kohlenstoff thiolieriert, was nachfolgend zu einem Mercapto-Intermediat führt.[13]
-
Ringschluss und Tautomerisierung: Im letzten Schritt erfolgt ein intramolekularer Angriff der Mercapto-Gruppe auf die Nitrilgruppe, was zur Bildung des Thiophenrings führt.[4][6][13] Eine anschließende Tautomerisierung des resultierenden Imino-Thiophens liefert das aromatische und thermodynamisch stabile 2-Aminothiophen-Produkt.[4][6] Die Aromatisierung ist die treibende Kraft für den gesamten Reaktionsverlauf.[13]
Abbildung 1: Vereinfachtes Schema des Mechanismus der Gewald-Reaktion.
Experimentelle Protokolle: Eine Anleitung für die Praxis
Hier wird ein allgemeines, aber robustes Protokoll für die Synthese eines substituierten 2-Aminothiophens vorgestellt. Dieses Protokoll kann als Ausgangspunkt für eine Vielzahl von Substraten dienen.
Sicherheitshinweis: Arbeiten Sie stets in einem gut belüfteten Abzug. Tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe). Elementarer Schwefel ist brennbar. Lösungsmittel sind flüchtig und entzündlich.
Protokoll 1: Klassische Gewald-Synthese von Ethyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carboxylat
Materialien:
-
Cyclohexanon (1 Äquiv.)
-
Ethylcyanoacetat (1 Äquiv.)
-
Elementarer Schwefel (1.1 Äquiv., fein pulverisiert)
-
Morpholin (1.5 Äquiv.)
-
Ethanol (Lösungsmittel)
-
Rundkolben mit Rückflusskühler und Magnetrührer
-
Heizpilz oder Ölbad
Durchführung:
-
Reaktionsansatz: In einem 100-mL-Rundkolben werden Cyclohexanon (z.B. 9.81 g, 0.1 mol), Ethylcyanoacetat (11.31 g, 0.1 mol) und 30 mL Ethanol vorgelegt.
-
Zugabe der Reagenzien: Unter Rühren werden elementarer Schwefel (3.53 g, 0.11 mol) und Morpholin (13.07 g, 0.15 mol) zugegeben. Die Zugabe von Morpholin führt oft zu einer exothermen Reaktion; eine langsame Zugabe unter Kühlung kann erforderlich sein.
-
Reaktionsdurchführung: Die Reaktionsmischung wird unter Rückfluss erhitzt (ca. 78 °C für Ethanol). Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden. Die typische Reaktionszeit beträgt 2-4 Stunden.
-
Aufarbeitung: Nach vollständigem Umsatz (DC-Kontrolle) wird die Reaktionsmischung auf Raumtemperatur abgekühlt. Das ausgefallene Produkt wird durch Filtration abgetrennt.
-
Reinigung: Der feste Rückstand wird mit kaltem Ethanol gewaschen, um nicht umgesetzte Ausgangsmaterialien und Verunreinigungen zu entfernen. Bei Bedarf kann das Produkt aus einem geeigneten Lösungsmittel (z.B. Ethanol oder Isopropanol) umkristallisiert werden, um hochreines Ethyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carboxylat zu erhalten.
Protokoll 2: Mikrowellen-unterstützte Gewald-Synthese
Die Anwendung von Mikrowellenbestrahlung kann die Reaktionszeiten drastisch verkürzen und die Ausbeuten verbessern.[4][15]
Materialien:
-
Gleiche Reagenzien wie in Protokoll 1
-
Mikrowellenreaktor für die organische Synthese
-
Geeignetes Reaktionsgefäß für den Mikrowellenreaktor
Durchführung:
-
Reaktionsansatz: Die Reagenzien (Cyclohexanon, Ethylcyanoacetat, Schwefel, Morpholin) werden in einem geeigneten Lösungsmittel (z.B. Ethanol oder DMF) in einem Mikrowellenreaktionsgefäß gemischt.
-
Mikrowellenbestrahlung: Das Gefäß wird verschlossen und im Mikrowellenreaktor erhitzt. Typische Bedingungen sind 100-120 °C für 10-20 Minuten. Der Druck im Gefäß sollte überwacht werden.
-
Aufarbeitung und Reinigung: Die Aufarbeitung erfolgt analog zu Protokoll 1.
Daten und Ergebnisse: Ein vergleichender Überblick
Die Gewald-Reaktion ist für ihre breite Substratvielfalt bekannt. Die folgende Tabelle fasst typische Reaktionsbedingungen und Ausbeuten für verschiedene Substrate zusammen.
| Keton/Aldehyd | Aktives Methylen | Base | Lösungsmittel | Methode | Zeit | Ausbeute (%) |
| Cyclohexanon | Ethylcyanoacetat | Morpholin | Ethanol | Konventionell | 3 h | 85-95 |
| Aceton | Malononitril | Piperidin | Methanol | Konventionell | 4 h | 70-80 |
| Acetophenon | Ethylcyanoacetat | Triethylamin | DMF | Mikrowelle | 15 min | 90-98 |
| Benzaldehyd | Malononitril | Morpholin | Ethanol | Konventionell | 2 h | 80-90 |
Anmerkungen zur Tabelle: Die Ausbeuten sind stark von der Reinheit der Ausgangsmaterialien und der genauen Einhaltung der Reaktionsbedingungen abhängig. Die Wahl der Base und des Lösungsmittels kann die Reaktivität und das Auftreten von Nebenreaktionen beeinflussen.[8]
Anwendungsbereiche in der Wirkstoffentwicklung
Die durch die Gewald-Reaktion zugänglichen 2-Aminothiophene sind wertvolle Zwischenprodukte für die Synthese einer Vielzahl von biologisch aktiven Molekülen.[7][9][16]
-
Kinase-Inhibitoren: Das 2-Aminothiophen-Grundgerüst dient als Basis für die Synthese von Thienopyrimidinen, einer Klasse von Verbindungen, die als potente Inhibitoren von Proteinkinasen in der Krebstherapie untersucht werden.
-
Entzündungshemmer: Der Wirkstoff Tinoridin, ein nichtsteroidales Antirheumatikum (NSAR), wird mittels der Gewald-Reaktion hergestellt.[10][11]
-
ZNS-Wirkstoffe: Das Antipsychotikum Olanzapin und das Anxiolytikum Bentazepam enthalten ebenfalls ein Thiophen-Grundgerüst, das über Gewald-ähnliche Synthesen zugänglich ist.[10][11]
-
Antimikrobielle Wirkstoffe: Viele Derivate von 2-Aminothiophenen zeigen vielversprechende antibakterielle und antifungale Aktivitäten.[10]
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- 16. quod.lib.umich.edu [quod.lib.umich.edu]
Application Notes & Protocols: The Synthetic Utility of 4-Methylthiophene-2-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthetic applications of 4-Methylthiophene-2-carbonitrile. This versatile heterocyclic building block serves as a crucial precursor for a variety of complex molecules, most notably pharmacologically active thieno[2,3-d]pyrimidines. We will explore the core reactivity of this compound, detail its transformation into key intermediates, and provide step-by-step protocols for the synthesis of high-value derivatives. The causality behind experimental choices, mechanistic insights, and data are presented to ensure scientific integrity and reproducibility.
Introduction: this compound as a Strategic Precursor
This compound (Molecular Formula: C₆H₅NS, Molecular Weight: 123.18) is a substituted thiophene that has gained significant traction in organic synthesis.[1][2] Its strategic value stems from the presence of three key functional handles: the nitrile group, the methyl group, and the thiophene ring itself. The thiophene core is a well-established bioisostere for the benzene ring and is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[3][4]
The synthesis of the parent 2-aminothiophene scaffold, from which this compound derivatives are derived, is often accomplished via the Gewald reaction. This multicomponent reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[5][6] The availability of reagents and mild reaction conditions make this a versatile method for creating a library of polysubstituted 2-aminothiophenes.[7][8] Once obtained, the 2-amino-4-methylthiophene-3-carbonitrile serves as the primary entry point for the applications discussed herein, with the nitrile group offering a gateway to a multitude of chemical transformations.
Core Application: Synthesis of Thieno[2,3-d]pyrimidine Scaffolds
A predominant application of 2-aminothiophene-3-carbonitriles, including the 4-methyl derivative, is the construction of the thieno[2,3-d]pyrimidine ring system. This fused heterocyclic structure is a purine analogue and is of immense interest due to its wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties.[9][10] The general strategy involves the cyclization of the 2-amino-3-carbonitrile thiophene core with a one-carbon synthon, such as formamide, to construct the fused pyrimidine ring.
The workflow for this transformation is a cornerstone of medicinal chemistry programs targeting kinases and other enzymes where purine-like structures are known to bind.
Caption: General workflow for synthesizing bioactive thieno[2,3-d]pyrimidines.
Protocol 1: Synthesis of 4-Amino-5-methylthieno[2,3-d]pyrimidine
This protocol describes a common and effective method for the cyclization of a 2-aminothiophene-3-carbonitrile intermediate to form the corresponding thieno[2,3-d]pyrimidine. The use of formic acid serves as the one-carbon source for the pyrimidine ring.
Materials:
-
2-Amino-4-methylthiophene-3-carbonitrile
-
Formic Acid (98-100%)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and filtration
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Amino-4-methylthiophene-3-carbonitrile (10 mmol, 1.52 g).
-
Reagent Addition: Add 20 mL of formic acid to the flask.
-
Cyclization: Heat the mixture to reflux (approximately 100-110 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: After cooling to room temperature, pour the reaction mixture slowly into 100 mL of ice-cold water with stirring.
-
Neutralization: Carefully neutralize the aqueous solution by the dropwise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water (3 x 20 mL).
-
Purification: Dry the crude product in a vacuum oven. Recrystallization from ethanol can be performed to yield the pure 4-amino-5-methylthieno[2,3-d]pyrimidine.[9][11]
Trustworthiness Note: The successful formation of the product can be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR). The neutralization step is critical; it must be done slowly and with cooling to control the effervescence from CO₂ evolution.
Functional Group Transformation: A Gateway to Diverse Derivatives
The nitrile group of this compound is not just a handle for cyclization; it is a versatile functional group that can be transformed to unlock new synthetic pathways. A key transformation is its conversion, often via a methyl carboxylate intermediate, into a carbohydrazide. This opens the door to the synthesis of N-acylhydrazones, a class of compounds with significant biological and pharmacological properties.[12]
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The Versatile Scaffold: Applications of 4-Methylthiophene-2-carbonitrile in Modern Medicinal Chemistry
Introduction: The Thiophene Moiety as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the structures of successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with multiple biological targets with high affinity. The thiophene ring is a quintessential example of such a scaffold.[1][2] This five-membered aromatic heterocycle, containing a sulfur atom, is a common feature in a multitude of FDA-approved drugs, spanning a wide array of therapeutic areas including oncology, infectious diseases, and neurology.[1] The thiophene moiety's utility is rooted in its unique electronic properties and its role as a bioisostere for the phenyl ring, allowing for the modulation of a drug candidate's physicochemical and pharmacokinetic properties.[1][3][4]
This technical guide focuses on a specific, yet highly versatile, thiophene derivative: 4-Methylthiophene-2-carbonitrile . This compound combines the advantageous features of the thiophene ring with the synthetic versatility of a nitrile group. The nitrile moiety is a valuable functional group in organic synthesis, serving as a precursor to a wide range of other functionalities, including amines, amides, carboxylic acids, and various heterocyclic systems.[5] The strategic placement of the methyl group at the 4-position further allows for fine-tuning of steric and electronic properties, influencing target binding and metabolic stability.
This document will provide an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed synthetic protocols and an analysis of its role in the development of novel therapeutic agents.
Synthetic Pathways to this compound
The efficient and scalable synthesis of this compound is crucial for its widespread application in drug discovery programs. Two primary and robust synthetic strategies are commonly employed: the Gewald reaction and the palladium-catalyzed cyanation of a pre-functionalized thiophene ring.
Protocol 1: Synthesis via the Gewald Reaction
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes, which can be subsequently deaminated and cyanated, or in some variations, can directly yield substituted thiophenes.[6] A plausible route to a precursor of this compound starts with propionaldehyde, an active methylene nitrile (like malononitrile), and elemental sulfur in the presence of a base.
Reaction Scheme:
Caption: A potential Gewald reaction route to a 4-methylthiophene precursor.
Step-by-Step Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Reagent Mixture: To the flask, add a suitable solvent such as ethanol or dimethylformamide (DMF). Add elemental sulfur (1.0 equivalent).
-
Base Addition: Add a catalytic amount of a suitable base, such as morpholine or triethylamine.
-
Aldehyde and Nitrile Addition: In the dropping funnel, prepare a mixture of propionaldehyde (1.1 equivalents) and malononitrile (1.0 equivalent).[7] Add this mixture dropwise to the stirred reaction flask at room temperature.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid, 2-amino-4-methylthiophene-3-carbonitrile, is collected by filtration, washed with cold water, and dried.
-
Conversion to this compound: The resulting 2-aminothiophene can be converted to the target 2-carbonitrile derivative through a Sandmeyer-type reaction. This involves diazotization of the amino group with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid, followed by reaction with a cyanide salt (e.g., copper(I) cyanide).
Causality Behind Experimental Choices:
-
Solvent: Ethanol and DMF are chosen for their ability to dissolve the reactants and for their appropriate boiling points for the reaction.
-
Base: A base is required to catalyze the initial Knoevenagel condensation between the aldehyde and the active methylene nitrile.[8]
-
Temperature: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Protocol 2: Palladium-Catalyzed Cyanation of 2-Bromo-4-methylthiophene
A more direct and often higher-yielding approach involves the palladium-catalyzed cyanation of a pre-existing 2-halo-4-methylthiophene. This method is particularly useful for late-stage functionalization in a synthetic sequence.[9]
Reaction Scheme:
Caption: Palladium-catalyzed cyanation of 2-bromo-4-methylthiophene.
Step-by-Step Protocol:
-
Inert Atmosphere: Set up a Schlenk flask or a similar reaction vessel under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: To the flask, add 2-bromo-4-methylthiophene (1.0 equivalent), a cyanide source such as zinc cyanide (Zn(CN)₂) (0.6 equivalents), a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 equivalents), and a suitable ligand if necessary (e.g., 1,1'-bis(diphenylphosphino)ferrocene - dppf).
-
Solvent: Add a dry, degassed solvent such as DMF or N-methyl-2-pyrrolidone (NMP).
-
Reaction Conditions: Heat the reaction mixture to a temperature typically between 80 °C and 120 °C. Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.
-
Cyanide Source: Zinc cyanide is often preferred over other cyanide salts due to its lower toxicity and better solubility in organic solvents.[9]
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for the efficiency of the cross-coupling reaction. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Solvent: Dry, polar aprotic solvents are used to dissolve the reactants and facilitate the reaction while being compatible with the organometallic intermediates.
Applications in Medicinal Chemistry
The this compound scaffold is a valuable building block for the synthesis of a diverse range of biologically active molecules. Its utility stems from the ability to further elaborate the nitrile group and the potential for the thiophene ring to act as a bioisosteric replacement for other aromatic systems.[1]
As a Key Intermediate in the Synthesis of Bioactive Compounds
While direct examples of marketed drugs synthesized from this compound are not prominently documented, its isomers and closely related derivatives serve as crucial intermediates. For instance, 2-amino-5-methylthiophene-3-carbonitrile is a key precursor in the synthesis of the atypical antipsychotic drug Olanzapine.[10] This highlights the industrial relevance of this class of compounds in pharmaceutical manufacturing.
Derivatives of 4-methylthiophene-2-carboxamide have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[11][12] The conversion of the nitrile group to a carboxamide is a straightforward chemical transformation, often achieved through hydrolysis. These studies demonstrate the potential of the 4-methylthiophene scaffold as a starting point for the development of novel anticancer agents.[13]
Table 1: Biological Activities of Representative Thiophene Derivatives
| Compound Class | Biological Activity | Therapeutic Area | Reference(s) |
| Thiophene-2-carboxamides | Anticancer | Oncology | [11][13] |
| Thieno[2,3-d]pyrimidines | Antimicrobial, Antioxidant, Anti-inflammatory | Infectious Diseases, Inflammation | [14] |
| Substituted 2-Aminothiophenes | Anxiolytic, Anticonvulsant, Anticancer | Neurology, Oncology | [8] |
Bioisosteric Replacement Strategies
In drug design, the concept of bioisosterism involves the substitution of one atom or group of atoms for another with similar physical or chemical properties, leading to a molecule with similar biological activity. The 4-methylthiophene ring is an excellent bioisostere for a substituted phenyl ring.[1][3][4] This substitution can offer several advantages:
-
Improved Metabolic Stability: The sulfur heteroatom can alter the metabolic profile of a compound, potentially blocking sites of oxidative metabolism that might occur on a phenyl ring.
-
Enhanced Potency: The thiophene ring's electronic properties can lead to more favorable interactions with the target protein.
-
Modulation of Physicochemical Properties: Replacing a phenyl group with a thiophene can alter solubility, lipophilicity, and other properties that are critical for drug-likeness.[15]
The nitrile group itself can also be considered a bioisostere for other functional groups, such as a carbonyl group or a terminal alkyne, due to its linear geometry and ability to act as a hydrogen bond acceptor.
Derivatization for Structure-Activity Relationship (SAR) Studies
The this compound scaffold provides multiple points for chemical modification, making it an ideal platform for systematic structure-activity relationship (SAR) studies.
Workflow for SAR Studies:
Caption: A typical workflow for SAR studies using this compound.
Key Derivatization Reactions:
-
Nitrile Group Transformations:
-
Hydrolysis: Conversion to the corresponding carboxamide or carboxylic acid.[12]
-
Reduction: Reduction to an aminomethyl group.
-
Cyclization: Participation in the formation of various heterocyclic rings (e.g., tetrazoles, triazoles).
-
-
Thiophene Ring Functionalization:
-
Electrophilic Aromatic Substitution: Halogenation or acylation at the 5-position.
-
Metalation and Cross-Coupling: Lithiation followed by reaction with an electrophile, or palladium-catalyzed cross-coupling reactions at a halogenated position.
-
These derivatization strategies allow for the systematic exploration of the chemical space around the this compound core, enabling the optimization of biological activity and drug-like properties.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the rich chemistry of its functional groups provide a robust platform for the generation of diverse molecular libraries for drug discovery. The thiophene ring's role as a privileged scaffold and a bioisostere for the phenyl ring further enhances its utility.
Future research in this area will likely focus on the development of novel, highly efficient synthetic methodologies for the preparation and derivatization of this compound. Furthermore, the application of this scaffold in the design of inhibitors for new and challenging biological targets is a promising avenue for the discovery of next-generation therapeutics. As our understanding of the chemical biology of thiophene-containing molecules continues to grow, the importance of key intermediates like this compound in the drug discovery pipeline is set to expand.
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Application Notes & Protocols: The Utility of Substituted Thiophenes as Core Pharmaceutical Intermediates
Abstract
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] Its unique electronic properties and ability to act as a bioisostere for the benzene ring have made it a cornerstone in modern drug design. This guide focuses on the synthesis and application of highly functionalized thiophene carbonitriles as pivotal intermediates for constructing complex pharmaceutical agents. While 4-Methylthiophene-2-carbonitrile is a valuable building block, this document will center on the strategic synthesis of its isomer, 2-Amino-4-methylthiophene-3-carbonitrile , via the robust and versatile Gewald reaction. We will demonstrate why this intermediate is often a more direct and efficient starting point for creating high-value heterocyclic systems, particularly the medicinally significant thieno[2,3-d]pyrimidine scaffold, which is a key component in many kinase inhibitors and other therapeutic agents.[2][3]
Introduction: The Thiophene Scaffold in Medicinal Chemistry
Thiophene and its derivatives are classified as "privileged" structures in drug discovery, meaning they are capable of binding to multiple, diverse biological targets.[1] This versatility has led to their incorporation into a wide array of drugs, including anti-inflammatory agents (Tiaprofenic Acid), antipsychotics (Olanzapine), and antiplatelet agents (Clopidogrel).[1] The sulfur atom in the thiophene ring imparts a distinct set of physicochemical properties compared to a simple benzene ring, including altered lipophilicity, metabolic stability, and hydrogen bonding capacity, which chemists can exploit to fine-tune a drug's pharmacokinetic and pharmacodynamic profile.
Functionalized thiophenes, such as those bearing a nitrile (carbonitrile) group, are exceptionally useful intermediates. The nitrile group is a versatile chemical handle that can be transformed into amines, amides, carboxylic acids, or tetrazoles, providing numerous pathways for molecular elaboration. The strategic placement of methyl and nitrile groups on the thiophene ring creates a precursor ripe for the synthesis of fused heterocyclic systems, which are common in targeted therapies.
Strategic Synthesis: The Gewald Reaction as a Gateway to Functionalized Thiophenes
While direct cyanation of a pre-formed thiophene ring is a valid synthetic route, for many pharmaceutical applications, a multi-component approach that builds the functionalized thiophene ring in a single step is more efficient. The Gewald aminothiophene synthesis is a cornerstone reaction for this purpose.[4][5] It is a one-pot reaction that condenses a ketone or aldehyde with an active methylene nitrile (like malononitrile) and elemental sulfur in the presence of a base.[4]
Causality Behind the Choice: The power of the Gewald reaction lies in its convergence and efficiency. It rapidly generates polysubstituted 2-aminothiophenes from simple, readily available starting materials.[6][7] The resulting 2-amino-3-carbonitrile motif is a perfect precursor for building fused pyrimidine rings, as the amino group and the nitrile can readily participate in cyclization reactions. This makes it a more direct route to scaffolds like thieno[2,3-d]pyrimidines compared to starting with this compound, which would require additional steps to install the necessary amine functionality for cyclization.
Caption: High-level workflow from simple precursors to a key pharmaceutical scaffold.
Application: Building the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine system is a bioisostere of purine, the core of the nucleobases adenine and guanine. This structural mimicry allows it to interact with the ATP-binding sites of many enzymes, particularly kinases, making it a highly sought-after scaffold in oncology and immunology.[2][3] Our key intermediate, 2-amino-4-methylthiophene-3-carbonitrile, is an ideal starting material for constructing this bicyclic system.
The synthesis involves the cyclization of the 2-aminothiophene with a one-carbon electrophile, such as formamide or formic acid. The reaction proceeds by initial formation of an N-formyl intermediate, which then undergoes an intramolecular cyclization via attack of the ring nitrogen onto the nitrile carbon, followed by tautomerization to yield the aromatic thieno[2,3-d]pyrimidin-4-amine.
Caption: Generalized mechanism of the Gewald aminothiophene synthesis.
Key Synthetic Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of 2-Amino-4-methylthiophene-3-carbonitrile via Gewald Reaction
This protocol describes the multi-component synthesis of the key thiophene intermediate from acetone, malononitrile, and sulfur.[4][8]
Materials:
-
Acetone (0.1 mol, 5.81 g, 7.34 mL)
-
Malononitrile (0.1 mol, 6.61 g)
-
Elemental Sulfur (0.1 mol, 3.21 g)
-
Morpholine (0.2 mol, 17.4 g, 17.4 mL) or another suitable base like triethylamine.
-
Ethanol (100 mL)
-
Crushed Ice
-
Deionized Water
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Büchner funnel and filter flask
Procedure:
-
Setup: Equip the 250 mL flask with a magnetic stir bar, reflux condenser, and dropping funnel.
-
Reagent Mixture: To the flask, add ethanol (50 mL), acetone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol).
-
Base Addition: Begin stirring the mixture. From the dropping funnel, add morpholine (0.2 mol) dropwise over 20-30 minutes. An exothermic reaction is typically observed.
-
Scientist's Note: The base acts as a catalyst for both the initial Knoevenagel condensation between acetone and malononitrile and the subsequent steps involving sulfur.[4] Morpholine is a common choice for its efficacy and moderate basicity.
-
-
Reaction: After the addition is complete, gently heat the mixture to reflux (approx. 50-60°C) and maintain for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Workup: Once the reaction is complete, cool the flask to room temperature and then pour the contents into a beaker containing 250 g of crushed ice with stirring.
-
Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual morpholine and salts.
-
Purification: The crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product as a crystalline solid. Dry the product under vacuum.
Expected Yield: 60-75%.
Protocol 2: Synthesis of 7-Methylthieno[2,3-d]pyrimidin-4-amine
This protocol demonstrates the cyclization of the previously synthesized intermediate to form the core thieno[2,3-d]pyrimidine scaffold.[2][9]
Materials:
-
2-Amino-4-methylthiophene-3-carbonitrile (0.05 mol, 7.61 g)
-
Formamide (150 mL)
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Combine 2-amino-4-methylthiophene-3-carbonitrile (0.05 mol) and formamide (150 mL) in the round-bottom flask equipped with a stir bar and reflux condenser.
-
Heating: Heat the reaction mixture to a vigorous reflux (approx. 180-190°C) and maintain for 4-6 hours.
-
Scientist's Note: Formamide serves as both the solvent and the source of the C4 and N3 atoms of the pyrimidine ring. At high temperatures, it provides the necessary electrophilic species for cyclization.
-
-
Cooling & Precipitation: After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature. The product will often precipitate from the solution upon cooling.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol or diethyl ether to remove any remaining formamide.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.
Expected Yield: 55-70%.
Characterization Data
The identity and purity of the synthesized compounds must be confirmed through standard analytical techniques.
| Compound | Technique | Expected Data |
| 2-Amino-4-methylthiophene-3-carbonitrile | ¹H NMR (CDCl₃) | δ ~4.5-5.0 (br s, 2H, -NH₂), δ ~2.2 (s, 3H, -CH₃), δ ~6.0 (s, 1H, thiophene H5). |
| IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch), 2210 (C≡N stretch), 1620 (N-H bend). | |
| MS (ESI+) | m/z = 153.1 [M+H]⁺ | |
| 7-Methylthieno[2,3-d]pyrimidin-4-amine | ¹H NMR (DMSO-d₆) | δ ~8.1 (s, 1H, pyrimidine H2), δ ~7.0 (br s, 2H, -NH₂), δ ~6.8 (s, 1H, thiophene H5), δ ~2.5 (s, 3H, -CH₃). |
| IR (KBr, cm⁻¹) | 3400-3100 (N-H stretch), 1650 (C=N stretch), 1580 (aromatic C=C stretch). | |
| MS (ESI+) | m/z = 180.1 [M+H]⁺ |
Conclusion
Functionalized thiophenes, particularly aminothiophene carbonitriles synthesized via the Gewald reaction, are powerful and versatile intermediates in pharmaceutical development. They provide a direct and efficient entry point to complex heterocyclic systems of high medicinal value, such as the thieno[2,3-d]pyrimidine scaffold. The protocols outlined in this guide offer robust and reproducible methods for accessing these key building blocks, enabling researchers in drug discovery to rapidly construct libraries of novel compounds for biological screening. The strategic choice of intermediates, grounded in an understanding of reaction mechanisms and synthetic efficiency, is paramount to the successful and timely advancement of drug development programs.
References
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]
- Sabnis, R. W., Fomenko, I. V., & Fokin, V. V. (2012). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- El-Gamal, M. I., & Oh, C. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1713-1724. [Link]
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- Sabnis, R. W. (2012). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
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- Sayed, M. T. M., Hassan, R., Halim, P., & El-Ansary, A. K. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents.
- Al-Ostath, A. I., El-Agrody, A. M., El-Nassag, M. A., & El-Hawash, S. A. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6529. [Link]
- Abdel-Gawad, H., El-Gazzar, A. B. A., & El-Enany, M. M. (2011). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Molecules, 16(8), 6387-6397. [Link]
- Singh, P., Kaur, M., & Verma, P. (2016). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 14(4), 1330-1342. [Link]
- Dyachenko, V. D., & Chernega, A. N. (2012). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Journal of Heterocyclic Chemistry, 49(6), 1368-1376. [Link]
- PrepChem.com. (n.d.).
- Khan, I., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3095. [Link]
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Application Notes & Protocols: A Guide to Palladium-Catalyzed Functionalization of Thiophene-2-carbonitrile Substrates
Abstract
This comprehensive guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules. It provides an in-depth exploration of palladium-catalyzed cross-coupling reactions for the functionalization of thiophene-2-carbonitrile, a key scaffold in numerous pharmaceutical and materials science applications. The presence of the electron-withdrawing nitrile group at the C2 position significantly influences the reactivity of the thiophene ring, presenting unique challenges and opportunities in synthetic design. This document elucidates the mechanistic principles, provides field-proven insights into experimental choices, and delivers detailed, actionable protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, as well as direct C-H arylation.
Introduction: The Strategic Importance of Functionalized Thiophene-2-carbonitriles
Thiophene derivatives are privileged structures in medicinal chemistry, found in a wide array of therapeutic agents.[1] The thiophene-2-carbonitrile framework, in particular, serves as a versatile building block. The nitrile group can act as a precursor for other functional groups, such as amines or carboxylic acids, or it can participate in the formation of other heterocyclic rings. More importantly, as a potent electron-withdrawing group, the 2-cyano substituent profoundly modulates the electronic properties of the thiophene ring. This electronic influence is the central theme of this guide, as it dictates the regioselectivity and efficiency of palladium-catalyzed functionalization.
Understanding how to strategically leverage palladium catalysis on this electron-deficient heterocycle is paramount for the efficient construction of molecular complexity. This guide will navigate the nuances of C-C and C-N bond formation, empowering researchers to harness the full synthetic potential of thiophene-2-carbonitrile substrates.
The Influence of the 2-Cyano Group: An Electronic Perspective
The C2-cyano group deactivates the thiophene ring towards electrophilic substitution. In the context of palladium-catalyzed C-H activation, this deactivation makes the C-H bonds of the thiophene ring less susceptible to cleavage. Consequently, more forcing reaction conditions are often required compared to their electron-rich counterparts. However, this deactivation also enhances the acidity of the ring protons, particularly at the C5 position, which can be exploited in certain C-H functionalization pathways.
For cross-coupling reactions involving a C-X bond (where X is a halide or triflate), the electron-withdrawing nature of the cyano group can be advantageous. It renders the carbon atom of the C-X bond more electrophilic, which can facilitate the oxidative addition step in the catalytic cycle, often the rate-determining step.[2]
Palladium-Catalyzed C-H Functionalization: Direct Arylation of Thiophene-2-carbonitrile
Direct C-H functionalization is a highly atom-economical approach that avoids the pre-functionalization of the thiophene ring.[3][4] For 2-substituted thiophenes, arylation typically occurs at the C5 position due to steric and electronic factors. In the case of thiophene-2-carbonitrile, the C5-proton is the most acidic, further favoring functionalization at this site.
Mechanistic Considerations
The most widely accepted mechanism for the direct arylation of thiophenes is the Concerted Metalation-Deprotonation (CMD) pathway.[3] In this process, a palladium(II) species, often coordinated to a ligand and associated with a carboxylate additive (like pivalate), abstracts a proton from the thiophene ring while simultaneously forming a Pd-C bond. The resulting palladacycle then undergoes reductive elimination with an aryl halide to form the C-C bond and regenerate the active palladium catalyst. The choice of ligand can be critical in controlling regioselectivity between the C4 and C5 positions, though for 2-substituted thiophenes, C5 selectivity is generally high.[5][6]
Figure 1: Simplified workflow for direct C-H arylation of thiophene-2-carbonitrile.
Protocol: Direct C5-Arylation of Thiophene-2-carbonitrile
This protocol is a representative procedure for the direct C-H arylation of thiophene-2-carbonitrile with an aryl bromide, adapted from methodologies for electron-deficient thiophenes.[7][8]
Materials:
-
Thiophene-2-carbonitrile
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium acetate (KOAc) or Cesium carbonate (Cs₂CO₃)
-
Pivalic acid (PivOH)
-
N,N-Dimethylacetamide (DMAc), anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), KOAc (2.0 equivalents), and the aryl bromide (1.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add thiophene-2-carbonitrile (1.2 equivalents), PivOH (30 mol%), and anhydrous DMAc (0.2 M concentration relative to the aryl bromide).
-
Seal the tube and heat the reaction mixture at 120-140 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (3x) and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Table 1: Optimization Parameters for Direct C-H Arylation
| Parameter | Recommended Condition | Rationale / Causality |
| Catalyst | Pd(OAc)₂ | Commonly effective for C-H activation.[8] |
| Base | KOAc or Cs₂CO₃ | A non-nucleophilic base is crucial to facilitate the CMD step without competing side reactions. |
| Additive | Pivalic Acid (PivOH) | Acts as a proton shuttle in the CMD mechanism, often accelerating the reaction.[3] |
| Solvent | DMAc, Dioxane | High-boiling polar aprotic solvents are typically required to achieve the necessary reaction temperatures. |
| Temperature | 120-150 °C | Higher temperatures are often needed to overcome the activation energy for C-H bond cleavage in electron-deficient substrates. |
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-thiophene-2-carbonitriles
The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds.[1] For thiophene-2-carbonitrile substrates, this reaction is typically performed on a halogenated precursor, most commonly 5-bromo-thiophene-2-carbonitrile.
Mechanistic Insights
The catalytic cycle begins with the oxidative addition of the 5-halo-thiophene-2-carbonitrile to a Pd(0) species. The electron-withdrawing cyano group can accelerate this step. This is followed by transmetalation of the aryl group from a boronic acid (activated by a base) to the palladium center. The final step is reductive elimination, which forms the desired 5-aryl-thiophene-2-carbonitrile and regenerates the Pd(0) catalyst.[9]
Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of 5-Bromo-thiophene-2-carbonitrile
This protocol is based on established methods for the Suzuki coupling of similar electron-deficient bromothiophenes.[1][10][11]
Materials:
-
5-Bromo-thiophene-2-carbonitrile
-
Arylboronic acid (e.g., 4-tolylboronic acid)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Base: Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
In a reaction vessel, combine 5-bromo-thiophene-2-carbonitrile (1.0 mmol), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).
-
Add the palladium catalyst (2-5 mol%).
-
Add the degassed 1,4-dioxane/water solvent mixture (0.2 M concentration relative to the bromothiophene).
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Heat the mixture to 80-100 °C for 4-12 hours, with stirring. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and brine, then dry over magnesium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by flash column chromatography or recrystallization.
Table 2: Key Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale / Causality |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a classic, reliable choice. Pd(dppf)Cl₂ is often more effective for challenging substrates.[9] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | An inorganic base is required to activate the boronic acid for transmetalation. Choice of base can impact yield.[12] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | A biphasic system is common, facilitating both the dissolution of organic substrates and the inorganic base.[12] |
| Leaving Group | I > Br > Cl | Reactivity follows the C-X bond strength, with iodides being the most reactive.[2] |
The Heck Reaction: Alkenylation of 5-Halo-thiophene-2-carbonitriles
The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[13] This reaction is particularly useful for introducing vinyl groups onto the thiophene-2-carbonitrile scaffold, typically starting from a 5-halo derivative.
Mechanistic Overview
The Heck reaction follows a Pd(0)/Pd(II) catalytic cycle.[13] It begins with the oxidative addition of the 5-halo-thiophene-2-carbonitrile to a Pd(0) catalyst. The resulting Pd(II) complex then coordinates to the alkene. This is followed by migratory insertion of the alkene into the Pd-C bond. A β-hydride elimination step then occurs, releasing the alkenylated thiophene product and a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst by reaction of the palladium-hydride with a base.
Figure 3: Catalytic cycle of the Heck reaction.
Protocol: Heck Coupling of 5-Bromo-thiophene-2-carbonitrile with an Alkene
This is a general protocol for the Heck reaction, adaptable for 5-halo-thiophene-2-carbonitrile substrates based on standard Heck conditions.[2][14]
Materials:
-
5-Bromo-thiophene-2-carbonitrile
-
Alkene (e.g., n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., Triphenylphosphine, P(o-tolyl)₃)
-
Base: Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
Charge a reaction vessel with 5-bromo-thiophene-2-carbonitrile (1.0 mmol), Pd(OAc)₂ (1-3 mol%), and the phosphine ligand (2-6 mol%).
-
Add the alkene (1.5 equivalents) and the solvent (e.g., DMF, 0.2 M).
-
Add the base (e.g., Et₃N, 2.0 equivalents).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction to 80-120 °C for 6-24 hours, until completion as monitored by TLC or GC-MS.
-
Cool the mixture, dilute with a suitable organic solvent, and filter to remove palladium black and salts.
-
Wash the filtrate with water, brine, and dry over anhydrous Na₂SO₄.
-
Concentrate and purify the product by column chromatography.
Table 3: Key Parameters for the Heck Reaction
| Parameter | Recommended Condition | Rationale / Causality |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common and effective precursor.[13] |
| Ligand | PPh₃, P(o-tolyl)₃ | Phosphine ligands stabilize the palladium catalyst and influence the reaction rate and selectivity. |
| Base | Et₃N, K₂CO₃ | An organic or inorganic base is required to regenerate the Pd(0) catalyst in the final step.[13] |
| Alkene | Electron-poor (e.g., acrylates) | Electron-withdrawing groups on the alkene generally enhance the rate of the Heck reaction.[13] |
Sonogashira Coupling: Synthesis of 5-Alkynyl-thiophene-2-carbonitriles
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, making it an excellent method for synthesizing 5-alkynyl-thiophene-2-carbonitriles.[15]
Mechanistic Pathway
The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[15] The palladium cycle is similar to that of other cross-coupling reactions. The copper cycle involves the deprotonation of the terminal alkyne by the amine base, followed by the formation of a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the thienyl-palladium(II) complex. Reductive elimination from the resulting palladium intermediate yields the alkynylated product.
Figure 4: Dual catalytic cycles of the Sonogashira coupling.
Protocol: Sonogashira Coupling of 5-Iodo-thiophene-2-carbonitrile
This protocol is a representative procedure for the Sonogashira coupling, using an iodo-substituted thiophene for higher reactivity.[16][17]
Materials:
-
5-Iodo-thiophene-2-carbonitrile
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Solvent: Tetrahydrofuran (THF) or DMF, anhydrous
Procedure:
-
To a Schlenk flask, add 5-iodo-thiophene-2-carbonitrile (1.0 mmol), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with argon.
-
Add the anhydrous solvent (e.g., THF, 0.2 M) and the amine base (e.g., Et₃N, 3.0 equivalents).
-
Add the terminal alkyne (1.2 equivalents) dropwise with stirring.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Table 4: Key Parameters for Sonogashira Coupling
| Parameter | Recommended Condition | Rationale / Causality |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard, effective catalysts for this transformation.[15] |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | Essential for the formation of the copper acetylide intermediate, which facilitates transmetalation.[15] |
| Base | Et₃N, DIPA | Acts as both a base to deprotonate the alkyne and often as a solvent.[16] |
| Leaving Group | I > Br >> Cl | The reactivity trend is pronounced; iodides are strongly preferred for efficient coupling. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds by coupling an aryl halide with an amine.[18][19] This is a key transformation for synthesizing 5-amino-thiophene-2-carbonitrile derivatives.
Mechanistic Cycle
The reaction proceeds via a Pd(0)/Pd(II) cycle.[18] Oxidative addition of the 5-halo-thiophene-2-carbonitrile to a Pd(0)-ligand complex forms a Pd(II) intermediate. The amine then coordinates to this complex, and deprotonation by a strong base forms a palladium amido complex. Reductive elimination from this complex yields the aminated thiophene product and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction, as it promotes both the oxidative addition and the final reductive elimination step.
Figure 5: Catalytic cycle for Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of 5-Bromo-thiophene-2-carbonitrile
This protocol is a representative procedure based on modern Buchwald-Hartwig amination conditions, which are necessary for coupling with electron-deficient heteroaryl halides.[20][21]
Materials:
-
5-Bromo-thiophene-2-carbonitrile
-
Amine (e.g., Morpholine, Piperidine)
-
Palladium Precatalyst: e.g., Pd₂(dba)₃
-
Ligand: e.g., XPhos, SPhos, or other biaryl phosphine ligands
-
Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)
-
Solvent: Toluene or 1,4-Dioxane, anhydrous
Procedure:
-
In a glovebox, add the palladium precatalyst (1-2 mol%), the ligand (1.2-2.4 mol%), and the base (1.4 equivalents) to an oven-dried reaction vial.
-
Add the 5-bromo-thiophene-2-carbonitrile (1.0 mmol) and the amine (1.2 equivalents).
-
Add the anhydrous solvent (e.g., toluene, 0.2 M).
-
Seal the vial and heat the mixture to 80-110 °C for 4-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a plug of celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Table 5: Key Parameters for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale / Causality |
| Catalyst System | Pd₂(dba)₃ + Biaryl Phosphine Ligand (e.g., XPhos) | Bulky, electron-rich ligands are essential to promote the challenging reductive elimination step and prevent catalyst deactivation.[18] |
| Base | NaOtBu, LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium amido complex.[22] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are necessary to prevent quenching of the strong base. |
| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalyst and the strong base are sensitive to oxygen and moisture. |
Conclusion and Future Outlook
The palladium-catalyzed functionalization of thiophene-2-carbonitrile is a powerful strategy for the synthesis of highly valuable and complex molecules. The electron-withdrawing nature of the cyano group, while presenting certain challenges such as the deactivation of C-H bonds, also offers advantages, including the potential for accelerated oxidative addition. A thorough understanding of the interplay between the substrate electronics, catalyst system, and reaction conditions is crucial for successful synthetic outcomes. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to develop and optimize these critical transformations. As catalyst technology continues to evolve, we can anticipate the development of even more efficient and selective methods for the functionalization of electron-deficient heterocycles, further expanding the synthetic chemist's toolkit.
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- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Thiophene Derivatives in Organic Electronics and Solar Cells
Prepared by: Gemini, Senior Application Scientist
Introduction: The Central Role of Thiophene in Organic Electronics
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, serves as a foundational building block for a vast array of high-performance organic semiconducting materials.[1][2] Its π-electron-rich nature, structural rigidity, and propensity for self-assembly make it an exemplary candidate for facilitating charge transport.[1] Through chemical modification—such as polymerization, copolymerization, and the attachment of various functional groups—the electronic and optical properties of thiophene-based materials can be precisely tuned.[3][4] This versatility has established thiophene derivatives as critical components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[2][5][6] This guide provides an in-depth look at the application of these materials, complete with detailed protocols for device fabrication and material synthesis.
Application Note 1: Thiophene Derivatives in Organic Field-Effect Transistors (OFETs)
Expertise & Experience: Thiophene-based polymers are the workhorses of p-type (hole-transporting) OFETs. The performance of these devices is intrinsically linked to the molecular ordering of the semiconductor. Materials like regioregular poly(3-hexylthiophene) (P3HT) are designed with alkyl side chains to enhance solubility for solution processing while promoting the necessary π-π stacking in the solid state for efficient charge hopping between polymer chains.[3] The degree of this self-organization directly impacts the charge carrier mobility (μ), a key metric for transistor performance.[3] Fusing thiophene rings to create more planar structures, such as in dithienothiophene (DTT), can further enhance this intermolecular interaction and lead to significantly higher mobilities.[1]
Key Performance Metrics for OFETs:
-
Charge Carrier Mobility (μ): Measures how quickly charge carriers move through the semiconductor material under an applied electric field. Units are cm²/Vs.
-
On/Off Current Ratio (I_on/I_off): The ratio of the current when the transistor is in its "on" state to the current in its "off" state. High ratios are crucial for switch applications.
-
Threshold Voltage (V_th): The minimum gate voltage required to induce a conducting channel.
Table 1: Performance of Selected Thiophene-Based Polymers in OFETs
| Polymer/Oligomer | Device Architecture | Hole Mobility (μ) [cm²/Vs] | On/Off Ratio | Source |
| P3HT | Top-Gate/Bottom-Contact | 0.13 | 3.1 x 10⁵ | [7] |
| P1 (DPP-Thieno[3,2-b]thiophene) | Top-Gate/Bottom-Contact | 1.95 | - | [8] |
| DH6T (Oligomer) | - | 0.05 | 10⁶ | [9] |
| BDT(DBTOTTH)2 (Oligomer) | Bottom-Gate/Bottom-Contact | 1.6 x 10⁻³ | > 1.0 x 10⁴ | [10] |
Protocol 1: Fabrication of a P3HT-Based Bottom-Gate, Bottom-Contact (BGBC) OFET
Trustworthiness: This protocol outlines a standard, widely validated method for fabricating a P3HT-based OFET. Each step is critical for achieving reliable and reproducible device performance. For instance, the surface treatment of the dielectric with a silane agent like octyltrichlorosilane (OTS) is crucial for reducing charge trapping at the semiconductor-dielectric interface and promoting ordered growth of the P3HT film.[11]
Materials & Reagents:
-
Substrate: n⁺⁺ doped Si wafer with a 300 nm thermally grown SiO₂ layer.
-
Electrodes: Gold (Au), thermally evaporated.
-
Surface Treatment: Octyltrichlorosilane (OTS).
-
Semiconductor: Regioregular P3HT.
-
Solvent: High-purity chloroform or 1,2,4-trichlorobenzene.
Step-by-Step Methodology:
-
Substrate Cleaning:
-
Electrode Deposition:
-
Dielectric Surface Treatment:
-
Place the substrate in a vacuum desiccator along with a small vial containing a few drops of OTS.
-
Hold the chamber under vacuum for several hours to allow for vapor-phase silanization of the SiO₂ surface. This creates a hydrophobic surface that improves the morphology of the P3HT film.[11]
-
-
Semiconductor Deposition:
-
Prepare a solution of P3HT (e.g., 10 mg/mL) in a suitable solvent like a chloroform/1,2,4-trichlorobenzene mixture.
-
Spin-coat the P3HT solution onto the substrate at 1500 RPM for 60 seconds in a nitrogen-filled glovebox.
-
-
Annealing:
-
Anneal the device on a hotplate at 110-120 °C for 10-15 minutes inside the glovebox. This step improves the crystallinity and molecular ordering of the P3HT film, thereby enhancing charge mobility.[12]
-
-
Characterization:
-
Transfer the device to a probe station. Using a semiconductor parameter analyzer, measure the transfer (I_D vs. V_G) and output (I_D vs. V_D) characteristics to extract mobility, on/off ratio, and threshold voltage.[11]
-
OFET Fabrication Workflow
Caption: Workflow for fabricating a P3HT-based OFET.
Application Note 2: Thiophene Derivatives in Organic Photovoltaics (OPVs)
Expertise & Experience: Thiophene-based polymers are the quintessential electron donor materials in bulk heterojunction (BHJ) OPVs.[4][12] In the classic P3HT:PCBM ([13][13]-phenyl-C61-butyric acid methyl ester) system, the thiophene polymer is responsible for absorbing sunlight to create an exciton (a bound electron-hole pair).[12][14] For efficient power generation, this exciton must diffuse to the interface between the P3HT (donor) and PCBM (acceptor), where the electron is transferred to the acceptor and the hole remains on the donor. The incorporation of fused thiophene units into the polymer backbone can red-shift the absorption spectrum, allowing the solar cell to harvest more of the solar spectrum and improve performance.[15]
Key Performance Metrics for OPVs:
-
Power Conversion Efficiency (PCE): The percentage of solar energy that is converted into electrical energy.
-
Open-Circuit Voltage (V_oc): The maximum voltage from a solar cell when no current is flowing.
-
Short-Circuit Current Density (J_sc): The maximum current density from a solar cell at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the current-voltage curve, indicating the quality of the solar cell.
Table 2: Performance of Selected Thiophene-Based Donors in OPVs
| Donor Material | Acceptor Material | V_oc [V] | J_sc [mA/cm²] | FF [%] | PCE [%] | Source |
| P3HT | PCBM | ~0.6 | ~10 | ~65 | ~4.5 | [16] |
| P1 (DPP-Thieno[3,2-b]thiophene) | PC₇₁BM | - | - | - | 5.4 | [8] |
| Molecule 6 (Fused Thiophene) | PC₇₁BM | 0.96 | - | - | 2.87 | [15] |
| P3HT | PCBM (1:5 ratio) | - | - | - | 0.098 | [14] |
Protocol 2: Fabrication of a P3HT:PCBM Bulk Heterojunction Solar Cell
Trustworthiness: This protocol describes the fabrication of a conventional architecture OPV. The ratio of donor to acceptor, the choice of solvent, and the annealing conditions are all critical, interdependent parameters that dictate the final morphology of the active layer and, consequently, the device efficiency. A 1:1 mass ratio of P3HT:PCBM is a common starting point.[12] Post-deposition thermal annealing is essential to optimize the phase separation and crystallinity of the P3HT and PCBM domains, which is vital for efficient exciton dissociation and charge transport.[12]
Materials & Reagents:
-
Substrate: ITO-coated glass or PET.
-
Hole Transport Layer (HTL): PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate).
-
Active Layer: P3HT and PCBM.
-
Solvent: Chlorobenzene or o-dichlorobenzene.
-
Cathode: Aluminum (Al) or Calcium/Aluminum (Ca/Al).
Step-by-Step Methodology:
-
Substrate Cleaning:
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO substrate.
-
Anneal the substrate at ~140-150 °C for 10-15 minutes in air to remove residual water.
-
-
Active Layer Preparation and Deposition:
-
Inside a nitrogen glovebox, prepare a solution of P3HT and PCBM (e.g., 1:1 mass ratio) in chlorobenzene (e.g., 20-25 mg/mL total concentration).[12] Stir the solution overnight at ~50 °C to ensure complete dissolution.[12]
-
Spin-coat the P3HT:PCBM solution onto the PEDOT:PSS layer. The spin speed will determine the film thickness, a critical parameter for device performance.
-
-
Active Layer Annealing:
-
Transfer the device to a hotplate inside the glovebox and anneal at 110-140 °C for 10-15 minutes. This step optimizes the nanoscale morphology of the bulk heterojunction.[12]
-
-
Cathode Deposition:
-
Transfer the substrate to a thermal evaporator. Deposit the top metal electrode (e.g., 100 nm of Al) through a shadow mask to define the active area of the devices (e.g., 4 mm²).[12]
-
-
Characterization:
-
Test the device using a solar simulator (AM 1.5G, 100 mW/cm²) and a source meter to record the current-voltage (J-V) characteristics and determine V_oc, J_sc, FF, and PCE.[17]
-
OPV Working Principle
Caption: Key steps in the operation of a BHJ organic solar cell.
Protocol 3: Synthesis of Regioregular P3HT via GRIM Polymerization
Expertise & Experience: The Grignard Metathesis (GRIM) polymerization is the state-of-the-art method for producing highly regioregular P3HT.[18] Regioregularity refers to the precise head-to-tail coupling of the 3-hexylthiophene monomers. High regioregularity (>90%) is paramount because it allows the polymer chains to adopt a planar conformation, which promotes the π-π stacking necessary for high charge carrier mobility.[18] The reaction is a quasi-living polymerization, meaning the molecular weight can be controlled by the monomer-to-catalyst ratio.[18]
Materials & Reagents:
-
Monomer: 2,5-dibromo-3-hexylthiophene.
-
Grignard Reagent: Isopropylmagnesium chloride (i-PrMgCl) or similar.
-
Catalyst: [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [Ni(dppp)Cl₂].
-
Solvent: Anhydrous tetrahydrofuran (THF).
-
Quenching Agent: Hydrochloric acid (HCl).
-
Purification Solvents: Methanol, hexane, chloroform.
Step-by-Step Methodology:
-
Monomer Preparation (Grignard Formation):
-
In a flame-dried, three-neck flask under an inert argon atmosphere, dissolve 2,5-dibromo-3-hexylthiophene in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add one equivalent of i-PrMgCl dropwise. This reaction selectively forms the more stable 2-bromo-5-(chloromagnesio)-3-hexylthiophene intermediate.[18] Stir for 1-2 hours.
-
-
Polymerization:
-
Termination and Precipitation:
-
Quench the polymerization by slowly adding 5M HCl.
-
Pour the reaction mixture into a large volume of methanol to precipitate the crude polymer.[20]
-
-
Purification (Soxhlet Extraction):
-
Collect the crude polymer by filtration.
-
Purify the polymer by sequential Soxhlet extraction with methanol (to remove residual salts and oligomers), hexane (to remove lower molecular weight fractions), and finally chloroform (to collect the desired high molecular weight, regioregular polymer).[8][19]
-
-
Drying and Characterization:
-
Precipitate the chloroform fraction in methanol again, filter, and dry the final polymer product under vacuum.
-
Characterize the polymer's molecular weight (by Gel Permeation Chromatography), regioregularity (by ¹H NMR), and thermal properties (by TGA/DSC).
-
GRIM Polymerization of P3HT
Caption: Synthesis of P3HT via GRIM polymerization.
References
- Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. (Source: MDPI) [Link]
- Thieno[3,2-b]thiophene−Diketopyrrolopyrrole-Containing Polymers for High-Performance Organic Field-Effect Transistors and Organic Photovoltaic Devices. (Source: Journal of the American Chemical Society) [Link]
- Flexible Polymer–Organic Solar Cells Based on P3HT:PCBM Bulk Heterojunction Active Layer Constructed under Environmental Conditions. (Source: MDPI) [Link]
- Thiophene polymer semiconductors for organic thin-film transistors. (Source: PubMed) [Link]
- Supramolecular Thiophene-Based Materials: A Few Examples of the Interplay between Synthesis, Optoelectronic Properties and Applic
- Thienothiophene based organic light-emitting diode: synthesis, photophysical properties and application. (Source: Beilstein Archives) [Link]
- Thiophene-based conjugated oligomers for organic solar cells. (Source: RSC Publishing) [Link]
- New thiophene based materials for emissive layers of organic light-emitting diodes.
- The Role of Thiophene Derivatives in Next-Gen Organic Electronics. (Source: Suna-Tech) [Link]
- Fabrication of Organic Field Effect Transistor by Directly Grown poly(3 Hexylthiophene) Crystalline Nanowires on Carbon Nanotube Aligned Array Electrode. (Source: PubMed) [Link]
- Thiophene-based Solar Cell. A Review.
- Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry. (Source: RSC Publishing) [Link]
- Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. (Source: Istanbul Technical University) [Link]
- Thieno[3,2-b]thiophene-diketopyrrolopyrrole containing polymers for high-performance Organic Field-Effect Transistors(OFETs) and OrganicPhotovoltaic (OPV) devices.
- Thiophene-Based Organic Semiconductors. (Source: PubMed) [Link]
- Rapid flow-based synthesis of poly(3-hexylthiophene) using 2-methyltetrahydrofuran as a bio-derived reaction solvent. (Source: PlumX) [Link]
- Fabrication of organic solar cells with design blend P3HT: PCBM variation of mass r
- Synthesis of poly(3-hexylthiophene) by Grignard metathesis (GRIM) polymerization...
- Theoretical and Experimental Study of Different Side Chains on 3,4-Ethylenedioxythiophene and Diketopyrrolopyrrole-Derived Polymers: Towards Organic Transistors. (Source: NIH) [Link]
- Synthesis and Applications of Thiophene Derivatives as Organic Materials.
- Thiophene-based Solar Cell. A Review. (Source: Bentham Science) [Link]
- Synthesis and Characterization of poly(3-hexylthiophene).
- Fabrication, characterization, numerical simulation and compact modeling of P3HT based organic thin film transistors. (Source: Researching) [Link]
- Controlled synthesis of poly(3-hexylthiophene) in continuous flow. (Source: NIH) [Link]
- A Novel Donor-Acceptor Thiophene-Containing Oligomer Comprising Dibenzothiophene-S,S-dioxide Units for Solution-Processable Organic Field Effect Transistor. (Source: MDPI) [Link]
- Oligofluorene−Thiophene Derivatives as High-Performance Semiconductors for Organic Thin Film Transistors.
- Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics.
- Grignard Metathesis (GRIM) Polymerization for the Synthesis of Conjugated Block Copolymers Containing Regioregular Poly(3-Hexylt...). (Source: Treasures @ UT Dallas) [Link]
- Poly(3-hexylthiophene)-Based Organic Thin-Film Transistors with Virgin Graphene Oxide as an Interfacial Layer. (Source: MDPI) [Link]
- Thiophene-based conjugated oligomers for organic solar cells.
- Fabrication and investigation of P3HT:PCBM bulk heterojunction based organic field effect transistors using dielectric layers of PMMA:Ta2O5 nanocomposites.
- Fabrication of P3HT: PCBM bulk heterojunction organic solar cell.
- Fabrication and Optimization of P3HT:PCBM Organic Photovoltaic Devices.
- Simulation and Fabrication of P3HT:PCBM Solar Cell. (Source: MMU Press) [Link]
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Synthetic Routes to Novel Thieno[2,3-d]pyrimidine Derivatives: An Application Guide for Researchers
Introduction: The Enduring Appeal of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core, a fused heterocyclic system, is a privileged scaffold in medicinal chemistry and drug discovery. Structurally analogous to purines, the building blocks of DNA and RNA, these compounds have demonstrated a remarkable breadth of biological activities.[1][2] Their significance spans a wide therapeutic spectrum, including potent anticancer[3][4][5], anti-inflammatory, antimicrobial, and CNS protective properties.[1] The versatility of the thieno[2,3-d]pyrimidine framework allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of numerous derivatives as potent kinase inhibitors, highlighting their importance in the pursuit of targeted cancer therapies.[3][4][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic strategies for accessing novel thieno[2,3-d]pyrimidine derivatives. We will delve into the mechanistic underpinnings of key reactions, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols for the synthesis of key intermediates and final products.
Strategic Approaches to the Thieno[2,3-d]pyrimidine Core
The construction of the thieno[2,3-d]pyrimidine skeleton can be broadly categorized into two main approaches:
-
Building from the Thiophene Ring: This is the most common and versatile strategy, typically commencing with the synthesis of a polysubstituted 2-aminothiophene, which then undergoes cyclization to form the pyrimidine ring.
-
Building from the Pyrimidine Ring: A less common, yet viable, alternative involves the construction of the thiophene ring onto a pre-existing pyrimidine scaffold.
This guide will primarily focus on the first approach due to its widespread applicability and the ready availability of starting materials.
Core Synthesis Workflow: From Thiophene to Thieno[2,3-d]pyrimidine
A general and effective workflow for the synthesis of a diverse range of thieno[2,3-d]pyrimidine derivatives is depicted below. This multi-step sequence allows for the introduction of various substituents at different positions of the heterocyclic core, enabling the creation of extensive compound libraries for biological screening.
Caption: General workflow for the synthesis of thieno[2,3-d]pyrimidine derivatives.
Part 1: Construction of the 2-Aminothiophene Precursor via the Gewald Reaction
The Gewald reaction is a cornerstone in thiophene chemistry and the most widely employed method for preparing the 2-aminothiophene precursors required for thieno[2,3-d]pyrimidine synthesis.[6][7] This robust, one-pot, three-component reaction involves the condensation of a ketone or aldehyde, an activated nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[7]
Mechanism of the Gewald Reaction
The reaction proceeds through a series of well-elucidated steps:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone/aldehyde and the activated nitrile to form an α,β-unsaturated nitrile intermediate.[7]
-
Michael Addition of Sulfur: The elemental sulfur (S₈) ring is opened by a nucleophile, and the resulting sulfide adds to the α,β-unsaturated nitrile in a Michael-type addition.
-
Cyclization and Tautomerization: The intermediate then undergoes intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene.[7]
The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for the Gewald reaction.[7]
Protocol 1: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol describes the synthesis of a common 2-aminothiophene intermediate starting from cyclohexanone.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base like triethylamine)
-
Ethanol
Procedure:
-
To a stirred mixture of cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL), add morpholine (0.1 mol) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to 50-60°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
The precipitated solid product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to afford the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Part 2: Formation of the Pyrimidine Ring
With the 2-aminothiophene precursor in hand, the next critical step is the construction of the fused pyrimidine ring. Several methods are available, with the choice of reagent determining the substitution pattern at the 4-position of the resulting thieno[2,3-d]pyrimidine.
Protocol 2: Synthesis of 5,6,7,8-Tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidin-4(3H)-one
This protocol utilizes formamide to construct the pyrimidin-4-one ring system.
Materials:
-
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (from Protocol 1)
-
Formamide
Procedure:
-
A mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (0.05 mol) and an excess of formamide (e.g., 5-10 equivalents) is heated at 180-200°C for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Add water to the cooled mixture and stir.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Part 3: Functionalization of the Thieno[2,3-d]pyrimidine Core
A key strategy for generating novel derivatives involves the conversion of the 4-oxo group into a more reactive handle, such as a chloro group. This 4-chloro intermediate is an excellent electrophile for subsequent nucleophilic substitution and cross-coupling reactions.
Protocol 3: Synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidine
Materials:
-
5,6,7,8-Tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidin-4(3H)-one (from Protocol 2)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas.
-
To a flask containing 5,6,7,8-tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidin-4(3H)-one (0.02 mol), add an excess of phosphorus oxychloride (e.g., 5-10 equivalents).
-
Add a catalytic amount of DMF (a few drops).
-
Heat the mixture to reflux (around 110°C) and maintain for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
The crude 4-chloro derivative can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Protocol 4: Nucleophilic Substitution of 4-Chlorothieno[2,3-d]pyrimidines
The 4-chloro position is highly susceptible to nucleophilic attack, allowing for the introduction of a wide array of functional groups.
Materials:
-
4-Chloro-5,6,7,8-tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidine (from Protocol 3)
-
Desired amine (e.g., aniline, benzylamine, morpholine)
-
Solvent (e.g., isopropanol, DMF, or acetonitrile)
-
Base (e.g., triethylamine or potassium carbonate), if necessary
General Procedure:
-
Dissolve the 4-chlorothieno[2,3-d]pyrimidine (1 equivalent) in a suitable solvent.
-
Add the desired amine (1.1-1.5 equivalents) and a base (if the amine salt is not desired as a byproduct).
-
Heat the reaction mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile. Microwave heating can also be effectively employed to accelerate the reaction.[8]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and, if a solid precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
The residue can be purified by recrystallization or column chromatography to yield the desired 4-amino-substituted thieno[2,3-d]pyrimidine derivative.
Advanced Synthetic Strategies
Dimroth Rearrangement
The Dimroth rearrangement is a fascinating and useful transformation in heterocyclic chemistry, including for thieno[2,3-d]pyrimidines.[5][8][10] It typically involves the isomerization of N-substituted iminopyrimidines to the corresponding N-substituted aminopyrimidines, often under thermal or acid/base-catalyzed conditions.[5][10] This rearrangement can be a powerful tool for accessing isomers that may not be directly available through other synthetic routes.
Palladium-Catalyzed Cross-Coupling Reactions
For the synthesis of derivatives with carbon-carbon or carbon-nitrogen bonds at specific positions, palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig are invaluable tools.[11][12] These reactions are typically performed on halogenated thieno[2,3-d]pyrimidine precursors, allowing for the introduction of aryl, alkynyl, and amino moieties with a high degree of control and efficiency.
Data Summary: Comparison of Synthetic Conditions
| Reaction Step | Key Reagents | Typical Conditions | Yield Range (%) | Reference |
| Gewald Reaction | Ketone/Aldehyde, Activated Nitrile, Sulfur, Base | 50-60°C, 2-4 h (Conventional) or 100-150°C, 5-20 min (Microwave) | 60-95% | [9][13] |
| Pyrimidine Formation | 2-Aminothiophene, Formamide | 180-200°C, 4-6 h | 70-90% | [4] |
| Chlorination | Thieno[2,3-d]pyrimidin-4-one, POCl₃ | Reflux (110°C), 2-4 h | 85-95% | [3] |
| Nucleophilic Substitution | 4-Chlorothieno[2,3-d]pyrimidine, Amine | RT to Reflux, 1-12 h | 50-95% | [1][3] |
Mechanistic Insight: The Dimroth Rearrangement
The Dimroth rearrangement in the context of thieno[2,3-d]pyrimidines allows for the interconversion of isomers. The mechanism generally involves the following steps:
Caption: Simplified mechanism of the Dimroth rearrangement.
Conclusion
The synthetic routes outlined in this guide provide a robust and flexible platform for the generation of novel thieno[2,3-d]pyrimidine derivatives. By leveraging the power of the Gewald reaction to construct the initial thiophene ring and employing a variety of subsequent cyclization and functionalization strategies, researchers can access a vast chemical space. The protocols and insights provided herein are intended to empower scientists in their efforts to design and synthesize the next generation of thieno[2,3-d]pyrimidine-based therapeutic agents.
References
- Forero, J. S., Carvalho, E., & da Silva, F. M. (2011). A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. Semantic Scholar.
- Lei, H., Wang, M., Han, J., & Lan, Z. (Year). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine.
- Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. (n.d.).
- Guo, Y., et al. (Year). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO.
- Patel, H., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Journal of Organic Chemistry.
- Gewald Reaction. (n.d.). Organic Chemistry Portal.
- Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. (2025).
- Dimroth rearrangement. (n.d.). Wikipedia.
- Putrov, D. V., & Zozulya, S. Y. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
- Sauthof, L., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy.
- Effective microwave synthesis of bioactive thieno[2,3-d]pyrimidines. (2017).
- Kuranova, E. A., & Varaksin, M. V. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds.
- Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. (n.d.).
- Agnamey, P., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)
- One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8 and Formamide. (n.d.).
- Gewald reaction. (n.d.). Wikipedia.
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Application Notes and Protocols for Mannich-Type Reactions Involving Dihydrothiophene-3-carbonitriles
A Senior Application Scientist's Guide to the Synthesis of Thieno[2,3-d]pyrimidines
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the application of Mannich-type reactions for the synthesis of complex heterocyclic systems, with a specific focus on the use of 2-amino-4,5-dihydrothiophene-3-carbonitrile scaffolds. These substrates serve as versatile building blocks in medicinal chemistry, and their aminomethylation via the Mannich reaction offers a direct and efficient pathway to pharmacologically relevant thieno[2,3-d]pyrimidines.[1][2][3] This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that researchers can not only replicate the protocols but also adapt and troubleshoot them effectively.
Introduction: The Convergence of a Classic Reaction and a Privileged Scaffold
The Mannich reaction, a cornerstone of carbon-carbon bond formation, involves the aminoalkylation of an active hydrogen compound with an aldehyde (typically formaldehyde) and a primary or secondary amine.[4][5][6] Its enduring utility lies in its ability to construct complex molecules, often bearing a β-amino carbonyl motif, from simple precursors.[7]
In parallel, the thiophene ring and its derivatives are recognized as "privileged scaffolds" in drug discovery.[8][9][10] Their structural features allow them to interact with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[11][12][13][14] The partially saturated 2-amino-4,5-dihydrothiophene-3-carbonitrile core is particularly valuable, offering multiple reactive centers for synthetic elaboration.[1]
This guide focuses on a powerful synthetic strategy where the endocyclic amino group of a dihydrothiophene derivative initiates a Mannich-type reaction, leading to a subsequent intramolecular cyclization. This domino reaction provides a highly efficient, non-catalyzed route to construct the hexahydrothieno[2,3-d]pyrimidine core system, a key structure in numerous biologically active molecules.[1][2][15]
Mechanistic Insights: A Double Mannich-Type Cyclization
The reaction of 2-amino-4,5-dihydrothiophene-3-carbonitriles with formaldehyde and a primary amine is not a simple aminomethylation. Instead, it proceeds through a sophisticated, non-catalyzed double Mannich-type cyclization. Understanding this mechanism is critical for optimizing reaction conditions and predicting outcomes.
The process begins with the classic formation of a highly electrophilic Eschenmoser-like salt or iminium ion from the condensation of the primary amine and formaldehyde.[5] The key step involves the nucleophilic attack by the 2-amino group of the dihydrothiophene onto this iminium ion. This is followed by a second aminomethylation and an intramolecular cyclization, effectively "stitching" the pyrimidine ring onto the thiophene core.
The causality is as follows:
-
Iminium Ion Formation: The primary amine (R-NH₂) reacts with formaldehyde (HCHO) to form a reactive iminium ion (CH₂=NRH⁺). This is the key electrophile.
-
First Nucleophilic Attack: The endocyclic 2-amino group of the dihydrothiophene attacks the iminium ion.
-
Second Aminomethylation & Cyclization: A subsequent reaction with another molecule of formaldehyde and intramolecular attack by the nitrogen atom leads to the formation of the fused heterocyclic ring system. This domino sequence creates the stable hexahydrothieno[2,3-d]pyrimidine structure in a single, efficient operation.[1][2][3]
Caption: Mechanism of the double Mannich-type cyclization.
Applications in Drug Development
The thieno[2,3-d]pyrimidine scaffold synthesized via this Mannich reaction is a cornerstone in modern medicinal chemistry.[11] Its rigid, fused-ring structure presents a well-defined three-dimensional shape for interacting with enzyme active sites and receptors. By varying the substituent 'R' on the primary amine and the aryl group on the thiophene, vast chemical libraries can be generated for high-throughput screening. This strategy has been successfully employed to develop compounds with a range of therapeutic potentials:
-
Anticancer Agents: Many thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various kinases, such as PI3K, which are implicated in cancer cell proliferation and survival.[13]
-
Anti-inflammatory Agents: The scaffold is present in molecules designed to inhibit enzymes like phosphodiesterase 4 (PDE4), a key target in inflammatory diseases.[12]
-
Antimicrobial and Antiviral Agents: The structural motif has been explored for the development of novel agents against various pathogens.[11][15]
The efficiency of this one-pot Mannich reaction makes it an attractive method for the rapid synthesis of diverse compound libraries, accelerating the hit-to-lead optimization process in drug discovery.
Detailed Experimental Protocols
The following protocols provide a validated, step-by-step methodology for the synthesis of the dihydrothiophene precursor and its subsequent conversion to the thieno[2,3-d]pyrimidine core.
Protocol 1: Synthesis of trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles (Starting Material)
Principle: This procedure describes a multi-component reaction for the synthesis of the key dihydrothiophene intermediate. The trans stereochemistry of the product is often favored under these conditions.[1][16][17]
| Materials & Reagents |
| Appropriate Aromatic Aldehyde (e.g., Benzaldehyde) |
| Cyanothioacetamide |
| α-Bromochalcone derivative (e.g., 2-bromo-1-phenylethan-1-one) |
| Ethanol (EtOH) |
| Sodium Carbonate (Na₂CO₃), aqueous solution |
| Deionized Water |
| Standard laboratory glassware, magnetic stirrer, heating mantle |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the aromatic aldehyde (10 mmol), cyanothioacetamide (10 mmol), and α-bromochalcone (10 mmol) in 40 mL of ethanol.
-
Catalyst Addition: To the stirred suspension, add 5 mL of a 10% aqueous sodium carbonate solution. The choice of a mild base like sodium carbonate is crucial to facilitate the condensation and cyclization steps without promoting unwanted side reactions.[16]
-
Reaction Execution: Heat the reaction mixture to 40-50 °C with vigorous stirring. The precise temperature control is important; higher temperatures may lead to the formation of byproducts. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A solid precipitate will form. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid sequentially with deionized water (3 x 20 mL) and cold ethanol (2 x 10 mL) to remove unreacted starting materials and inorganic salts.
-
Drying and Characterization: Dry the purified product under vacuum. The resulting trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitrile can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.[18][19]
Safety Precautions: α-Bromochalcones are lachrymatory and skin irritants. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 2: Synthesis of Hexahydrothieno[2,3-d]pyrimidines via Non-Catalyzed Mannich-Type Reaction
Principle: This one-pot protocol utilizes the dihydrothiophene from Protocol 1, formaldehyde, and a primary amine to construct the fused pyrimidine ring system without the need for an external catalyst.[1][2][3]
| Materials & Reagents |
| 2-Amino-4,5-dihydrothiophene-3-carbonitrile (from Protocol 1) |
| Primary Amine (e.g., Benzylamine, Cyclohexylamine) |
| Formaldehyde (37% aqueous solution) |
| Ethanol (EtOH) |
| Deionized Water |
| Standard laboratory glassware, magnetic stirrer, heating mantle |
Procedure:
-
Reactant Combination: In a 50 mL round-bottom flask, suspend the 2-amino-4,5-dihydrothiophene-3-carbonitrile (5 mmol) in 25 mL of ethanol.
-
Reagent Addition: To this stirred suspension, add the primary amine (5.5 mmol, 1.1 equivalents). The slight excess of the amine helps to drive the reaction to completion. Following the amine, add formaldehyde solution (15 mmol, 3 equivalents) dropwise. The order of addition is critical to ensure the controlled formation of the iminium intermediate.
-
Reaction Execution: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The reaction progress should be monitored by TLC. The reflux condition provides the necessary thermal energy to overcome the activation barrier for the cyclization steps.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. A precipitate will typically form. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol and then with deionized water to remove any residual reagents. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Characterization: Confirm the structure of the final hexahydrothieno[2,3-d]pyrimidine product using standard spectroscopic methods (NMR, IR, MS).
Caption: Experimental workflow for the two-stage synthesis.
Data Summary: Reaction Scope and Yields
The versatility of this Mannich-type cyclization allows for the incorporation of various primary amines, leading to a diverse range of final products. The following table summarizes typical results obtained from the reaction of trans-2-amino-4-phenyl-5-benzoyl-4,5-dihydrothiophene-3-carbonitrile with different amines.
| Entry | Primary Amine (R-NH₂) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Ethanol | Reflux | 5 | ~85% |
| 2 | 4-Methoxybenzylamine | Ethanol | Reflux | 5 | ~88% |
| 3 | Cyclohexylamine | Ethanol | Reflux | 6 | ~75% |
| 4 | n-Butylamine | Ethanol | Reflux | 6 | ~70% |
| 5 | Aniline | Ethanol | Reflux | 8 | ~60% |
Note: Yields are approximate and based on literature precedents.[1][2] Electron-donating groups on the primary amine and aliphatic amines generally give higher yields compared to electron-withdrawing or aromatic amines.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive starting material.- Insufficient reaction time or temperature.- Incorrect order of reagent addition. | - Verify the purity of the dihydrothiophene starting material.- Increase reflux time and monitor closely with TLC.- Ensure the primary amine is added before the formaldehyde solution. |
| Formation of Multiple Products | - Side reactions due to excessive heat.- Reaction of formaldehyde with itself (polymerization).- Use of a secondary amine instead of primary. | - Maintain the recommended reaction temperature; avoid overheating.- Use fresh, high-quality formaldehyde solution.- This specific cyclization protocol requires a primary amine. |
| Product Fails to Precipitate | - Product is highly soluble in the reaction solvent.- Insufficient concentration. | - Reduce the solvent volume using a rotary evaporator.- Add a co-solvent in which the product is insoluble (e.g., add water or hexane dropwise to the ethanol solution).- Try cooling the solution in an ice bath. |
| Incomplete Reaction | - Stoichiometry is incorrect.- Insufficient reflux time. | - Ensure a slight excess of the amine and at least 3 equivalents of formaldehyde are used.- Extend the reaction time, checking for completion every 1-2 hours via TLC. |
Conclusion
The Mannich-type reaction of 2-amino-4,5-dihydrothiophene-3-carbonitriles represents a highly effective and atom-economical method for synthesizing the medicinally important thieno[2,3-d]pyrimidine scaffold. Its operational simplicity, lack of need for a catalyst, and the ability to generate molecular diversity make it an invaluable tool for professionals in drug discovery and organic synthesis. By understanding the underlying mechanism and adhering to the detailed protocols and troubleshooting advice provided in this guide, researchers can confidently employ this reaction to advance their scientific objectives.
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- [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. (1989). Yakugaku Zasshi. [Link]
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). Semantic Scholar. [Link]
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- (PDF) Mannich Reaction in the Synthesis of N,S-Containing Heterocycles. Part 1. Synthesis of Novel Derivatives of Imidazo[2,1-b][1][4][20]thiadiazine. (2018).
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- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. (n.d.). SUST Repository. [Link]
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- Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- New possibilities of the Mannich reaction in the synthesis of N-, S,N-, and Se,N-heterocycles. (2019).
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- One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. (n.d.). ThaiScience. [Link]
- Asymmetric Synthesis of Highly Functionalized Tetrahydrothiophenes by Organocatalytic Domino Reactions. (2007). Journal of the American Chemical Society. [Link]
- An Efficient Synthesis of 2,3-Dihydrothiophene Derivatives from Four-Component Reactions under Catalyst-Free Conditions. (2015).
- Synthesis, Spectroscopic, and Characterization of Novel Nano Sized Mannich Base Complexes with Pt (IV) and Au (III) Ion. (2022). Baghdad Science Journal. [Link]
- Synthesis, Spectral Characterisation, DFT Calculations, Biological Evaluation and Molecular Docking Analysis of New Mannich Compounds Derived from Cyclopentanone. (2023).
- Figure 1 from SYNTHESIZE, SPECTRAL, ANTIMICROBIAL AND ANTIOXIDANT STUDIES OF DIAMIDE MANNICH BASE DERIV
- Mannich reaction catalyzed by Quinine Deriv
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- Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. (2023).
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- Synthesis, Characterization of thiophene derivatives and its biological applic
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Application Notes & Protocols: A Guide to the Synthesis of 3-Amino-4-methylthiophene Derivatives
Introduction: The Strategic Importance of the 3-Amino-4-methylthiophene Scaffold
In the landscape of modern medicinal chemistry and materials science, the 3-amino-4-methylthiophene scaffold stands out as a "privileged structure." Its unique electronic and steric properties make it a versatile building block for a wide array of functional molecules. These derivatives are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] A notable example is the local anesthetic Articaine, the only thiophene-containing anesthetic in widespread dental use, which underscores the scaffold's value in drug development.[3]
This guide provides an in-depth exploration of the synthesis of 3-amino-4-methylthiophene derivatives. We will move beyond simple procedural lists to delve into the mechanistic rationale behind the chosen synthetic routes, offering field-proven protocols and troubleshooting insights for researchers, scientists, and drug development professionals.
Core Synthetic Strategy: The Gewald Multicomponent Reaction
The most efficient and widely adopted method for constructing the polysubstituted 2-aminothiophene core is the Gewald reaction, a powerful one-pot, multi-component reaction (MCR).[4][5] First reported by Karl Gewald in 1961, its enduring appeal lies in the operational simplicity, mild reaction conditions, and the ready availability of starting materials.[4][6]
Mechanistic Insight
The Gewald reaction mechanism proceeds through a cascade of three key steps.[7] Understanding this sequence is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between a ketone (or aldehyde) and an α-activated nitrile (such as a cyanoester). This step forms a stable α,β-unsaturated nitrile intermediate.[7]
-
Sulfur Addition (Michael Addition): Elemental sulfur, activated by the base, adds to the electron-deficient β-carbon of the unsaturated intermediate. The exact mechanism of this addition is still debated but is a critical step in forming the C-S bond.[7]
-
Ring Closure and Tautomerization: The newly formed sulfur-containing intermediate undergoes an intramolecular cyclization, where the methylene group adjacent to the nitrile attacks the nitrile carbon. A subsequent tautomerization of the resulting imine yields the stable aromatic 2-aminothiophene ring.[6][7]
Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the synthesis of a key 3-amino-4-methylthiophene building block and its subsequent derivatization.
Protocol 1: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate
This protocol describes the synthesis of a foundational building block, methyl 3-amino-4-methylthiophene-2-carboxylate, from a tetrahydrothiophene precursor. This method avoids the direct use of elemental sulfur and provides a reliable route to the target compound.[8][9]
Workflow Diagram
Materials:
-
2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g, 10 mmol)
-
Hydroxylamine hydrochloride (0.69 g, 10 mmol)
-
Acetonitrile (13 mL)
-
Diethyl ether (anhydrous)
-
Aqueous ammonia solution
-
Sodium sulfate (anhydrous)
-
Kieselguhr (diatomaceous earth)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g) in acetonitrile (13 mL).[9]
-
Bring the solution to a boil.[9]
-
Add hydroxylamine hydrochloride (0.69 g) to the boiling solution.[9]
-
Maintain the mixture at reflux for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath.
-
Add dry diethyl ether (50 mL) to induce precipitation. A sticky precipitate will form.[9]
-
Filter the mixture with the aid of a small pad of kieselguhr to separate the precipitate.
-
Transfer the kieselguhr and precipitate to a beaker, slurry with water, and filter again to remove the kieselguhr.
-
Basify the aqueous filtrate with an ammonia solution until it is alkaline.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).[9]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.[9]
-
Filter off the drying agent and evaporate the solvent under reduced pressure to yield the product.[9]
Expected Results:
-
Yield: Approximately 1.1 g (64%).[9]
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: 82-83 °C.[9]
Protocol 2: Derivatization via Palladium-Catalyzed C-H Arylation
The 3-amino-4-methylthiophene scaffold can be further functionalized. This protocol demonstrates a palladium-catalyzed direct arylation at the C5 position, a modern and efficient method for creating C-C bonds without pre-functionalization.[10]
Materials:
-
Methyl 3-amino-4-methylthiophene-2-carboxylate (171 mg, 1.0 mmol)
-
Aryl bromide (e.g., 1-bromo-4-chlorobenzene, 1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol)
-
Potassium acetate (KOAc, 196 mg, 2.0 mmol)
-
N,N-Dimethylacetamide (DMA, 3 mL)
Procedure:
-
To a sealed reaction tube, add methyl 3-amino-4-methylthiophene-2-carboxylate (1.0 mmol), the aryl bromide (1.2 mmol), palladium(II) acetate (2 mol%), and potassium acetate (2.0 equiv.).[10]
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add N,N-dimethylacetamide (DMA) (3 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 150 °C.
-
Stir the reaction for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium black.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a cyclohexane/ethyl acetate gradient) to afford the desired 5-aryl-3-amino-4-methylthiophene derivative.[10]
Scientist's Note: The choice of potassium acetate as the base is critical. Stronger bases can promote a competing amination side-reaction (Buchwald-Hartwig amination), whereas KOAc is effective at promoting the desired C-H activation pathway while inhibiting amination.[10]
Expected Results:
-
Yield: 50-70% (varies with the aryl bromide used). For 1-bromo-4-chlorobenzene, a yield of 57% has been reported.[10]
Characterization Data
Validation of the core intermediate, Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS: 85006-31-1), is essential. The following data provides a reference for spectroscopic analysis.[11][12][13]
| Property | Data |
| Molecular Formula | C₇H₉NO₂S[11] |
| Molecular Weight | 171.22 g/mol [11] |
| ¹H NMR (Typical) | δ (ppm): ~2.2-2.4 (s, 3H, CH₃ at C4), ~3.8 (s, 3H, OCH₃), ~5.9 (br s, 2H, NH₂) |
| ¹³C NMR (Typical) | δ (ppm): ~15 (CH₃), ~51 (OCH₃), ~105 (C2), ~115 (C4), ~145 (C5), ~160 (C3), ~165 (C=O) |
| IR (cm⁻¹) | ~3400, ~3300 (N-H stretch), ~1680 (C=O stretch), ~1620 (N-H bend)[11] |
| Mass Spectrum (EI) | m/z: 171 (M⁺), 140, 139[12] |
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent Specifics:
-
Acetonitrile: Flammable and toxic. Avoid inhalation and skin contact.
-
Palladium Catalysts: Handle as heavy metal compounds. Avoid generating dust.
-
Ammonia: Corrosive and has a pungent odor. Handle with care.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
The 3-amino-4-methylthiophene framework is a cornerstone for the development of advanced functional molecules. The Gewald reaction provides a robust and scalable entry point to this scaffold. Furthermore, modern synthetic techniques, such as palladium-catalyzed C-H functionalization, have opened new avenues for creating diverse libraries of derivatives for screening in drug discovery and materials science applications. The protocols and data presented herein serve as a validated starting point for researchers to confidently explore the rich chemistry of these valuable heterocyclic compounds.
References
- General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions - ResearchGate.
- Reaction optimization studies of the modified Gewald reaction a - ResearchGate.
- 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester - Chemixl Intermediates Pvt. Ltd.
- Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate - PrepChem.com.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - researchgate.net.
- Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem.
- Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... - ResearchGate.
- A green chemistry approach to gewald reaction - Der Pharma Chemica.
- Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 - ganesh-remedies.com.
- Gewald reaction - Wikipedia.
- Methyl 3-amino-4-methylthiophene-2-carboxylate - NIST WebBook.
- Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst.
- The Gewald multicomponent reaction - PubMed - NIH.
- Gewald Reaction - Organic Chemistry Portal.
- Methyl 3-amino-4-methylthiophene-2-carboxylate - NIST WebBook.
- First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC - NIH.
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH.
Sources
- 1. chemixl.com [chemixl.com]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
- 4. researchgate.net [researchgate.net]
- 5. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Methyl 3-amino-4-methylthiophene-2-carboxylate [webbook.nist.gov]
- 13. Methyl 3-amino-4-methylthiophene-2-carboxylate [webbook.nist.gov]
The Strategic Role of 4-Methylthiophene Scaffolds in Modern Agrochemical Synthesis: Application Notes and Protocols
Introduction: The Thiophene Moiety as a Privileged Scaffold in Agrochemicals
The search for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within the vast landscape of heterocyclic chemistry, the thiophene ring has emerged as a "privileged scaffold" – a molecular framework that consistently imparts desirable biological activity to a range of molecules.[1][2] Thiophene derivatives are integral components in a variety of pesticides, including fungicides and herbicides, owing to their unique electronic and structural properties that facilitate favorable interactions with biological targets.[1][2]
This application note focuses on the synthetic utility of 4-methylthiophene derivatives, specifically highlighting a strategic pathway to potent fungicidal agents. While the direct application of 4-methylthiophene-2-carbonitrile is not extensively documented in readily available literature for commercial agrochemicals, a closely related isomer, 2-amino-4-methylthiophene-3-carbonitrile, serves as a key building block for a promising class of fungicides: the N-(thiophen-2-yl) nicotinamides.[3][4] This guide will provide a detailed protocol for the synthesis of these valuable intermediates and their subsequent conversion into fungicidally active compounds, offering researchers a practical roadmap for leveraging the 4-methylthiophene core in the development of next-generation crop protection agents.
Core Synthesis Strategy: From Simple Precursors to Bioactive Thiophenes via the Gewald Reaction
A highly efficient and versatile method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[5][6][7][8][9] This one-pot, multi-component reaction allows for the facile construction of the thiophene ring from readily available starting materials. For the synthesis of the key intermediate, 2-amino-4-methylthiophene-3-carbonitrile, the Gewald reaction utilizes propionaldehyde, malononitrile, and elemental sulfur.
Causality Behind the Gewald Reaction in this Context:
The choice of the Gewald reaction is strategic for several reasons:
-
Atom Economy: It is a convergent synthesis that builds complexity rapidly from simple, inexpensive precursors.
-
Versatility: The reaction tolerates a wide range of substituents, allowing for the creation of diverse libraries of thiophene derivatives for structure-activity relationship (SAR) studies.[10]
-
Direct Access to a Key Intermediate: The reaction directly furnishes the 2-amino-4-methylthiophene-3-carbonitrile scaffold, which is primed for further functionalization into the target agrochemicals.
Experimental Protocols
Part 1: Synthesis of 2-Amino-4-methylthiophene-3-carbonitrile (A Key Intermediate)
This protocol outlines the synthesis of the pivotal 2-aminothiophene intermediate via the Gewald reaction.
Reaction Scheme:
Caption: Synthesis of 2-Amino-4-methylthiophene-3-carbonitrile.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| Propionaldehyde | 123-38-6 | 58.08 g/mol | 5.81 g (0.1 mol) |
| Malononitrile | 109-77-3 | 66.06 g/mol | 6.61 g (0.1 mol) |
| Elemental Sulfur | 7704-34-9 | 32.07 g/mol | 3.21 g (0.1 mol) |
| Morpholine | 110-91-8 | 87.12 g/mol | 8.71 g (0.1 mol) |
| Ethanol | 64-17-5 | 46.07 g/mol | 50 mL |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine propionaldehyde (5.81 g, 0.1 mol), malononitrile (6.61 g, 0.1 mol), elemental sulfur (3.21 g, 0.1 mol), and ethanol (50 mL).
-
Addition of Base: To the stirred suspension, add morpholine (8.71 g, 0.1 mol) dropwise at room temperature. The addition of the base is crucial as it catalyzes the initial Knoevenagel condensation between the aldehyde and the active methylene compound.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Filter the crude product and wash it with cold ethanol to remove any unreacted starting materials and soluble impurities. The resulting solid can be further purified by recrystallization from ethanol to yield pure 2-amino-4-methylthiophene-3-carbonitrile.
Part 2: Synthesis of a Fungicidally Active N-(4-methylthiophen-2-yl) Nicotinamide Derivative
This protocol describes the acylation of the synthesized 2-aminothiophene intermediate with a substituted nicotinoyl chloride to produce a potent fungicide. This example is based on the synthesis of compounds with demonstrated high fungicidal activity.[3][4]
Workflow Diagram:
Caption: Workflow for the synthesis of a thiophene-based fungicide.
Materials and Reagents:
| Reagent | Rationale for Use |
| 2-Amino-4-methylthiophene-3-carbonitrile | The key thiophene building block. |
| 5,6-Dichloronicotinoyl chloride | The acylating agent that introduces the nicotinamide moiety, which is crucial for fungicidal activity. |
| Pyridine or Triethylamine | A base to neutralize the HCl byproduct of the acylation reaction. |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | An inert solvent for the reaction. |
Step-by-Step Protocol:
-
Preparation of Acyl Chloride: 5,6-Dichloronicotinic acid is converted to its corresponding acyl chloride by reacting it with a chlorinating agent such as oxalyl chloride or thionyl chloride. This activation of the carboxylic acid is necessary for the subsequent acylation reaction.
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve 2-amino-4-methylthiophene-3-carbonitrile (1 equivalent) in anhydrous DCM.
-
Base Addition: Add a suitable base, such as pyridine or triethylamine (1.1 equivalents), to the solution.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of 5,6-dichloronicotinoyl chloride (1 equivalent) in anhydrous DCM dropwise to the cooled mixture. The low temperature helps to control the exothermicity of the reaction.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the completion of the reaction.
-
Workup: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-(3-cyano-4-methylthiophen-2-yl)-5,6-dichloronicotinamide.
Structure-Activity Relationship (SAR) Insights
The fungicidal efficacy of the N-(thiophen-2-yl) nicotinamide series is highly dependent on the substitution pattern on both the thiophene and the nicotinamide rings.
| Compound Structure | Key Substituents | Reported Fungicidal Activity |
| General Structure | R1 on Nicotinamide, R2 and R3 on Thiophene | Varies with substituents. |
| Compound 4f from literature[3] | Nicotinamide: 5,6-dichloro; Thiophene: 4-methyl, 3-cyano, 2-ethoxycarbonyl | Excellent activity against cucumber downy mildew. |
The presence of electron-withdrawing groups on the nicotinamide ring, such as chlorine atoms, often enhances fungicidal activity. Similarly, the substituents on the thiophene ring play a crucial role in modulating the molecule's interaction with the target enzyme in the fungal pathogen.
Conclusion
The 4-methylthiophene scaffold is a valuable building block in the synthesis of novel agrochemicals. Through efficient synthetic strategies like the Gewald reaction, researchers can readily access key intermediates such as 2-amino-4-methylthiophene-3-carbonitrile. Subsequent functionalization of this intermediate, particularly through the formation of N-(thiophen-2-yl) nicotinamides, has been shown to yield compounds with significant fungicidal properties. The protocols and insights provided in this application note offer a solid foundation for the exploration and development of new thiophene-based crop protection agents.
References
- Ningbo Inno Pharmchem Co., Ltd. The Role of Thiophene in Agrochemicals and Specialty Chemicals.
- Li, J., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(9), 2975.
- Wikipedia. Gewald reaction.
- ResearchGate. The structures of thiophene-containing agricultural fungicides.
- Perjési, P., & Pápai, K. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- Organic Chemistry Portal. Gewald Reaction.
- Der Pharma Chemica. A green chemistry approach to gewald reaction.
- Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- SGRL. Methyl 3-Amino-4-methylthiophene-2-carboxylate.
- ResearchGate. The structures of thiophene-containing agricultural fungicides.
- Oakwood Chemical. Methyl 4-Methyl-thiophene-2-carboxylate.
- ResearchGate. Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives.
- PubMed. Synthesis, structure and antifungal activity of thiophene-2,3-dicarboxaldehyde bis(thiosemicarbazone) and nickel(II), copper(II) and cadmium(II) complexes.
- PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate.
- ResearchGate. Process Research on the Synthesis of Silthiofam: A Novel Fungicide for Wheat.
- ChemistryViews. Greener Synthesis of Amides.
- PubMed Central. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides.
- PubMed. Two biologically active thiophene-3-carboxamide derivatives.
Sources
- 1. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Methylthiophene-2-carbonitrile synthesis
Welcome to the technical support center for the synthesis of 4-Methylthiophene-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, field-tested insights rooted in established chemical principles to ensure the successful and efficient production of your target molecule.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable through several routes, often presents challenges that can impact yield, purity, and scalability. This guide will primarily focus on two robust synthetic strategies:
-
The Gewald Aminothiophene Synthesis followed by a Sandmeyer Reaction: A versatile approach for constructing the thiophene ring and subsequently introducing the nitrile functionality.
-
Palladium-Catalyzed Cyanation of 2-Halo-4-methylthiophene: A direct method for introducing the cyano group onto a pre-formed thiophene scaffold.
We will explore the intricacies of each step, anticipate common experimental hurdles, and provide actionable solutions.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. The problems are categorized by the synthetic route and the specific reaction step.
Route 1: Gewald Synthesis & Sandmeyer Reaction
The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3] However, its mechanism can be complex, leading to potential side products.[4]
1.1 Gewald Reaction: Synthesis of 2-Amino-4-methylthiophene-3-carbonitrile (or related ester)
Problem 1: Low or No Yield of the Desired 2-Aminothiophene Product
-
Possible Cause A: Ineffective Knoevenagel Condensation. The initial step of the Gewald reaction is a Knoevenagel condensation between the ketone and the active methylene nitrile.[1][4] If this step is inefficient, the overall reaction will not proceed.
-
Solution:
-
Catalyst Choice: Ensure an appropriate base catalyst is used. Piperidine or triethylamine are commonly employed.[2] For sluggish reactions, consider a stronger base, but be mindful of potential side reactions.
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. The use of a Dean-Stark apparatus or a drying agent can drive the equilibrium towards the product.
-
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has been shown to significantly improve yields and reduce reaction times for the Gewald reaction.[3]
-
-
-
Possible Cause B: Incomplete Sulfur Addition and Cyclization. The addition of elemental sulfur and the subsequent cyclization are critical steps.
-
Solution:
-
Sulfur Quality: Use finely powdered, high-purity elemental sulfur.
-
Solvent: A polar aprotic solvent like ethanol, methanol, or DMF is typically used to facilitate the dissolution of reactants.
-
Temperature: The reaction is often carried out at reflux. Ensure the reaction temperature is maintained.
-
-
-
Possible Cause C: Dimerization or Polymerization of Reactants. The activated nitrile or the ketone can undergo self-condensation or polymerization under basic conditions.
-
Solution:
-
Controlled Addition: Add the base catalyst slowly to the reaction mixture to control the initial condensation rate.
-
Temperature Control: Maintain the recommended reaction temperature to avoid unwanted side reactions.
-
-
Problem 2: Formation of Impurities and Difficulty in Purification
-
Possible Cause A: Presence of Unreacted Starting Materials. Incomplete reaction will lead to a mixture of starting materials and the desired product.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding more catalyst or extending the reaction time.
-
-
Possible Cause B: Formation of Thioamide Byproducts. The nitrile group can be partially hydrolyzed to a thioamide under certain conditions.
-
Solution: Ensure anhydrous conditions and avoid prolonged reaction times at high temperatures.
-
-
Possible Cause C: Complex Reaction Mixture. The multicomponent nature of the Gewald reaction can sometimes lead to a complex mixture of products.
-
Solution: Purification by column chromatography on silica gel is often necessary. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point. Recrystallization from a suitable solvent can also be effective for final purification.
-
1.2 Sandmeyer Reaction: Conversion of 2-Amino-4-methylthiophene to this compound
The Sandmeyer reaction is a classic method for converting an aryl amine to an aryl halide or pseudohalide via a diazonium salt intermediate.[5][6][7] Careful control of reaction conditions is crucial for success.
Problem 1: Low Yield of this compound
-
Possible Cause A: Decomposition of the Diazonium Salt. Thiophene-based diazonium salts can be less stable than their benzene counterparts. Decomposition is often accelerated by elevated temperatures.
-
Solution:
-
Strict Temperature Control: The diazotization step (formation of the diazonium salt with nitrous acid) must be carried out at low temperatures, typically 0-5 °C.[8] Use an ice-salt bath to maintain this temperature range.
-
In Situ Generation and Use: The diazonium salt should be generated in situ and used immediately in the subsequent cyanation step without isolation.[8]
-
-
-
Possible Cause B: Formation of Phenol Byproduct. The diazonium salt can react with water to form the corresponding phenol (2-hydroxy-4-methylthiophene), especially at higher temperatures.[8]
-
Solution:
-
Maintain low temperatures throughout the reaction.
-
Use a non-aqueous or a minimally aqueous system if possible, although the Sandmeyer reaction is traditionally performed in water.
-
-
-
Possible Cause C: Inefficient Cyanation. The displacement of the diazonium group by the cyanide nucleophile may be incomplete.
-
Solution:
-
Copper(I) Cyanide: Ensure the use of freshly prepared, high-quality copper(I) cyanide (CuCN).
-
Concentration: The concentration of the copper cyanide solution is important. Follow a reliable protocol for its preparation and use.
-
Reaction Time and Temperature: The cyanation step is typically carried out at a slightly elevated temperature after the initial diazotization. Optimize this temperature and the reaction time by monitoring the reaction progress.
-
-
Problem 2: Foaming and Exothermic Reaction
-
Possible Cause: Vigorous Nitrogen Gas Evolution. The decomposition of the diazonium salt releases nitrogen gas, which can cause significant foaming.[8] The reaction can also be exothermic.
-
Solution:
-
Slow Addition: Add the sodium nitrite solution slowly and in portions to the acidic solution of the amine to control the rate of diazotization.
-
Efficient Stirring: Ensure vigorous and efficient stirring to dissipate heat and break up foam.
-
Adequate Headspace: Use a reaction flask that is large enough to accommodate potential foaming.
-
-
Route 2: Palladium-Catalyzed Cyanation of 2-Halo-4-methylthiophene
Palladium-catalyzed cross-coupling reactions are a modern and efficient way to form carbon-carbon bonds, including the introduction of a cyano group.[9][10]
Problem 1: Low or No Conversion of the Starting Halide
-
Possible Cause A: Catalyst Deactivation. Cyanide ions are known to be strong ligands for palladium, which can lead to the formation of inactive palladium-cyanide complexes and catalyst deactivation.[11][12]
-
Solution:
-
Choice of Cyanide Source: Use a cyanide source with low free cyanide concentration. Zinc cyanide (Zn(CN)₂) is often preferred over sodium or potassium cyanide because it releases cyanide ions more slowly.[12] Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a non-toxic and effective alternative.[11][13]
-
Ligand Selection: The choice of phosphine ligand is critical. Electron-rich and bulky ligands like XPhos, SPhos, or dppf can promote the reductive elimination step and prevent catalyst poisoning.
-
Additives: The addition of a co-catalyst like copper(I) or zinc can sometimes help to mitigate catalyst deactivation.
-
-
-
Possible Cause B: Inactive Catalyst. The Pd(0) active species may not be generated efficiently from the precatalyst.
-
Solution:
-
Precatalyst Choice: Use a reliable palladium precatalyst such as Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle.
-
Reaction Conditions: Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) species. Degas the solvent and reagents thoroughly.
-
-
Problem 2: Formation of Hydrolysis Byproduct (4-Methylthiophene-2-carboxylic acid or amide)
-
Possible Cause: Presence of Water. The nitrile product can be hydrolyzed to the corresponding carboxylic acid or amide under the reaction conditions, especially if a strong base and water are present.
-
Solution:
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Dry the glassware thoroughly before use.
-
Choice of Base: Use a non-hydroxide base such as Na₂CO₃, K₂CO₃, or Cs₂CO₃.
-
-
Problem 3: Difficulty in Removing Palladium Residues from the Product
-
Possible Cause: Inefficient Workup and Purification. Palladium residues can be challenging to remove completely.
-
Solution:
-
Filtration: After the reaction, filter the mixture through a pad of Celite to remove the bulk of the palladium catalyst.
-
Aqueous Wash: Wash the organic layer with an aqueous solution of ammonium chloride or sodium sulfide to help remove residual palladium.
-
Charcoal Treatment: Treatment of the product solution with activated charcoal can be effective in adsorbing palladium residues.
-
Specialized Scavengers: For very low palladium levels required in pharmaceutical applications, specialized palladium scavengers can be used.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for the synthesis of this compound?
A1: The choice of synthetic route depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the available laboratory equipment.
-
The Gewald/Sandmeyer route is advantageous when starting from simple, acyclic precursors. The Gewald reaction is a powerful tool for constructing the substituted thiophene ring in a single step.[2][14] However, the subsequent Sandmeyer reaction requires careful handling of potentially unstable diazonium salts and toxic copper cyanide.[7]
-
The Palladium-catalyzed cyanation route is more direct if a suitable 2-halo-4-methylthiophene is readily available. This method often offers higher functional group tolerance and milder reaction conditions.[12] However, it requires careful optimization to avoid catalyst deactivation and can be more expensive due to the cost of the palladium catalyst and ligands.
Q2: What are the key safety precautions to take when working with cyanide reagents?
A2: Cyanide salts (e.g., KCN, NaCN, CuCN) and their solutions are highly toxic. Inhalation, ingestion, or skin contact can be fatal.
-
Handling: Always handle cyanide compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (check for compatibility with the solvents being used).
-
Acidification: NEVER acidify cyanide-containing solutions, as this will generate highly toxic hydrogen cyanide (HCN) gas.
-
Waste Disposal: All cyanide waste must be quenched and disposed of according to your institution's safety protocols. A common quenching procedure involves treatment with an oxidizing agent like bleach (sodium hypochlorite) under basic conditions.
Q3: My Gewald reaction is not working. What are the first things I should check?
A3:
-
Purity of Starting Materials: Ensure your ketone, active methylene nitrile, and sulfur are of high purity.
-
Base Catalyst: Check the identity and amount of the base catalyst.
-
Reaction Temperature: Verify that the reaction is being heated to the appropriate temperature.
-
Solvent: Ensure you are using the correct solvent and that it is of appropriate purity.
-
Reaction Time: The reaction may require a longer time than anticipated. Monitor its progress by TLC.
Q4: How can I monitor the progress of the Sandmeyer reaction?
A4: Monitoring the Sandmeyer reaction can be challenging due to the instability of the diazonium salt intermediate.
-
Disappearance of Starting Material: You can monitor the consumption of the starting 2-aminothiophene derivative by TLC.
-
Product Formation: The formation of the this compound product can also be monitored by TLC or GC-MS.
-
Nitrogen Evolution: The evolution of nitrogen gas is a visual indicator that the reaction is proceeding, though it is not quantitative.[8]
Q5: In the palladium-catalyzed cyanation, what is the role of the ligand?
A5: The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and preventing its deactivation. For cyanation reactions, bulky, electron-rich phosphine ligands are often used. They promote the reductive elimination step, which is the product-forming step of the catalytic cycle, and help to prevent the strong binding of cyanide ions to the palladium center, which can poison the catalyst.[9]
Section 3: Experimental Protocols & Data
Protocol 1: Gewald Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate
This protocol is adapted from established procedures for the Gewald synthesis.[15][16]
Reagents and Equipment:
-
Methyl cyanoacetate
-
Propionaldehyde
-
Elemental sulfur
-
Diethylamine
-
Methanol
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a stirred solution of methyl cyanoacetate (1 equivalent) and propionaldehyde (1 equivalent) in methanol, add a catalytic amount of diethylamine.
-
Stir the mixture at room temperature for 1 hour.
-
Add elemental sulfur (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from methanol or by column chromatography on silica gel.
Protocol 2: Sandmeyer Cyanation of an Aminothiophene
This is a general procedure and should be optimized for the specific aminothiophene substrate.
Reagents and Equipment:
-
2-Amino-4-methylthiophene derivative
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer
-
Ice-salt bath
Procedure:
-
Diazotization:
-
Dissolve the 2-amino-4-methylthiophene derivative (1 equivalent) in a mixture of concentrated HCl and water in a three-necked flask.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir vigorously during the addition.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (2.4 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours, or until nitrogen evolution ceases.
-
-
Workup:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Table 1: Comparison of Reaction Conditions for Palladium-Catalyzed Cyanation
| Parameter | Condition A | Condition B | Condition C |
| Cyanide Source | KCN | Zn(CN)₂ | K₄[Fe(CN)₆] |
| Palladium Precatalyst | Pd(OAc)₂ | Pd₂(dba)₃ | G3-Palladacycle |
| Ligand | dppf | XPhos | cataCXium A |
| Base | Na₂CO₃ | K₂CO₃ | Cs₂CO₃ |
| Solvent | DMA | Toluene | THF/H₂O |
| Temperature | 120 °C | 100 °C | 40 °C |
| Typical Yield Range | Moderate to Good | Good to Excellent | Good to Excellent |
| Key Advantage | Cost-effective | High yields | Mild conditions |
| Key Disadvantage | Catalyst deactivation | Ligand cost | Requires aqueous media |
This table provides a general overview. Optimal conditions must be determined experimentally for each specific substrate.
Section 4: Visualizing the Chemistry
Diagram 1: Gewald Reaction Mechanism
Caption: The Gewald reaction proceeds via an initial Knoevenagel condensation followed by sulfur addition and cyclization.
Diagram 2: Sandmeyer Reaction Workflow
Caption: Workflow for the Sandmeyer reaction, highlighting the critical low-temperature diazotization step.
Diagram 3: Palladium-Catalyzed Cyanation Catalytic Cycle
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.de [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. prepchem.com [prepchem.com]
- 16. researchgate.net [researchgate.net]
Improving yield and purity of 4-Methylthiophene-2-carbonitrile
Welcome to the technical support center for 4-Methylthiophene-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols to improve the yield and purity of your synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of this compound, particularly when utilizing the common Sandmeyer reaction pathway starting from 2-amino-4-methylthiophene.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I fix this?
Answer:
Low yield in the Sandmeyer cyanation of 2-amino-4-methylthiophene is a frequent issue stemming from two critical stages: the diazotization of the amine and the subsequent copper-catalyzed cyanation.
Potential Causes & Solutions:
-
Inefficient Diazotization: The formation of the diazonium salt is highly temperature-sensitive.
-
Causality: Aryl diazonium salts are notoriously unstable at elevated temperatures and can decompose, primarily leading to the formation of unwanted phenol byproducts upon reaction with water.
-
Solution: Maintain a strict temperature range of 0–5 °C during the addition of sodium nitrite to the acidic solution of your starting amine. Use an ice-salt bath for robust temperature control. Ensure the sodium nitrite is fresh and added slowly as a solution to prevent localized overheating.
-
-
Decomposition of the Diazonium Salt: Even after formation, the diazonium salt can degrade before it has a chance to react.
-
Causality: The bond between the aryl ring and the diazo group is weak. Premature decomposition is often catalyzed by light or elevated temperatures, leading to the loss of N₂ gas and the formation of an aryl radical or cation that can react non-selectively.[1]
-
Solution: Use the diazonium salt solution immediately after its preparation. The vessel containing the solution should be kept cold and, if possible, shielded from direct light until it is added to the cyanide solution.
-
-
Poor Quality or Inactivity of Copper(I) Cyanide: The copper catalyst is central to the reaction's success.
-
Causality: The Sandmeyer reaction proceeds via a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and a copper(II) species.[1] If the copper(I) cyanide (CuCN) has oxidized to copper(II), it will be ineffective as a catalyst.
-
Solution: Use high-purity, freshly purchased CuCN. If the quality is suspect, you can prepare it fresh or wash existing CuCN with a dilute acid solution to remove basic copper(II) carbonates, followed by washing with water and ethanol, and drying under vacuum.
-
-
Incorrect pH during Cyanation: The pH of the reaction mixture during the addition of the diazonium salt is crucial.
-
Causality: The diazonium salt is most stable under acidic conditions. If the cyanide solution is too basic, it can induce premature decomposition and side reactions.
-
Solution: The solution of copper(I) cyanide and an alkali metal cyanide (e.g., NaCN or KCN) should be buffered or kept neutral to slightly basic. The acidic diazonium salt solution, when added, will neutralize it. It is critical to add the cold diazonium salt solution slowly to the cyanide solution to maintain control over the reaction temperature and pH.
-
Troubleshooting Workflow: Low Yield
Below is a logical workflow to diagnose and resolve issues related to low product yield.
Caption: Troubleshooting workflow for low yield.
Question 2: My final product is discolored (e.g., brown or black) and shows multiple spots on TLC. How can I improve its purity?
Answer:
Product discoloration and multiple TLC spots indicate the presence of significant impurities. These are often polymeric byproducts or unreacted starting materials. Purification requires both optimizing the reaction to prevent their formation and employing effective post-reaction purification techniques.
Impurity Sources & Prevention:
-
Polymeric Byproducts:
-
Causality: Aryl radicals generated during the Sandmeyer reaction can couple with each other to form biaryl compounds or polymerize into complex, often colored, tars. This is exacerbated by high concentrations or temperatures.
-
Prevention: Ensure efficient stirring and slow addition of the diazonium salt to keep the concentration of radical intermediates low. Maintaining a low reaction temperature is also critical.
-
-
Unreacted Starting Material (2-amino-4-methylthiophene):
-
Causality: Incomplete diazotization will leave the starting amine in the reaction mixture.
-
Prevention: Use a slight excess (5-10 mol%) of sodium nitrite and acid to ensure all the amine is converted to the diazonium salt. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Purification Strategies:
If impurities are already present, a robust purification strategy is necessary.
| Purification Method | When to Use | Key Considerations |
| Recrystallization | The product is a solid and there is a significant difference in solubility between the product and impurities. | The choice of solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[2] |
| Column Chromatography | The product is an oil or solid with impurities of similar polarity, making recrystallization difficult.[3] | Silica gel is the standard stationary phase. A solvent system of hexane/ethyl acetate or hexane/dichloromethane is a good starting point for thiophene derivatives. |
Recommended Recrystallization Solvents:
| Solvent/System | Boiling Point (°C) | Properties & Notes |
| Ethanol | 78 | Good general-purpose solvent for moderately polar compounds.[4] |
| Isopropanol | 82 | Similar to ethanol, can sometimes offer better crystal formation. |
| Hexane / Ethyl Acetate | 69 / 77 | A two-solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hot hexane until the solution becomes cloudy. Then, allow it to cool slowly.[4] |
| Cyclohexane | 81 | A good choice for non-polar to moderately polar compounds.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for preparing this compound?
The most common and well-documented method is the Sandmeyer reaction .[1][5] This involves the conversion of the amino group of 2-amino-4-methylthiophene into a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst. While other methods like palladium-catalyzed cyanation of halogenated thiophenes exist, the Sandmeyer reaction is often preferred due to the accessibility of the starting amine and the cost-effectiveness of the reagents.[6][7]
Q2: How should I properly store this compound and its precursors?
-
This compound: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[8]
-
2-amino-4-methylthiophene (precursor): This compound can be sensitive to air and light. It should be stored under an inert atmosphere (nitrogen or argon) in a cool, dark place.
-
Sodium Nitrite (reagent): This is a strong oxidizer and is hygroscopic. Store it in a tightly closed container away from organic materials and moisture.
Q3: What analytical techniques are best for confirming the purity and identity of my product?
-
Thin Layer Chromatography (TLC): Essential for monitoring reaction progress and assessing the purity of column fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for confirming the structure of the final product. The proton NMR will show characteristic shifts for the methyl group and the two aromatic protons on the thiophene ring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming the molecular weight of the compound and identifying volatile impurities.
-
Infrared (IR) Spectroscopy: Will show a strong, sharp absorption band characteristic of the nitrile (C≡N) group, typically around 2220-2240 cm⁻¹.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is a representative procedure and may require optimization based on your specific lab conditions and reagent purity.
Step A: Diazotization of 2-amino-4-methylthiophene
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2-amino-4-methylthiophene (e.g., 12.7 g, 0.1 mol) and a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL).
-
Cool the stirred mixture to 0–5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂, 7.2 g, 0.105 mol) in water (20 mL).
-
Add the sodium nitrite solution dropwise from the dropping funnel to the amine solution over 30-45 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition.
-
After the addition is complete, stir the resulting cold diazonium salt solution for an additional 15 minutes. Keep this solution in the ice bath until ready for the next step.
Step B: Cyanation
-
In a separate 500 mL flask, prepare a solution of copper(I) cyanide (CuCN, 11.7 g, 0.13 mol) and sodium cyanide (NaCN, 13.0 g, 0.265 mol) in water (100 mL). Warm the mixture gently if needed to dissolve the salts, then cool it to room temperature.
-
Place the cyanide solution in an ice bath and begin vigorous stirring.
-
Slowly, over a period of 45-60 minutes, add the cold diazonium salt solution from Step A to the stirred cyanide solution. A significant amount of nitrogen gas will evolve. Control the addition rate to keep the temperature between 5-10 °C and to manage the foaming.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50–60 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture to room temperature.
Step C: Work-up and Isolation
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash them with water (1 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can now be purified using one of the methods below.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Dry pack a glass chromatography column with silica gel (80-100 g of silica per 1 g of crude product is a good rule of thumb).[9]
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane. In a separate beaker, add a small amount of silica gel to this solution to create a slurry. Evaporate the solvent from the slurry to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally provides better separation.[9] Carefully add this powder to the top of the prepared column.
-
Elution: Begin eluting the column with a non-polar solvent like hexane. Gradually increase the polarity by adding ethyl acetate. A good starting gradient might be from 100% hexane to 95:5 hexane:ethyl acetate, and then increasing to 90:10.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent (e.g., isopropanol). The crude product should be highly soluble in the boiling solvent but sparingly soluble at room temperature.[2][10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until all the solid dissolves. Add more solvent in small portions if needed, but avoid using a large excess to ensure a good yield.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing & Drying: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor. Dry the crystals in a vacuum oven to remove all traces of solvent.
References
- National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central. [Link]
- Nikpour, M., & Ghorbani-Choghamarani, A. (2024). Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. RSC Advances. [Link]
- Li, F., & Li, Y. (2012).
- Hassan, Z., & Li, Y. (2019). Sandmeyer Reaction.
- Yu, L. (2006). The Crystallization of 5Methyl2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile in the Presence of Structurally Similar Compounds.
- Yavari, I., & Zare, H. (2004). Thiocyanation and seleno-cyanation techniques for electron-rich arenes.
- Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
- SIELC Technologies. (n.d.). Separation of Thiophene-3-carbonitrile on Newcrom R1 HPLC column. [Link]
- ResearchGate. (2015). Palladium-Catalyzed Cyanation Reactions of Thiophene Halides. [Link]
- Hartough, H. D. (1952).
- Wikipedia. (n.d.).
- Google Patents. (1989).
- PrepChem.com. (n.d.).
- Google Patents. (2009).
- MySkinRecipes. (n.d.). 2-Amino-4-methylthiophene-3-carbonitrile. [Link]
- Derridj, F., et al. (2010). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with unprotected iodoanilines.
- University of Rochester, Department of Chemistry. (n.d.).
- Chemistry LibreTexts. (2023).
- Senzer, B. D., et al. (2025).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Iaroshenko, V. O., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]
- Iaroshenko, V. O., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]
- Al-Said, M. S. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate.
- Scrivens, W. A., et al. (1995).
- PubChem. (n.d.).
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]
- Glowniak, K., & Mroczek, T. (2000). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC.
- de Oliveira, R. S., et al. (2018). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions.
Sources
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- 4. Tips & Tricks [chem.rochester.edu]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Cyanation - Wikipedia [en.wikipedia.org]
- 8. scbt.com [scbt.com]
- 9. orgsyn.org [orgsyn.org]
- 10. mt.com [mt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 4-Methylthiophene-2-carbonitrile
Welcome to the technical support center for the synthesis of 4-Methylthiophene-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the formation of byproducts during their synthetic experiments. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis is primarily achieved through two common routes: the Sandmeyer reaction starting from 2-amino-4-methylthiophene, and palladium-catalyzed cyanation of a 2-halo-4-methylthiophene. While both methods are effective, they are prone to the formation of specific byproducts that can complicate purification and reduce yields. This guide provides a detailed, question-and-answer-based approach to understanding and mitigating these challenges.
Part 1: The Sandmeyer Reaction Route
The Sandmeyer reaction offers a classical and cost-effective method for introducing the nitrile group onto the thiophene ring. It involves the diazotization of 2-amino-4-methylthiophene followed by a copper(I) cyanide-mediated conversion of the diazonium salt to the desired nitrile.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am observing a significant amount of a high-molecular-weight, insoluble material in my crude product. What could this be?
Answer: This is a common issue in Sandmeyer reactions and is likely due to the formation of biaryl byproducts and potentially azo dyes.
-
Root Cause Analysis: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][2] A single electron transfer from the copper(I) catalyst to the diazonium salt generates a 4-methyl-2-thienyl radical. While this radical can react with the cyanide nucleophile, it can also dimerize, leading to the formation of bis(4-methyl-2-thienyl) compounds.
Furthermore, if the diazotization is incomplete or if there is an excess of the starting amine, the diazonium salt can couple with the unreacted 2-amino-4-methylthiophene to form colored azo compounds.
-
Troubleshooting & Mitigation:
-
Control Diazotization Temperature: Maintain a low temperature (0-5 °C) during the formation of the diazonium salt to minimize its decomposition and side reactions.
-
Slow Addition of Diazo Solution: Add the cold diazonium salt solution slowly to the copper(I) cyanide solution to maintain a low concentration of the aryl radical, thus disfavoring dimerization.
-
Ensure Complete Diazotization: Use a slight excess of sodium nitrite and ensure its complete reaction before proceeding to the cyanation step. This can be checked with starch-iodide paper.
-
Question 2: My yield is low, and I've isolated a byproduct that appears to be 4-methyl-2-thienol. How can this be avoided?
Answer: The formation of phenolic byproducts is a known side reaction in Sandmeyer reactions, particularly if the reaction is not carefully controlled.
-
Root Cause Analysis: The diazonium salt intermediate is susceptible to nucleophilic attack by water, leading to the formation of a phenol, in this case, 4-methyl-2-thienol. This reaction is often catalyzed by heat and acidic conditions.[4]
-
Troubleshooting & Mitigation:
-
Anhydrous Conditions: While challenging in aqueous diazotization, minimizing the amount of water and avoiding excessive heating of the diazonium salt solution can reduce the extent of this side reaction.
-
Control Reaction Temperature: The decomposition of the diazonium salt to the corresponding phenol is temperature-dependent. Keeping the reaction temperature low until the addition to the copper cyanide solution is crucial.
-
Summary of Common Byproducts in the Sandmeyer Route
| Byproduct Name | Chemical Structure | Mechanism of Formation | Mitigation Strategies |
| Bis(4-methyl-2-thienyl) | (C₅H₅S)₂ | Dimerization of the 4-methyl-2-thienyl radical intermediate. | Slow addition of diazonium salt, controlled temperature. |
| 4-Methyl-2-thienol | C₅H₆OS | Nucleophilic attack of water on the diazonium salt. | Low temperature, minimize water, control pH. |
| Azo Dyes | Ar-N=N-Ar' | Coupling of the diazonium salt with unreacted amine or other electron-rich species. | Ensure complete diazotization, avoid excess amine. |
Visualizing the Sandmeyer Reaction and Byproduct Formation
Caption: Key pathways in the Sandmeyer synthesis and byproduct formation.
Part 2: Palladium-Catalyzed Cyanation Route
Palladium-catalyzed cross-coupling reactions provide a milder and often more functional group-tolerant alternative to the Sandmeyer reaction.[5][6] This method typically involves the reaction of 2-bromo- or 2-chloro-4-methylthiophene with a cyanide source in the presence of a palladium catalyst and a ligand.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is sluggish and does not go to completion, leaving a significant amount of starting material. What is causing this?
Answer: A common issue in palladium-catalyzed cyanation is catalyst deactivation by the cyanide ions.
-
Root Cause Analysis: Cyanide is a strong ligand and can irreversibly bind to the palladium center, forming inactive palladium-cyanide complexes and thus poisoning the catalyst.[5] This leads to a decrease in the effective catalyst concentration and incomplete conversion.
-
Troubleshooting & Mitigation:
-
Choice of Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred over alkali metal cyanides (NaCN, KCN) as it has lower solubility and releases cyanide ions more slowly, reducing catalyst poisoning. Potassium ferrocyanide (K₄[Fe(CN)₆]) is a non-toxic alternative that can also be effective.[5]
-
Ligand Selection: Bulky, electron-rich phosphine ligands can help to stabilize the palladium catalyst and promote the desired reductive elimination step over catalyst deactivation.
-
Additives: The use of additives like zinc powder can sometimes help to regenerate the active Pd(0) catalyst.
-
Question 2: I am observing impurities that I suspect are the corresponding amide or carboxylic acid of my product. How are these formed and how can I prevent them?
Answer: The formation of 4-methylthiophene-2-carboxamide or 4-methylthiophene-2-carboxylic acid is typically due to the hydrolysis of the nitrile product during the reaction or work-up.
-
Root Cause Analysis: Nitriles can be hydrolyzed to amides and subsequently to carboxylic acids under either acidic or basic conditions, especially at elevated temperatures. If the reaction is run in the presence of water or if the work-up involves prolonged exposure to acidic or basic aqueous solutions, hydrolysis can occur.
-
Troubleshooting & Mitigation:
-
Anhydrous Reaction Conditions: Ensure that all solvents and reagents are dry to minimize the presence of water during the reaction.
-
Careful Work-up: Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases during extraction and purification.
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature can reduce the rate of hydrolysis.
-
Summary of Common Byproducts in the Palladium-Catalyzed Cyanation Route
| Byproduct Name | Chemical Structure | Mechanism of Formation | Mitigation Strategies |
| Unreacted 2-Halo-4-methylthiophene | C₅H₅SBr or C₅H₅SCl | Incomplete reaction due to catalyst deactivation. | Use of appropriate cyanide source (e.g., Zn(CN)₂), suitable ligand, and additives. |
| 4-Methylthiophene-2-carboxamide | C₆H₇NOS | Partial hydrolysis of the nitrile product. | Anhydrous conditions, careful work-up. |
| 4-Methylthiophene-2-carboxylic acid | C₆H₆O₂S | Complete hydrolysis of the nitrile product. | Anhydrous conditions, careful work-up. |
Visualizing the Palladium-Catalyzed Cyanation and Byproduct Formation
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4-Methylthiophene-2-carbonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on the purification of crude 4-Methylthiophene-2-carbonitrile. This document offers troubleshooting advice and frequently asked questions in a structured format to address specific challenges encountered during experimental work.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science.[1] The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final product. This guide provides in-depth technical advice on common purification techniques and troubleshooting strategies to achieve high-purity this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of crude this compound.
Issue 1: The final product is an oil or fails to crystallize.
-
Question: My purified this compound is an oil, or I am struggling to induce crystallization. What are the possible causes and how can I resolve this?
-
Answer:
-
Causality: The presence of impurities can significantly lower the melting point of a compound, causing it to present as an oil or resist crystallization. Residual solvents from the reaction or extraction steps can also hinder crystal lattice formation.
-
Troubleshooting Steps:
-
Purity Assessment: First, assess the purity of the oil using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][3] This will help determine if significant impurities are present.
-
Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum. Heating the sample gently can aid in the removal of residual, high-boiling point solvents, but care must be taken to avoid decomposition.
-
Inducing Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the oil.[4] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid this compound, add a "seed crystal" to the oil.[4] This will provide a template for crystallization.
-
Solvent Addition: Add a small amount of a non-polar solvent in which the compound is poorly soluble (e.g., hexane or pentane). This can sometimes precipitate the product.
-
-
Re-purification: If the above steps fail, the product is likely still impure. Consider re-purification by column chromatography.[5][6]
-
-
Issue 2: The product is discolored (yellow or brown).
-
Question: After purification, my this compound is not a white or off-white solid, but instead has a distinct yellow or brown hue. What causes this discoloration and how can I remove it?
-
Answer:
-
Causality: Discoloration is often due to the presence of highly conjugated, colored impurities or degradation products. Thiophene derivatives can be sensitive to strong acids, bases, or prolonged heating, which can lead to the formation of colored byproducts.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, isopropanol) and add a small amount of activated charcoal.[7] The charcoal will adsorb the colored impurities. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.[7]
-
Hot Filtration: After a brief heating period with the charcoal, perform a hot gravity filtration to remove the charcoal.[7][8]
-
Recrystallization: Allow the hot, colorless filtrate to cool slowly to induce crystallization of the purified product.[4][8]
-
Column Chromatography: If charcoal treatment is ineffective, column chromatography using silica gel is a highly effective method for separating colored impurities.[9][10]
-
-
Issue 3: Low yield after purification.
-
Question: I am experiencing a significant loss of product during the purification process. What are the common causes of low recovery, and how can I improve my yield?
-
Answer:
-
Causality: Low yields can result from several factors, including incomplete crystallization, using an inappropriate recrystallization solvent, or product loss during transfers. Decomposition on silica gel during chromatography can also be a factor.[11]
-
Troubleshooting Steps:
-
Optimize Recrystallization:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly at room temperature.[4][12] Conduct small-scale solubility tests to find the optimal solvent or solvent system (e.g., ethanol/water, hexane/ethyl acetate).[13]
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product. Using too much solvent will result in a lower yield as more product will remain in the mother liquor upon cooling.[8]
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.
-
-
Chromatography Optimization:
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying crude this compound?
A1: A two-step approach is often most effective. First, perform a recrystallization to remove the bulk of the impurities. If the product is still not of sufficient purity, follow up with column chromatography for final polishing. The choice of method will depend on the nature and quantity of the impurities.[11]
Q2: What are the likely impurities in a crude sample of this compound?
A2: The impurities will depend on the synthetic route. Common impurities could include unreacted starting materials, such as 2-bromo-4-methylthiophene or 4-methylthiophene, and byproducts from side reactions. If the synthesis involves a cyanide source, residual cyanide salts may also be present.[14][15]
Q3: How can I assess the purity of my this compound?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.[2]
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a sample and to monitor the progress of a purification.[3]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can detect non-volatile impurities.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative purity determination (qNMR) against a certified internal standard.[2]
Q4: What are some suitable recrystallization solvents for this compound?
A4: While the optimal solvent should be determined experimentally, good starting points for substituted aromatic nitriles include:
-
Single Solvents: Ethanol, isopropanol, or toluene.
-
Solvent Systems: Hexane/ethyl acetate, hexane/acetone, or ethanol/water.[13]
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a potential recrystallization solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature. Heat the test tube; a suitable solvent will dissolve the compound when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding the hot solvent until the compound just dissolves.[8]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl.[7]
-
Hot Filtration (if necessary): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[7][8]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[4]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Allow the crystals to air dry on the filter paper, then transfer them to a watch glass for final drying.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase: Silica gel (230-400 mesh) is a common choice for the purification of thiophene derivatives.[6]
-
Mobile Phase Selection: Use TLC to determine a suitable mobile phase (eluent). A good solvent system will provide a retention factor (Rf) of ~0.3 for the desired compound. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into the chromatography column. Allow the silica to settle into a packed bed, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and apply pressure (flash chromatography) or allow it to flow by gravity. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Advantages | Disadvantages | Best For |
| Recrystallization | Simple, inexpensive, effective for removing large amounts of impurities. | Can result in lower yields if the solvent is not chosen carefully; not effective for impurities with similar solubility. | Initial purification of solid compounds. |
| Column Chromatography | High resolution, can separate complex mixtures and isomers.[11] | More time-consuming and requires more solvent than recrystallization; potential for product decomposition on the stationary phase.[11] | Final purification to achieve high purity; separation of closely related impurities. |
| Distillation | Effective for purifying liquids with different boiling points.[9] | Not suitable for solid compounds or thermally sensitive materials. | Not applicable for this compound at standard pressures. |
Visualizations
Caption: Decision workflow for the purification of this compound.
Caption: Troubleshooting flowchart for common purification issues.
References
- Modified Column Lamography Silicone Powder Separates Thiophene and its Derivatives - Taylor & Francis. (2023-03-09).
- Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives - Benchchem. (2025).
- The Synthesis and Significance of 3,4-Substituted Thiophenes: A Technical Guide - Benchchem. (2025).
- Application Note and Protocol for the Purification of 2-Chloro-3-(dibromomethyl)thiophene by Chromatography - Benchchem. (2025).
- Synthesis and characterization of novel thiophene based tetramers for potential detection of protein aggregates - DiVA portal. (2019-06-11).
- Recrystallization - Single Solvent.
- A Comparative Guide to Assessing the Purity of Synthesized 4'-(Methylthio)acetophenone - Benchchem. (2025).
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
- Recrystallization - YouTube. (2020-01-10).
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010-02-04).
- A Comparative Guide to HPLC Purity Analysis of 5-(Bromomethyl)thiophene-2-carbonitrile - Benchchem. (2025).
- EP0334188A2 - Process for producing aromatic nitrile - Google Patents.
- US4925642A - Process for the preparation and the isolation of aromatic nitriles - Google Patents.
- 2-Amino-4-methylthiophene-3-carbonitrile - MySkinRecipes.
Sources
- 1. 2-Amino-4-methylthiophene-3-carbonitrile [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. youtube.com [youtube.com]
- 5. tandfonline.com [tandfonline.com]
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- 8. Home Page [chem.ualberta.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. diva-portal.org [diva-portal.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mt.com [mt.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. EP0334188A2 - Process for producing aromatic nitrile - Google Patents [patents.google.com]
- 15. US4925642A - Process for the preparation and the isolation of aromatic nitriles - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Substituted Thiophenes
A Senior Application Scientist's Guide to Navigating Solvent Effects in Thiophene Synthesis
Welcome to the Technical Support Center for the synthesis of substituted thiophenes. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. My aim is to provide not just protocols, but the underlying chemical logic, focusing on one of the most frequently underestimated parameters: the choice of solvent. A successful thiophene synthesis hinges on understanding how the solvent influences everything from reaction kinetics to product purity.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you are likely to encounter in your work. We will delve into the mechanistic reasons behind solvent selection for common synthetic routes, providing you with the knowledge to optimize your reactions effectively.
Section 1: The Gewald Reaction
The Gewald reaction is a powerful and versatile multi-component reaction for the synthesis of 2-aminothiophenes.[1][2][3] It involves the condensation of a ketone or aldehyde with an α-cyanoester or malononitrile in the presence of elemental sulfur and a base.[1][2][3] The choice of solvent is a critical parameter that can significantly impact the reaction's success.
Frequently Asked Questions (FAQs) - Gewald Reaction
Q1: What is the primary role of the solvent in the Gewald reaction?
A1: The solvent in a Gewald reaction serves several key functions:
-
Solubilization of Reactants: The solvent must effectively dissolve the starting materials, particularly the elemental sulfur. Poor solubility of sulfur is a common reason for slow or incomplete reactions.
-
Facilitating the Knoevenagel-Cope Condensation: The initial step of the Gewald reaction is a base-catalyzed Knoevenagel-Cope condensation to form an α,β-unsaturated nitrile intermediate.[1][3] The solvent can influence the rate and efficiency of this step.
-
Promoting Sulfur Addition and Cyclization: The solvent environment affects the subsequent addition of sulfur and the final intramolecular cyclization to form the thiophene ring.[4]
-
Temperature Control: The boiling point of the solvent dictates the temperature range at which the reaction can be run, which is crucial for controlling reaction rates and minimizing side reactions.[1]
Q2: Which solvents are generally recommended for the Gewald reaction and why?
A2: Polar protic and aprotic solvents are most commonly employed.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These are often the first choice. They are excellent at solubilizing elemental sulfur and the other reactants.[1] Their ability to participate in hydrogen bonding can also help to stabilize intermediates and transition states. Reactions in these solvents are typically run at temperatures ranging from room temperature to 50-60 °C.[1][4]
-
Polar Aprotic Solvents (e.g., Dimethylformamide - DMF): DMF is another effective solvent, particularly for less reactive substrates that may require higher temperatures.[1][4] It has a high boiling point and excellent solvating properties for a wide range of organic molecules and sulfur.
Q3: Can the Gewald reaction be performed under solvent-free conditions?
A3: Yes, solvent-free approaches to the Gewald reaction have been developed and offer significant green chemistry advantages.[2] These methods often utilize high-speed ball milling or thermal heating in the absence of a solvent.[2] In some cases, one of the liquid reactants can act as the reaction medium. While environmentally friendly, these methods may require specialized equipment and optimization for specific substrates.[2]
Troubleshooting Guide - Gewald Reaction
Problem 1: Low or No Product Yield
-
Possible Cause: Poor solubility of elemental sulfur.
-
Possible Cause: Inefficient Knoevenagel-Cope condensation.
-
Possible Cause: Water produced during the condensation is inhibiting the reaction.
-
Solution: In a non-polar, azeotroping solvent like toluene, a Dean-Stark apparatus can be used to remove water. This is less of an issue in polar protic solvents which can tolerate small amounts of water.
-
Problem 2: Formation of a Furan Byproduct
-
Possible Cause: This is more common in the related Paal-Knorr synthesis but can occur if the reaction conditions favor dehydration over sulfurization.
-
Solution: Ensure an adequate amount of a reactive sulfurizing agent is present. In the context of the Gewald reaction, this means ensuring the elemental sulfur is properly dissolved and activated. Using a milder base and lower reaction temperatures can also disfavor the dehydration pathway.[5]
-
Problem 3: Difficulty in Product Purification
-
Possible Cause: The chosen solvent makes isolation difficult.
-
Solution: If your product precipitates from the reaction mixture, this is ideal. If not, consider a solvent from which the product can be easily precipitated by the addition of an anti-solvent (e.g., adding water to a DMF or ethanol reaction mixture). For column chromatography, choose a reaction solvent that is easily removed under reduced pressure.[1]
-
Experimental Protocol: A General Guideline for the Gewald Synthesis of a 2-Aminothiophene
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.2 eq.).
-
Add a suitable polar solvent such as ethanol or methanol (e.g., 2-3 mL per mmol of carbonyl compound).[1]
-
Add the base, such as morpholine or triethylamine (10-20 mol%).[1]
-
Stir the reaction mixture at a temperature between room temperature and 50 °C.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or silica gel column chromatography.[1]
Data Presentation: Influence of Solvent on Gewald Reaction Yield
| Carbonyl Compound | Active Methylene | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexanone | Malononitrile | Morpholine | Methanol | 50 | 3 | 85 |
| Acetophenone | Ethyl Cyanoacetate | Triethylamine | DMF | 60 | 5 | 78 |
| Cyclopentanone | Malononitrile | Piperidine | Ethanol | RT | 12 | 92 |
| Acetone | Cyanoacetamide | Morpholine | Water | 70 | 1 | 90[6] |
This table is a representative example based on typical outcomes in Gewald reactions. Actual yields will vary depending on the specific substrates and precise reaction conditions.
Workflow Diagram: Gewald Reaction
Caption: Workflow for a typical Gewald thiophene synthesis.
Section 2: Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic method for preparing thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent.[3][7][8] While the choice of the sulfurizing agent (e.g., phosphorus pentasulfide, Lawesson's reagent) is often the primary focus, the solvent also plays a crucial role.[5][7]
Frequently Asked Questions (FAQs) - Paal-Knorr Synthesis
Q1: What are the key considerations for solvent selection in the Paal-Knorr thiophene synthesis?
A1: The primary considerations are:
-
Inertness: The solvent must be inert to the often harsh conditions and reactive sulfurizing agents used.
-
Boiling Point: The reaction often requires heating to drive the cyclization and dehydration/thionation steps.[5] Therefore, high-boiling solvents are generally preferred.
-
Anhydrous Conditions: The sulfurizing agents used, such as phosphorus pentasulfide and Lawesson's reagent, are sensitive to moisture.[5] Therefore, anhydrous solvents are essential to maintain the reactivity of the sulfurizing agent.
Q2: What solvents are typically used for the Paal-Knorr synthesis?
A2: High-boiling, non-polar, and anhydrous solvents are the standard choices.[5]
-
Toluene and Xylene: These are the most commonly used solvents. They are inert, have high boiling points allowing for effective heating, and can be easily dried.[5]
Troubleshooting Guide - Paal-Knorr Synthesis
Problem: Low Conversion of Starting Material
-
Possible Cause: Reaction temperature is too low.
-
Possible Cause: The sulfurizing agent has degraded due to moisture.
-
Solution: Use a freshly opened bottle of the sulfurizing agent and ensure your solvent is thoroughly dried before use.
-
Mechanism Overview Diagram: Paal-Knorr Thiophene Synthesis
Caption: Key steps in the Paal-Knorr thiophene synthesis.
Section 3: Suzuki Coupling for Thiophene Synthesis
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis and is frequently used to functionalize thiophene rings with aryl or vinyl groups. The choice of solvent in these palladium-catalyzed reactions can be surprisingly influential, affecting not just yield but also selectivity.[9][10]
Frequently Asked Questions (FAQs) - Suzuki Coupling
Q1: How does the solvent affect the outcome of a Suzuki coupling involving a thiophene substrate?
A1: The solvent system, which often includes water, plays multiple roles:
-
Solubility: It must dissolve the thiophene substrate, the boronic acid or ester, the base, and the palladium catalyst complex.
-
Influence on Catalyst Activity: The solvent can affect the coordination sphere of the palladium catalyst, influencing its activity and stability.
-
Role in Transmetalation: The presence of a protic solvent like water is often crucial for the transmetalation step, where the organic group is transferred from boron to palladium.
-
Selectivity Control: In substrates with multiple reactive sites (e.g., a chloro- and a triflate-substituted thiophene), the polarity of the solvent can dictate which site reacts.[9]
Q2: What are common solvent systems for Suzuki couplings of thiophenes?
A2: A mixture of an organic solvent and an aqueous base solution is standard.
-
THF/Water or Dioxane/Water: These are very common combinations, providing a good balance of solubility for both organic and inorganic reagents.[11]
-
Toluene/Water: Another effective system, especially for reactions at higher temperatures.[11]
-
DMF (no water): In some cases, a polar aprotic solvent like DMF can be used without water, particularly if the base is soluble in the organic phase.[11]
-
Alcohols (e.g., isopropanol): These can be particularly useful and may offer different selectivity compared to nonpolar or polar aprotic solvents.[9] For instance, in a molecule with both a chloride and a triflate group, using isopropanol can favor reaction at the chloride, whereas a solvent like acetonitrile might favor reaction at the triflate.[9]
Troubleshooting Guide - Suzuki Coupling
Problem: Low Yield or No Reaction
-
Possible Cause: Poor solubility of the base or boronic acid.
-
Solution: Adjust the ratio of the organic solvent to water. Sometimes increasing the amount of water can improve the solubility and effectiveness of the base.[10]
-
-
Possible Cause: Catalyst deactivation.
-
Solution: Ensure the reaction is properly degassed to remove oxygen, which can poison the palladium catalyst. Solvent impurities can also poison the catalyst; using high-purity solvents is recommended.[10]
-
-
Possible Cause: Incorrect solvent polarity for the desired selectivity.
-
Solution: If you are working with a multi-functionalized thiophene, screen different solvents. As noted, alcohols can provide different selectivity compared to THF or DMF.[9]
-
Decision Tree Diagram: Solvent Selection for Suzuki Coupling
Caption: Decision tree for solvent selection in Suzuki couplings of thiophenes.
References
- Benchchem. Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
- Benchchem. Identifying and minimizing byproducts in the Paal-Knorr thiophene synthesis.
- Request PDF. Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction.
- MDPI. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry.
- SciELO. Influence of solvent used on oxidative polymerization of Poly(3-hexylthiophene) in their chemical properties.
- NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Arkat USA. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- PMC - PubMed Central. Green methodologies for the synthesis of 2-aminothiophene.
- Phosphorus and Sulfur. REACTIONS OF THIOPHENES AND ACETYLENES IN POLAR AND APOLAR SOLVENTS.
- Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review.
- RSC Publishing. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems.
- PMC - NIH. Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens.
- ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- PMC - NIH. Synthesis and characterization of alternating fluorene–thiophene copolymers bearing ethylene glycol side-chains.
- Organic Chemistry Portal. Thiophene synthesis.
- RSC Publishing. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study.
- PMC - NIH. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles.
- Scribd. 1fiesselmann Thiophene Synthesis | PDF | Ketone | Aldehyde.
- Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry.
- Wikipedia. Paal–Knorr synthesis.
- Der Pharma Chemica. A green chemistry approach to gewald reaction.
- Organic Chemistry Portal. Gewald Reaction.
- Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis.
- ResearchGate. (PDF) Synthesis of Thiophene‐fused Helicenes.
- Wikipedia. Fiesselmann thiophene synthesis.
- ResearchGate. Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds | Request PDF.
- Sanofi. Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
- ResearchGate. Fiesselmann thiophene synthesis | Request PDF.
- Thiele. Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals.
- ResearchGate. Scheme 6. Mechanism of Fiesselmann thiophene synthesis..
- White Rose Research Online. green solvent selection guides.
- ResearchGate. Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction.
- Books. Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene.
- Química Organica.org. Paal–Knorr synthesis of thiophene.
- Green Chemistry (RSC Publishing). Development of a solvent-reagent selection guide for the formation of thioesters.
- ResearchGate. Development of a Solvent-Reagent Selection Guide for the Formation of Thioesters | Request PDF.
- YouTube. Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3)..
Sources
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- 2. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
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- 4. arkat-usa.org [arkat-usa.org]
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- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Thiophene Functionalization
Welcome to the technical support center dedicated to advancing your research in thiophene functionalization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. Thiophene moieties are critical components in pharmaceuticals, organic electronics, and agrochemicals, making their efficient and selective functionalization a key area of synthetic chemistry.[1][2] This guide provides in-depth, field-proven insights to help you achieve your synthetic goals.
Troubleshooting Guide: Overcoming Common Hurdles in Thiophene Functionalization
This section addresses specific issues you may encounter during your experiments, providing a diagnosis of the problem and actionable solutions grounded in mechanistic principles.
Issue 1: Low or No Product Yield in Cross-Coupling Reactions
Symptom: Your Suzuki, Stille, or other cross-coupling reaction results in low yields of the desired functionalized thiophene, with significant recovery of starting materials.
Potential Causes & Solutions:
-
Catalyst Deactivation (Sulfur Poisoning): The sulfur atom in the thiophene ring can act as a poison by strongly coordinating to the palladium catalyst, thereby inhibiting its catalytic activity.[3] This is a frequent cause of sluggish or failed reactions.
-
Solution 1: Increase Catalyst Loading: A straightforward, albeit less elegant, solution is to increase the palladium catalyst loading.[3] This compensates for the portion of the catalyst that becomes deactivated.
-
Solution 2: Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, can accelerate the rate-limiting oxidative addition step and promote reductive elimination, helping the desired catalytic cycle outcompete catalyst deactivation. For some direct arylations, phosphine-free conditions using a bulky carboxylate ligand have been shown to limit defects.[4] In specific cases of C–H difunctionalization, arsine ligands have proven superior to conventional phosphine ligands.[5]
-
Solution 3: Use of Pre-catalysts: Employing highly active palladium pre-catalysts can often allow for lower reaction temperatures and shorter reaction times, minimizing the opportunity for catalyst deactivation.[6]
-
-
Protodeboronation of Thiophene Boronic Acids (Suzuki Coupling): A common side reaction in Suzuki couplings is the cleavage of the carbon-boron bond of the thiophene boronic acid, which is replaced by a proton from the reaction medium, leading to the formation of unsubstituted thiophene as a byproduct and reducing the overall yield.[6]
-
Solution 1: Milder Base Selection: Strong bases like NaOH or KOH can accelerate protodeboronation.[6] Switching to milder inorganic bases such as finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often effective.[6]
-
Solution 2: Lower Reaction Temperature: Elevated temperatures increase the rate of both the desired coupling and the undesired protodeboronation.[6] Operating at the lowest effective temperature, often in the 60-80 °C range, can significantly mitigate this side reaction.[6]
-
Solution 3: Use of Boronic Acid Surrogates: Thiophene boronic acids, especially 2-thiopheneboronic acid, can be unstable under typical Suzuki conditions.[6] If optimizing the base and temperature is insufficient, consider using more robust surrogates like MIDA boronates or trifluoroborate salts.
-
Issue 2: Poor Regioselectivity in Direct C-H Arylation
Symptom: The reaction yields a mixture of isomers, for example, arylation at both the C2 and C3 positions of the thiophene ring.
Potential Causes & Solutions:
-
Inherent Reactivity of C-H Bonds: The C-H bonds at the α-positions (C2 and C5) of thiophene are generally more acidic and sterically accessible than those at the β-positions (C3 and C4), leading to a natural preference for α-functionalization. However, achieving selective β-functionalization or controlling selectivity in substituted thiophenes can be challenging.[7]
-
Solution 1: Ligand-Controlled Regioselectivity: The choice of ligand can dramatically influence the regiochemical outcome. For instance, in some palladium-catalyzed direct arylations of thiophenes, the use of a 2,2'-bipyridyl ligand can favor α-arylation, while a bulky, fluorinated phosphine ligand like P[OCH(CF₃)₂]₃ can direct the arylation to the β-position.[8]
-
Solution 2: Temperature and Solvent Optimization: Reaction temperature can play a crucial role in regioselectivity. In some systems, lower temperatures may favor the kinetically preferred product, while higher temperatures may lead to the thermodynamically more stable isomer.[9] Solvents can also influence the reaction outcome. For example, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent has been reported to promote β-arylation of thiophenes at room temperature.[10][11]
-
Solution 3: Directing Groups: For complex substrates, the installation of a removable directing group can provide excellent control over regioselectivity, forcing the C-H activation to occur at a specific, otherwise unreactive, position.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose between a phosphine-based palladium catalyst and a phosphine-free system for direct arylation of thiophenes?
A1: The choice depends on the specific substrates and the desired outcome.
-
Phosphine-based systems , particularly with bulky, electron-rich ligands (e.g., Buchwald ligands), are excellent for accelerating oxidative addition, which is often the rate-limiting step, and can be crucial for coupling less reactive aryl chlorides or electron-rich aryl halides.
-
Phosphine-free systems , often employing palladium acetate [Pd(OAc)₂] with a base like potassium acetate (KOAc) and a solvent like dimethylacetamide (DMAc), offer a simpler, more cost-effective alternative.[12] These conditions can be highly effective for a range of aryl bromides and may reduce issues related to phosphine ligand degradation.[12] In some cases, phosphine-free conditions have been shown to provide high yields with very low catalyst loadings (e.g., 0.2 mol%).[12]
Q2: My reaction is sensitive to air and moisture. What precautions should I take?
A2: While some modern catalyst systems exhibit remarkable stability, many palladium-catalyzed reactions require an inert atmosphere to prevent catalyst oxidation and competitive side reactions.
-
Degassing Solvents: Always use properly degassed solvents. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Inert Atmosphere: Set up your reaction under an inert atmosphere using a Schlenk line or a glovebox. Purge the reaction vessel with an inert gas before adding reagents.
-
Anhydrous Reagents: Use anhydrous reagents and solvents, as water can participate in undesired side reactions like protodeboronation in Suzuki couplings.
Q3: Can I use the same catalyst system for functionalizing thiophene, benzothiophene, and dibenzothiophene?
A3: While a catalyst system optimized for thiophene may show some activity for its benzofused analogs, re-optimization is often necessary. The electronic properties and steric hindrance of benzothiophene and dibenzothiophene are different from those of thiophene. For example, direct arylation of benzo[b]thiophenes can be achieved at near room temperature with a Pd₂(dba)₃/Ag₂O system.[13] The increased aromaticity and different C-H bond reactivities may require adjustments to the ligand, base, solvent, and temperature to achieve optimal yields and selectivity.
Q4: What is the role of additives like pivalic acid (PivOH) in direct C-H arylation reactions?
A4: Carboxylic acid additives, such as pivalic acid, often play a crucial role in the C-H activation step. They are believed to participate in a concerted metalation-deprotonation (CMD) mechanism. In this pathway, the carboxylate acts as a proton shuttle, facilitating the cleavage of the C-H bond and the formation of the key palladacycle intermediate. This can lower the activation energy for C-H functionalization and improve reaction efficiency.
Data & Protocols
Table 1: Troubleshooting Low Yields in Thiophene Suzuki Coupling
| Symptom | Probable Cause | Recommended Action | Rationale | Reference |
| Significant thiophene byproduct | Protodeboronation | Switch from strong base (e.g., NaOH) to milder base (e.g., K₃PO₄). | Reduces the rate of C-B bond cleavage. | [6] |
| Lower reaction temperature to 60-80 °C. | Slows the rate of protodeboronation. | [6] | ||
| Use a more stable boronic acid surrogate (e.g., MIDA boronate). | Increases stability under reaction conditions. | [6] | ||
| Sluggish reaction, starting material recovered | Catalyst deactivation | Increase catalyst loading. | Compensates for catalyst poisoned by sulfur. | [3] |
| Employ a highly active pre-catalyst. | Allows for milder conditions and shorter reaction times. | [6] |
Experimental Protocol: General Procedure for Phosphine-Free Direct C-H Arylation of Thiophene
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To an oven-dried Schlenk tube, add the aryl bromide (1 mmol), potassium acetate (2 mmol), and a magnetic stir bar.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add palladium(II) acetate (0.002 mmol, 0.2 mol%), followed by thiophene (8 mmol) and dimethylacetamide (DMAc, 5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 130 °C and stir for 20 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the 2-arylthiophene.[12]
Visualizing Experimental Logic
Troubleshooting Workflow for Low Yield in Thiophene Functionalization
Caption: A decision-tree workflow for troubleshooting low-yield reactions.
Catalytic Cycle of Palladium-Catalyzed Direct C-H Arylation
Caption: Simplified catalytic cycle for direct C-H arylation of thiophene.
References
- Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway - NIH.
- Optimization of Reaction Conditions a,b | Download Scientific Diagram - ResearchGate.
- Optimization of direct arylation polymerization conditions for the synthesis of poly(3-hexylthiophene) | Request PDF - ResearchGate.
- The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines - MDPI.
- Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway | Journal of the American Chemical Society.
- Structural effects of arsine ligands on C–H difunctionalization of thiophene - RSC Publishing.
- Direct Arylation as a Synthetic Tool for the Synthesis of Thiophene-Based Organic Electronic Materials - ACS Publications.
- Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis - PMC - NIH.
- Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation - RSC Publishing.
- Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst.
- Sequential Regioselective C-H Functionalization of Thiophenes - PubMed.
- Catalytic asymmetric functionalization and dearomatization of thiophenes - PMC.
- Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-Catalyzed C H Activation/Arylation of Thiophenes | Request PDF - ResearchGate.
Sources
- 1. Sequential Regioselective C-H Functionalization of Thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic asymmetric functionalization and dearomatization of thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural effects of arsine ligands on C–H difunctionalization of thiophene - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05285H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines [mdpi.com]
- 10. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Reaction Mechanism and Synthesis of 4-Methylthiophene-2-carbonitrile
Welcome to the technical support center for the synthesis of 4-Methylthiophene-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth technical guidance, troubleshooting FAQs, and detailed protocols based on established reaction mechanisms. Our approach is grounded in practical, field-proven insights to ensure the successful execution of this synthetic route.
The formation of this compound is a multi-step process that requires careful control of reaction conditions. The most established and reliable pathway involves a two-stage synthesis:
-
Stage 1: The Gewald Aminothiophene Synthesis to create the key intermediate, 2-amino-4-methylthiophene-3-carbonitrile .
-
Stage 2: Deaminative Cyanation via a Sandmeyer-type Reaction to convert the amino group of the intermediate to the final cyano group at the 2-position.
This guide will break down each stage, offering insights into the underlying mechanisms and providing solutions to common experimental challenges.
Stage 1: Gewald Synthesis of 2-amino-4-methylthiophene-3-carbonitrile
The Gewald reaction is a powerful one-pot, three-component reaction that forms a polysubstituted 2-aminothiophene.[1] In this specific case, it involves the condensation of a ketone (butanone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a base.
Reaction Mechanism Overview
The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the ketone and the active methylene nitrile, catalyzed by a base.[1] This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene product.
Caption: Overall workflow for the Gewald synthesis of the aminothiophene intermediate.
Troubleshooting and FAQs for Stage 1 (Gewald Reaction)
This section addresses common issues encountered during the synthesis of 2-amino-4-methylthiophene-3-carbonitrile.
Q1: My reaction mixture has turned into a dark brown, tarry mess with very low yield. What went wrong?
A1: This is a frequent issue in Gewald syntheses and typically points to two main culprits: excessive heat and the formation of complex polysulfides.[2]
-
Causality: The reaction of elemental sulfur with the basic reaction mixture can form various polysulfide species. At elevated temperatures, these can lead to polymerization and the formation of insoluble, tar-like materials. Butanone is also susceptible to self-condensation at higher temperatures.
-
Troubleshooting Steps:
-
Temperature Control: Strictly maintain the reaction temperature between 45-55 °C. Do not exceed 60 °C. Use a temperature-controlled oil or water bath.
-
Order of Addition: Add the base (e.g., morpholine or diethylamine) dropwise to the mixture of butanone, malononitrile, and sulfur in ethanol. This allows for a more controlled initiation of the reaction.
-
Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous suspension of sulfur and prevent localized overheating.
-
Q2: The yield of my desired 2-amino-4-methylthiophene-3-carbonitrile is consistently low, and I have a significant amount of a crystalline byproduct. What is it?
A2: A common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate formed during the initial Knoevenagel condensation.[2]
-
Causality: This intermediate is highly reactive and can undergo a Michael addition with another molecule of itself, especially if the subsequent sulfur addition and cyclization steps are slow.
-
Troubleshooting Steps:
-
Base Concentration: The choice and amount of base can influence the rate of the initial condensation versus the cyclization. An excess of a very strong base can favor dimerization. Use the recommended stoichiometric amounts.
-
Sulfur Solubility: Ensure the elemental sulfur is finely powdered to maximize its surface area and reactivity.
-
Solvent: While ethanol is common, in some cases, a more polar solvent like DMF can improve the solubility of intermediates and facilitate the desired reaction pathway, although this may require re-optimization of the temperature.
-
Q3: How do I effectively purify the crude 2-amino-4-methylthiophene-3-carbonitrile?
A3: The primary methods for purification are recrystallization and column chromatography.
-
Recrystallization: This is often the most efficient method for removing the common byproducts.
-
Solvent System: A mixture of ethanol and water, or ethyl acetate and hexane, is typically effective. Dissolve the crude product in the minimum amount of hot ethanol or ethyl acetate and then slowly add water or hexane until turbidity is observed. Allow it to cool slowly to obtain crystals.
-
-
Column Chromatography: If recrystallization is insufficient, silica gel chromatography can be used.
-
Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing the polarity) is a good starting point for separating the desired product from less polar impurities.[3]
-
Experimental Protocol: Synthesis of 2-amino-4-methylthiophene-3-carbonitrile
This protocol is a representative procedure based on established Gewald reaction conditions.
Materials:
-
Butanone (MEK)
-
Malononitrile
-
Elemental Sulfur (finely powdered)
-
Morpholine (or Diethylamine)
-
Ethanol, absolute
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add butanone (0.1 mol), malononitrile (0.1 mol), and finely powdered elemental sulfur (0.1 mol) in 100 mL of absolute ethanol.
-
Stir the mixture to form a suspension.
-
From the dropping funnel, add morpholine (0.1 mol) dropwise over a period of 30 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to 50-55 °C and maintain this temperature with stirring for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate and hexane as the eluent.
-
Once the starting materials are consumed, cool the reaction mixture to room temperature and then in an ice bath for 1-2 hours to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
| Compound | Expected Yield | Appearance | Melting Point |
| 2-amino-4-methylthiophene-3-carbonitrile | 65-80% | Yellow to brown powder | 80-85 °C[4] |
Stage 2: Sandmeyer-type Cyanation of 2-amino-4-methylthiophene-3-carbonitrile
The Sandmeyer reaction is a classic method for converting an aromatic primary amine into a variety of functional groups via a diazonium salt intermediate.[5] For this synthesis, the amino group of the thiophene intermediate is first converted to a diazonium salt, which is then displaced by a cyanide anion, typically from a copper(I) cyanide source.
Reaction Mechanism Overview
The process involves two key steps:
-
Diazotization: The aminothiophene reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[6]
-
Cyanation: The diazonium salt is then treated with a solution of copper(I) cyanide. A single-electron transfer from the copper(I) to the diazonium salt initiates the reaction, leading to the formation of an aryl radical, nitrogen gas, and a copper(II) species. The aryl radical then reacts to form the final nitrile product.[7]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Amino-4-methylthiophene-3-carbonitrile [myskinrecipes.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Diazotisation [organic-chemistry.org]
- 7. lscollege.ac.in [lscollege.ac.in]
Scale-up challenges for 4-Methylthiophene-2-carbonitrile production
Technical Support Center: 4-Methylthiophene-2-carbonitrile
A Senior Application Scientist's Guide to Navigating Scale-Up Challenges
Welcome to the technical support center for this compound. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning the synthesis of this valuable intermediate from the laboratory bench to pilot plant or manufacturing scale. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical and engineering principles to empower you to troubleshoot and optimize your process effectively. The scale-up process is rarely a linear amplification of a lab-scale procedure; it introduces new variables in heat transfer, mass transfer, and safety that must be proactively managed. This document will serve as your field guide to these challenges.
Section 1: Strategic Synthesis Route Selection for Scale-Up
The choice of synthesis route at the gram-scale is often dictated by convenience and availability of starting materials. For multi-kilogram production, however, the calculus shifts to prioritize safety, cost, atom economy, and robustness. Below is a comparative analysis of common routes to this compound, highlighting their scale-up implications.
Route Comparison
| Feature | Route A: Sandmeyer Reaction | Route B: Palladium-Catalyzed Cyanation | Route C: Amide Dehydration |
| Starting Material | 2-Amino-4-methylthiophene | 2-Bromo-4-methylthiophene | 4-Methylthiophene-2-carboxamide |
| Key Reagents | NaNO₂, HCl, CuCN/NaCN | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand, Zn(CN)₂ or K₄[Fe(CN)₆] | POCl₃, SOCl₂, or P₄O₁₀ |
| Typical Yield | 60-75% | 75-90% | >90% (for the dehydration step) |
| Primary Hazard | Unstable diazonium salt intermediate (explosion risk), highly toxic cyanide salts.[1][2] | Expensive and toxic palladium catalyst, toxic cyanide source.[3][4] | Highly corrosive and water-reactive dehydrating agents.[5][6] |
| Scale-Up Suitability | Moderate. Well-established industrially, but requires stringent temperature control and specialized handling for diazonium and cyanide compounds.[7] | Good. Offers high yields and selectivity, but catalyst cost, removal, and licensing can be significant factors.[8] | Poor to Moderate. A two-step process from the corresponding acid, increasing operational complexity. Handling large volumes of corrosive reagents is a major challenge. |
Expert Recommendation: For initial scale-up campaigns where cost is a secondary concern to yield and safety, Route B (Palladium-Catalyzed Cyanation) often presents the most manageable profile. However, the Route A (Sandmeyer Reaction) is a classic, cost-effective industrial method and, with proper engineering controls, can be executed safely and efficiently.[1][9] This guide will focus primarily on the challenges associated with the Sandmeyer reaction due to its prevalence and more complex safety considerations.
Section 2: Troubleshooting Guide for Scale-Up Synthesis
This section addresses common problems encountered during the scale-up of this compound synthesis via the Sandmeyer reaction.
Reaction & Performance Issues
Q: My reaction yield dropped from 75% at 10g scale to 50% at 1kg scale. What are the most likely causes?
A: This is a classic scale-up issue rooted in heat and mass transfer limitations.
-
Poor Temperature Control: The diazotization of 2-amino-4-methylthiophene is highly exothermic. In a large reactor, the surface-area-to-volume ratio is significantly lower than in a lab flask, making heat removal less efficient. If the temperature rises above the optimal 0-5 °C, the diazonium salt will begin to decompose, leading to side products (like 4-methyl-2-thienol) and reduced yield.
-
Inefficient Mixing: Inadequate agitation in a large vessel can create localized "hot spots" or areas of high reagent concentration. If the sodium nitrite solution is not dispersed quickly, it can lead to localized overheating and decomposition. Similarly, during the cyanation step, poor mixing of the diazonium salt solution into the copper cyanide slurry can favor side reactions, such as the formation of biaryl impurities.[2]
-
Reagent Addition Rate: A common mistake is to scale the addition time linearly. For exothermic reactions, the addition rate must be dictated by the reactor's ability to dissipate heat. You will likely need to significantly slow the addition of sodium nitrite and the diazonium salt solution at a larger scale to maintain the required temperature.
Q: I am observing significant foaming and gas evolution during the addition of the diazonium salt to the cyanide solution, which was not an issue at the lab scale. Why is this happening and how can I control it?
A: The vigorous gas evolution is the release of N₂ gas, which is an expected part of the Sandmeyer reaction mechanism.[1] The excessive foaming at scale is likely due to two factors:
-
Increased Reaction Rate: A localized temperature spike, as described above, can accelerate the decomposition of the diazonium salt, leading to a rapid, almost uncontrollable release of nitrogen gas.
-
Nucleation Sites: The larger surface area and potential for impurities in industrial-grade reagents can provide more nucleation sites for gas bubbles to form, leading to more significant foaming.
Mitigation Strategy:
-
Sub-surface Addition: Introduce the diazonium salt solution below the surface of the copper cyanide mixture. This allows the N₂ gas to evolve through the liquid column, which can help break up foam.
-
Controlled Dosing: Add the diazonium salt at a slow, controlled rate that does not allow the temperature to rise. The rate of gas evolution should be steady, not eruptive.
-
Adequate Headspace: Ensure the reactor is not overfilled. A minimum of 25-30% headspace is recommended to contain potential foaming.
-
Antifoam Agent: As a last resort, a small amount of a chemically inert, silicone-based antifoam agent can be added, but this must be tested at a small scale to ensure it does not complicate purification.
Work-up and Purification Issues
Q: My final product is a dark oil contaminated with copper salts, making crystallization impossible. How can I efficiently remove the copper at a large scale?
A: Removing copper residues is a critical purification challenge in Sandmeyer reactions. Simple aqueous washes are often insufficient at scale.
-
Ammonia/Ammonium Chloride Wash: The most effective method is to quench the reaction mixture and then wash the organic layer with an aqueous solution of ammonium hydroxide and/or ammonium chloride. Ammonia complexes with copper(I) and copper(II) ions to form water-soluble tetraamminecopper complexes ([Cu(NH₃)₄]²⁺), which are readily extracted into the aqueous phase.
-
Filtration Aid: After the initial quench and phase separation, you may still have fine, insoluble copper salts. Filtering the organic layer through a pad of a filtration aid like Celite® can effectively remove these particulates before solvent removal.
-
Avoid Strong Acids: While acids can dissolve some copper salts, they can also promote polymerization or degradation of thiophene-containing compounds, which are often sensitive to acidic conditions.[10]
Q: After solvent evaporation, my product refuses to solidify, whereas it was a low-melting solid at the lab scale. What's wrong?
A: This typically points to a higher level of impurities. The melting point of this compound is relatively low, and impurities can act as a freezing point depressant.
-
Analytical Assessment: Before attempting crystallization, obtain a quantitative analysis (e.g., GC-MS or HPLC) of your crude product. Compare this to the analysis of your lab-scale material. Identify the impurities. Are they starting materials? Are they side products like 4-methyl-2-bromothiophene (from the precursor) or biaryl compounds?
-
Purification Strategy:
-
Distillation: If the impurities have significantly different boiling points from your product, vacuum distillation can be an effective, scalable purification method.
-
Solvent-Antisolvent Crystallization: Dissolve the crude oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate). Then, slowly add an anti-solvent (e.g., heptane, hexane) until turbidity is observed. Cool the mixture slowly to promote crystal growth. Seeding with a small crystal from a previous batch can be highly effective.
-
Safety Issues
Q: How do I safely handle and quench a multi-liter reaction involving sodium cyanide?
A: Cyanide is acutely toxic and requires strict handling protocols. The primary risk is the formation of hydrogen cyanide (HCN) gas upon acidification.
-
Handling: Always handle sodium or cuprous cyanide in a well-ventilated area (e.g., a fume hood or walk-in hood) while wearing appropriate PPE, including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit available and ensure personnel are trained in its use.
-
Quenching Protocol: The most common method for destroying residual cyanide in an aqueous waste stream is through oxidative treatment under basic conditions.
-
Ensure the pH of the cyanide-containing aqueous waste is basic (pH > 10) by adding sodium hydroxide. This is critical to prevent HCN formation.
-
Slowly add a solution of sodium hypochlorite (bleach) or a mixture of hydrogen peroxide and sodium hydroxide. The cyanide is oxidized to the much less toxic cyanate ion (OCN⁻).
-
The process is exothermic; add the oxidant slowly to control the temperature.
-
After the reaction is complete, the cyanate can be further hydrolyzed to ammonia and carbonate by heating.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What are the critical process parameters (CPPs) I should monitor during scale-up? A: For a Sandmeyer reaction, the most critical parameters are:
-
Temperature: During diazotization (maintain 0-5 °C) and cyanation (monitor for exotherm).
-
Addition Rate: Of NaNO₂ solution and the diazonium salt solution.
-
pH: During the cyanide quench and waste treatment (maintain >10).
-
Agitation Speed: Ensure sufficient mixing without causing excessive shear or splashing.
Q: Is there a safer alternative to copper(I) cyanide? A: While CuCN is standard, palladium-catalyzed reactions using zinc cyanide (Zn(CN)₂) or potassium ferricyanide (K₄[Fe(CN)₆]) are often used in modern synthesis as they can be more efficient and avoid large amounts of copper waste.[3] However, these introduce their own challenges related to cost and catalyst removal.
Q: How should I manage the aqueous waste stream from this process? A: The aqueous waste will contain copper salts and, after treatment, sodium cyanate and chloride salts. This cannot be disposed of directly. It must be collected and sent to a licensed chemical waste facility. The copper may need to be precipitated (e.g., as copper sulfide) and removed before the remaining aqueous waste can be treated further.
Section 4: Scale-Up Protocol for this compound via Sandmeyer Reaction
This protocol is a template and must be adapted and tested at a small scale before implementation in a pilot plant. All operations should be conducted under an inert nitrogen atmosphere in an appropriately rated reactor.
Materials:
-
2-Amino-4-methylthiophene (1.0 eq)
-
Concentrated Hydrochloric Acid (3.0 eq)
-
Sodium Nitrite (1.1 eq)
-
Copper(I) Cyanide (1.2 eq)
-
Sodium Cyanide (1.2 eq)
-
Toluene
-
Water
Procedure:
-
Reactor Setup: Charge a clean, dry, glass-lined reactor with water and concentrated HCl. Begin cooling the jacket to -5 °C.
-
Amine Charge: Once the reactor contents are at 0-5 °C, slowly add 2-amino-4-methylthiophene while maintaining the temperature below 10 °C. Stir until a clear solution or fine slurry is formed.
-
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution sub-surface to the reactor over 1-2 hours, ensuring the internal temperature never exceeds 5 °C . A slight excess of nitrous acid should be confirmed with potassium iodide-starch paper.
-
Cyanation Slurry Preparation: In a separate reactor, charge water, copper(I) cyanide, and sodium cyanide. Stir to form a slurry and cool to 0-5 °C.
-
Sandmeyer Reaction: Slowly transfer the cold diazonium salt solution from the first reactor into the cyanide slurry in the second reactor over 2-3 hours. The internal temperature should be maintained below 15 °C. Vigorous nitrogen evolution will be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours until HPLC or GC analysis shows complete consumption of the intermediate.
-
Work-up: Add toluene to the reactor. Stir, then stop the agitator and allow the layers to separate. Drain the lower aqueous layer.
-
Copper Removal: Wash the organic layer with a 10% aqueous ammonium chloride solution, followed by a water wash.
-
Isolation: Transfer the organic layer to a clean vessel and remove the toluene under vacuum to yield crude this compound as an oil.
-
Purification: Purify the crude oil by vacuum distillation or crystallization as determined by small-scale experiments.
Section 5: Visualizations & Workflows
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields during scale-up.
Sandmeyer Reaction Process Flow
Caption: Workflow for the two-reactor Sandmeyer synthesis process.
References
- Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 8(2), 438-454.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.
- Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews: Journal of Chemistry.
- Wikipedia. Thiophene. Wikipedia.
- ResearchGate. Sandmeyer Reaction. ResearchGate.
- Wikipedia. Sandmeyer reaction. Wikipedia.
- SynArchive. Sandmeyer Reaction. SynArchive.
- Google Patents. (1989). US4847386A - Process for preparing thiophene derivatives.
- Google Patents. (2009). WO2009006066A2 - Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof.
- PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com.
- Organic Chemistry Portal. Sandmeyer Reaction. Organic Chemistry Portal.
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- Wikipedia. Cyanation. Wikipedia.
- L.S. College, Muzaffarpur. (2020). Sandmeyer reaction.
- ResearchGate. (2008). Palladium-Catalyzed Cyanation Reactions of Thiophene Halides. ResearchGate.
- Organic Synthesis International. (2014). Cyanation of Aryl Halides.
- Wikipedia. Grignard reagent. Wikipedia.
- Chemistry Steps. Preparation of Nitriles. Chemistry Steps.
- National Institutes of Health. (2021). Straightforward Access to Thiocyanates via Dealkylative Cyanation of Sulfoxides. Org. Lett., 23(5), 1778–1782.
- Chemistry LibreTexts. (2023). Preparation of Nitriles.
- National Institutes of Health. (2017). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. J. Am. Chem. Soc., 139(15), 5355–5358.
- OpenStax. (n.d.). 20.7 Chemistry of Nitriles. In Organic Chemistry: A Tenth Edition.
- KnowledgeBin.org. (2008). Organometallic-Grignard-Reagent-4.
- ResearchGate. (2002). Dehydration of heterocyclic carboxamides to the corresponding nitriles. ResearchGate.
- Scirp.org. (2014). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 4, 1-10.
- ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31849–31862.
- PubMed Central. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31849–31862.
- UNI ScholarWorks. (1940). Cyanogen Chloride with Organomagnesium Compounds. Proceedings of the Iowa Academy of Science, 47(1), 201-204.
- Master Organic Chemistry. Dehydration of amides to give nitriles. Master Organic Chemistry.
- ResearchGate. (2021). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene? ResearchGate.
- Royal Society of Chemistry. (2011). Turbo-Grignard Reagents: A New Vista for Organomagnesium Chemistry. Chem. Commun., 47, 11336-11351.
- Forge Biologics. (2023). Scaling to New Heights: Robust Scale Up to Commercial Manufacturing. Forge Biologics Resources.
- Arkivoc. (2013). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2013(6), 242-255.
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Technical Support Center: Green Synthesis of 4-Methylthiophene-2-carbonitrile
Welcome to the technical support center for the green synthesis of 4-Methylthiophene-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals seeking to implement sustainable and efficient synthetic methodologies. We will move beyond traditional protocols to explore innovative, environmentally benign approaches, addressing common challenges and providing field-proven solutions to streamline your experimental workflow.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound using green chemistry principles.
Problem 1: Low or No Yield of the Desired this compound Product
Question: My reaction, based on a modified Gewald synthesis or a direct C-H cyanation, is resulting in very low yields or a complete absence of the target molecule. What are the likely causes and how can I fix this?
Possible Causes and Solutions:
-
Inefficient Catalyst Activity (For C-H Cyanation):
-
Rationale: Photocatalytic C-H cyanation is a powerful green technique but is highly dependent on the catalyst's quantum yield and stability.[1][2] The catalyst may be degrading under the reaction conditions or may not be activated efficiently by the light source.
-
Solution:
-
Verify Light Source: Ensure your light source's emission spectrum overlaps with the absorption maximum of your photocatalyst.
-
Degas the Reaction Mixture: Oxygen can quench the excited state of the photocatalyst. Degas the solvent and reactants thoroughly with an inert gas (Argon or Nitrogen) before and during the reaction.
-
Screen Catalysts: If one photocatalyst (e.g., Rose Bengal) is ineffective, consider alternatives like Eosin Y or metal-based photocatalysts, which may offer different redox potentials.[3]
-
-
-
Poor Precursor Reactivity (For Gewald-type Reactions):
-
Rationale: The Gewald reaction involves a multi-component condensation. The initial Knoevenagel condensation between the ketone/aldehyde and the active methylene nitrile is a critical step.[4][5] If this step is slow or reversible under your conditions, the subsequent cyclization with sulfur will not proceed.
-
Solution:
-
Choice of Base: The base is crucial. A weak base may not be sufficient to deprotonate the active methylene compound. Switch from a mild base like diethylamine to a slightly stronger, non-nucleophilic base if required, while monitoring for side reactions.[5]
-
Solvent Polarity: The solvent must facilitate both the condensation and the sulfur addition. An ethanol/water mixture is a good green starting point, but consider deep eutectic solvents (DESs) which can enhance solubility and reaction rates.[6][7]
-
-
-
Inactive Cyanide Source (For Cyanation Reactions):
-
Rationale: When using safer cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), the release of the cyanide ion is often the rate-limiting step and requires specific catalytic conditions to be effective.[8] Traditional, highly toxic sources like KCN are more reactive but less green.[9]
-
Solution:
-
Optimize Catalyst System: For reactions using K₄[Fe(CN)₆], a copper or palladium catalyst is typically required.[8] Ensure the correct ligand and catalyst loading are used as specified in literature protocols.
-
Consider TMSCN with Aqueous Buffer: Trimethylsilyl cyanide (TMSCN) in the presence of a pH 9 aqueous phosphate buffer can be an effective system. It allows for the slow release of cyanide, minimizing catalyst deactivation.[2]
-
-
Problem 2: Formation of Significant Impurities or Byproducts
Question: My reaction is producing the target compound, but it is contaminated with significant byproducts, making purification difficult. How can I improve the selectivity?
Possible Causes and Solutions:
-
Over-oxidation or Side Reactions in Photocatalysis:
-
Rationale: The highly reactive radical cations generated during photocatalysis can undergo undesired reactions if not efficiently trapped by the cyanide nucleophile.[2]
-
Solution:
-
Control Reactant Stoichiometry: Use a slight excess of the cyanation reagent to ensure the radical intermediate is trapped quickly.
-
Lower Reaction Temperature: While many photocatalytic reactions are run at room temperature, cooling the reaction vessel may reduce the rate of undesired side reactions.
-
-
-
Formation of Polysulfides or Thioamides (Gewald Reaction):
-
Rationale: Elemental sulfur can form various reactive species. If the cyclization is not efficient, side reactions leading to thioamides or polysulfide chains can occur.
-
Solution:
-
Control Sulfur Addition: Add the elemental sulfur portion-wise to maintain a low concentration, which can favor the desired cyclization pathway.
-
Microwave Irradiation: Switching to microwave-assisted heating can dramatically reduce reaction times from hours to minutes.[10] This rapid heating often minimizes the formation of thermal degradation byproducts.[11]
-
-
-
Isomeric Byproducts (e.g., 5-Methylthiophene-2-carbonitrile):
-
Rationale: Direct C-H functionalization of 3-methylthiophene can potentially occur at both the C2 and C5 positions. The electronic and steric properties of the substrate and catalyst determine the regioselectivity.
-
Solution:
-
Ligand Modification: In metal-catalyzed C-H cyanation, the choice of ligand can steer the reaction to the desired position. Experiment with bulkier or more electron-donating ligands to influence the regioselectivity.
-
Directed Metalation: Consider a directed metalation approach. If a suitable directing group can be temporarily installed on the thiophene ring, it can force functionalization at the C2 position with high selectivity.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most promising green chemistry approaches for synthesizing this compound?
The most promising green strategies move away from traditional multi-step syntheses involving harsh reagents and solvents. Key approaches include:
-
Microwave-Assisted Gewald-type Synthesis: This method combines a suitable ketone precursor, an activated nitrile, and elemental sulfur in a one-pot reaction.[12] Using microwave irradiation significantly reduces reaction time and energy consumption while often improving yields.[13][14]
-
Photocatalytic C-H Cyanation: This cutting-edge technique allows for the direct conversion of a C-H bond on a 3-methylthiophene precursor into a C-CN bond.[2] It operates at ambient temperature using light as the energy source and can utilize less toxic cyanide sources, representing a highly atom-economical route.[1][3]
-
Mechanochemistry (Ball-Milling): A solvent-free Gewald synthesis can be performed using a planetary ball mill. This method is highly efficient, generates minimal waste, and avoids the use of bulk solvents entirely.[12]
Q2: How can I replace hazardous solvents like DMF or chlorinated solvents in my protocol?
Replacing conventional volatile organic compounds (VOCs) is a cornerstone of green chemistry.[15] Excellent green alternatives include:
-
Bio-based Solvents: 2-Methyltetrahydrofuran (2-MeTHF) is a superb substitute for THF, and Cyrene is a bio-derived alternative to dipolar aprotic solvents like DMF.[16][17]
-
Ethanol/Water Mixtures: For many reactions, a simple mixture of ethanol and water provides a safe, non-toxic, and effective medium.[18]
-
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors (e.g., choline chloride and glycerol) that form a liquid with a low melting point. They are non-volatile, often biodegradable, and can enhance reaction rates.[6][19]
| Solvent Class | Example(s) | Key Advantages | Common Application |
| Traditional VOCs | DMF, Dichloromethane | High solvency for many reagents | Avoid where possible |
| Ethers | 2-MeTHF, CPME | Higher boiling point than THF, easier recycling | Grignard, Metal-catalyzed reactions |
| Alcohols/Water | Ethanol, Water | Non-toxic, readily available, safe | Condensation reactions, Nucleophilic substitutions |
| Bio-Solvents | Cyrene, Ethyl Lactate | Derived from renewable resources, biodegradable | Replacement for DMF, NMP |
| Neoteric Solvents | Deep Eutectic Solvents | Non-volatile, tunable properties, often biodegradable | Catalyst stabilization, multicomponent reactions |
Q3: What are the critical safety precautions when working with cyanation reagents, even "greener" ones?
Even when using safer cyanide sources, extreme caution is mandatory.
-
ALWAYS Work in a Fume Hood: All manipulations involving any cyanide source must be performed in a certified, well-ventilated chemical fume hood.
-
Acid Incompatibility: NEVER allow cyanide-containing solutions to come into contact with acid. Acidification will generate highly toxic hydrogen cyanide (HCN) gas.
-
Dedicated Waste Stream: Maintain a separate, clearly labeled waste container for all cyanide-containing waste. This waste must be quenched and disposed of according to your institution's hazardous waste protocols. A common quenching solution is an alkaline bleach bath, which oxidizes cyanide to the much less toxic cyanate.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
Q4: Can I use microwave heating to accelerate my photocatalytic reaction?
This is generally not recommended. Photocatalytic reactions rely on the specific electronic excitation of a catalyst by photons of a certain wavelength. The broad-spectrum heating provided by microwaves can lead to thermal degradation of the reactants, solvent, or the photocatalyst itself, often resulting in complex product mixtures and lower yields. The two energy sources—light and microwaves—address different aspects of a reaction and are best applied to the appropriate methodologies (photochemistry vs. thermally driven reactions).[20]
Visualized Workflows and Mechanisms
General Troubleshooting Workflow
This diagram outlines a logical progression for diagnosing and solving common issues during the synthesis.
Caption: A systematic workflow for troubleshooting synthesis problems.
Plausible Green Synthesis Pathway: Photocatalytic C-H Cyanation
This diagram illustrates a potential green pathway starting from commercially available 3-methylthiophene.
Caption: Photocatalytic C-H cyanation of 3-methylthiophene.
Experimental Protocols
Protocol 1: Microwave-Assisted Gewald Synthesis of a 2-Aminothiophene Precursor
This protocol describes a rapid, green synthesis of a 2-amino-4-methylthiophene derivative, a key intermediate that can be further functionalized to the target nitrile.
Materials:
-
Acetone (ketone source)
-
Malononitrile (active methylene source)
-
Elemental Sulfur
-
Morpholine or Diethylamine (base catalyst)
-
Ethanol
-
Microwave synthesizer with sealed reaction vessels
Procedure:
-
To a 10 mL microwave reaction vessel, add a magnetic stir bar, acetone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq).
-
Add ethanol (3-5 mL) as the solvent.
-
Add the base catalyst (e.g., morpholine, 0.2 eq) to the mixture.
-
Securely cap the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at 100-120 °C for 10-20 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.[10]
-
After the reaction is complete, cool the vessel to room temperature using compressed air.
-
The product often precipitates upon cooling. Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to yield the pure 2-amino-4-methyl-thiophene-3-carbonitrile.
References
- Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. (2017). National Institutes of Health (NIH). [Link]
- Green Methodologies for the Synthesis of Thiophene Chalcone Derivatives: A Review. Ingenta Connect. [Link]
- Thiophene synthesis. Organic Chemistry Portal. [Link]
- Thiophene Synthesis. (2022). The Royal Society of Chemistry. [Link]
- Eco-Friendly Approach for the Synthesis of Thiophene Linked Benzothiazepines as Biocompatible Free Radical Scavengers. (2021).
- Cyanation: a photochemical approach and applications in organic synthesis. Royal Society of Chemistry. [Link]
- Cyanation: a photochemical approach and applications in organic synthesis. Semantic Scholar. [Link]
- Photocatalytic technique for the synthesis of thiocyanated heterocycles 16. (2022).
- Green Chemistry. University of Turin. [Link]
- Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
- PART #1 Thiophene Synthesis by Hinsberg synthesis, by using CS2 and Gewald synthesis with mechanism. (2024). YouTube. [Link]
- Direct Photocatalytic S-H Bond Cyanation with Green "cN" Source. (2019).
- Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica. [Link]
- Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. (2015). National Institutes of Health (NIH). [Link]
- Microwave Assisted Organic Synthesis of Non-Heterocyclic Compounds. (2024). International Journal of Pharmaceutical Sciences. [Link]
- Synthesis, Characterization of thiophene derivatives and its biological applic
- Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. [Link]
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ACS Omega. [Link]
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). National Institutes of Health (NIH). [Link]
- Microwave Assisted Organic Synthesis. Taylor & Francis. [Link]
- Synthesis of thiophene and Their Pharmacological Activity.
- Frontiers in Green Chemistry: meeting the grand challenges for sustainability in R&D and manufacturing. (2024).
- An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. (2024). MDPI. [Link]
- RECENT ADVANCES IN CYANATION REACTIONS. (2022).
- Synthesis and Pharmacological Study of Thiophene Deriv
- Suggested mechanism for formation thiophene-2-carbonitrile (2),... (2018).
- A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. (2024).
- Metal-mediated C−CN Bond Activation in Organic Synthesis. (2020).
- Green synthesis strategies in pharmaceutical industries for sustainable growth. (2024). International Journal of Chemical Studies. [Link]
- Microwave-Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. (2019). MDPI. [Link]
- Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. (2022). National Institutes of Health (NIH). [Link]
- Green Solvents in Organic Synthesis: An Overview II. (2016).
- Nitrile synthesis by C-C coupling (cyan
- Process for preparing thiophene derivatives.
- Preparation and Application of Green Sustainable Solvent Cyrene. (2023). White Rose Research Online. [Link]
- Green Solvents in Organic Synthesis: A Futuristic Approach. International Academic Publishing House. [Link]
- Catalytic Synthesis of Thiophene from the Reaction of Furan and Hydrogen Sulfide. (2024). MDPI. [Link]
- Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid c
- Challenge and perspectives for inorganic green synthesis p
- Microwave-Assisted Synthesis of 4-Substituted 2-Methylthiopyrimidines. (2007).
- Green chemistry: Navigating growing ESG challenges in pharma manufacturing. (2024). Pharma Manufacturing. [Link]
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Technical Support Center: Accelerating the Gewald Synthesis of Thiophenes
Welcome to the technical support center for the Gewald synthesis of 2-aminothiophenes. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their experimental workflows. Here, we address common challenges related to reaction time and provide troubleshooting strategies grounded in mechanistic principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My Gewald synthesis is taking an unusually long time (over 24 hours). What are the primary factors that influence the reaction rate?
The Gewald reaction is a multi-component condensation, and its overall rate is dependent on the efficiency of three key stages: the initial Knoevenagel-Cope condensation, the subsequent addition of sulfur, and the final intramolecular cyclization.[1][2] Several factors can create bottlenecks in this process:
-
Inefficient Knoevenagel-Cope Condensation: This initial step, catalyzed by a base, forms the α,β-unsaturated nitrile intermediate.[2][3] If this condensation is slow, it will delay the entire reaction sequence. The reactivity of the carbonyl compound and the choice of base are critical here.[1]
-
Poor Sulfur Solubility and Reactivity: Elemental sulfur needs to be activated to participate in the reaction. Its solubility and reactivity are highly dependent on the solvent and temperature.[1]
-
Steric Hindrance: Bulky substituents on the carbonyl compound or the active methylene nitrile can sterically hinder the approach of reactants, slowing down both the initial condensation and the subsequent cyclization.[1]
-
Suboptimal Reaction Temperature: While heating can increase the rate, excessive temperatures can lead to the formation of tars and byproducts, which can inhibit the desired reaction pathway.[1][4]
Troubleshooting Guide: Reducing Reaction Time
Issue 1: The initial Knoevenagel-Cope condensation is sluggish.
Symptoms: TLC analysis shows a significant amount of unreacted carbonyl and active methylene starting materials even after several hours.
Causality: The basicity of the catalyst is insufficient to efficiently deprotonate the active methylene compound, or the water generated during the condensation is inhibiting the reaction equilibrium.[1]
Solutions:
-
Catalyst Screening: The choice of base is crucial. While traditional bases like morpholine and piperidine are common, more effective catalysts can significantly accelerate the reaction.[1] Consider screening alternative bases. For instance, DABCO has been shown to improve reaction rates.[5] L-proline has also been used as an efficient, green catalyst.[6] A recent study highlighted the use of piperidinium borate as a highly effective conjugate acid-base catalyst, achieving complete conversion in as little as 20 minutes for certain substrates.[7]
Catalyst Typical Loading (mol%) Solvent Temperature (°C) Reaction Time Reference Morpholine 10-20 Ethanol 40-50 2-24 h [1] Piperidine 10-20 Ethanol 40-50 2-24 h [1] L-Proline 10 DMF 60 High Yields [6] Piperidinium Borate 20 Ethanol/Water Reflux 20 min [7] -
Water Removal: The condensation step produces water, which can slow down the reaction.[1] Employing a Dean-Stark apparatus or adding a dehydrating agent can drive the equilibrium towards the product.[1]
Issue 2: The reaction stalls after the formation of the α,β-unsaturated nitrile intermediate.
Symptoms: TLC analysis shows the presence of the Knoevenagel-Cope intermediate, but the final thiophene product is forming very slowly.
Causality: This often points to issues with the sulfur addition and subsequent cyclization. Poor solubility of elemental sulfur or insufficient thermal energy to overcome the activation barrier for cyclization are common culprits.
Solutions:
-
Solvent Optimization: The solubility of sulfur is critical. Polar solvents like ethanol, methanol, or DMF are generally preferred as they enhance the solubility and reactivity of sulfur.[1][8]
-
Temperature Adjustment: Gently heating the reaction mixture, typically to 40-60 °C, can improve the reactivity of sulfur.[1] However, be cautious of excessive heat, which can lead to polymerization and other side reactions.[4]
-
Alternative Energy Sources: To overcome the limitations of conventional heating, consider the following advanced techniques:
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, and can also improve yields.[2][9][10][11][12] This is due to efficient and uniform heating of the reaction mixture.
-
Ultrasonic Irradiation: Sonication can accelerate the reaction by promoting mass transfer and generating localized hot spots through acoustic cavitation.[5] This method has been successfully used to synthesize 2-aminothiophenes in shorter times and with good yields.[5][13][14]
-
Mechanochemistry (Ball Milling): Solvent-free synthesis using high-speed ball milling can significantly increase the reaction rate, and when combined with heating, can lead to even faster conversions.[15]
Method Typical Reaction Time Key Advantages References Conventional Heating 4-48 hours Simple setup [10] Microwave Irradiation Minutes Rapid heating, improved yields [9][10][12][16] Ultrasonic Irradiation 20-80 minutes Mild conditions, improved rates [5][13][14] Ball Milling 30 minutes Solvent-free, increased rate [15] -
Workflow for Optimizing Reaction Time
Caption: Troubleshooting flowchart for reducing Gewald synthesis reaction time.
Experimental Protocols
Protocol 1: Microwave-Assisted Gewald Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a microwave-safe reaction vessel, combine the carbonyl compound (1.0 mmol), the active methylene nitrile (1.0 mmol), and elemental sulfur (1.1 mmol).
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol, 5 mL) and the chosen base (e.g., morpholine, 0.2 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120°C) for a specified time (e.g., 5-30 minutes).[12] Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction vessel to room temperature. If a precipitate forms, collect it by filtration and wash with cold ethanol.[1] If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Protocol 2: Ultrasound-Promoted Gewald Synthesis
This protocol provides a framework for utilizing sonication to accelerate the reaction.
-
Reaction Setup: In a round-bottom flask, mix the carbonyl compound (1.0 mmol), the active methylene nitrile (1.0 mmol), elemental sulfur (1.1 mmol), and a catalytic amount of a base (e.g., DABCO, 5 mol%).[5]
-
Solvent Addition: Add a suitable solvent, such as PEG-200 or ethanol.[5]
-
Sonication: Partially immerse the flask in a commercially available ultrasonic cleaning bath. Sonicate the mixture at a specific frequency (e.g., 40 kHz) and power (e.g., 300 W) at ambient temperature.[5] Monitor the reaction by TLC.
-
Isolation: Upon completion, extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]
- Ultrasound-promoted synthesis of 2-aminothiophenes accelerated by DABCO utilizing PEG-200 as solvent. Journal of Chemical and Pharmaceutical Research. [Link]
- Gewald Reaction. Organic Chemistry Portal. [Link]
- Gewald reaction. Wikipedia. [Link]
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synfacts, 19(10), 1083. [Link]
- Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. [Link]
- SABNIS, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
- Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. Request PDF. [Link]
- SABNIS, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Moseley, J. D., & Kappe, C. O. (2015). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 20(8), 14829-14838. [Link]
- Gewald reaction. chemeurope.com. [Link]
- Reaction optimization studies of the modified Gewald reaction.
- Novel One-Pot Microwave Assisted Gewald Synthesis of 2Acyl Amino Thiophenes on Solid Support.
- Microwave-Assisted Gewald Synthesis of 2-Aminothiophenes Using Functional Ionic Liquid as Soluble Support. Request PDF. [Link]
- Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction.
- Carvalho, E., et al. (2018). A solventless synthesis of 2-aminothiophenes via the Gewald reaction under ultrasonic conditions.
- Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its A. International Journal of Science and Research (IJSR). [Link]
- First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst.
- Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. [Link]
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
- Proposed mechanism for the Gewald condensation reaction.
- Channagiri, L. S., et al. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251. [Link]
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- 6. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
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Technical Support Center: Quantum Chemical Studies on Thiophene Reaction Mechanisms
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the computational study of thiophene reaction mechanisms. My goal is to provide you with not just answers, but a deeper understanding of the causality behind common computational challenges. This guide is structured to address issues as they arise in a typical research workflow, from initial setup to final analysis.
Part 1: Foundational Setup & Model Chemistry
This initial stage is critical. Incorrect choices here can lead to flawed results, wasted computational resources, and significant frustration. Let's address the most common setup questions.
Q1: I'm starting a new project on the electrophilic substitution of a thiophene derivative. How do I select the right DFT functional and basis set? This seems overwhelming.
A: This is a crucial first step, as the "model chemistry" (the combination of functional and basis set) dictates the accuracy and cost of your calculations. For thiophene, the presence of a second-row element (sulfur) and a π-conjugated system requires careful consideration.
Underlying Principle: Sulfur atoms have more electrons and diffuse valence orbitals compared to first-row atoms like carbon or nitrogen. The basis set must be flexible enough to describe the electron distribution and polarization of these orbitals accurately.[1][2] The functional must correctly capture the electronic effects of the aromatic ring.
Recommended Protocol:
-
Functional Selection: Start with a well-benchmarked hybrid functional. B3LYP is a workhorse and often a good starting point for geometry optimizations.[3][4] For potentially more accurate energies, especially for transition states, consider range-separated hybrids like ωB97X-D or double-hybrid functionals. The Minnesota family of functionals (e.g., M06-2X ) can also perform well for main-group chemistry.[4][5]
-
Basis Set for Sulfur: The Pople-style basis sets (e.g., 6-31G(d)) are common, but for sulfur, it is highly recommended to use sets that include diffuse functions to model its lone pairs and polarization functions to describe bonding flexibility. A robust choice for initial optimizations is 6-311+G(d,p) .[3][6][7]
-
For Higher Accuracy: For final single-point energy calculations on your optimized geometries, upgrading to a larger basis set from the Dunning correlation-consistent family, such as aug-cc-pVTZ , is advisable. The "aug" prefix indicates the addition of diffuse functions, which are critical for sulfur.[1][6]
Data Summary: Recommended Basis Sets for Thiophene Systems
| Application | Recommended Basis Set | Key Feature | Rationale |
| Initial Geometry Optimization | 6-311+G(d,p) | Good balance of cost and accuracy. | Includes polarization (d,p) and diffuse (+) functions.[6][7] |
| High-Accuracy Energies | aug-cc-pVTZ | High-level, correlation-consistent. | "aug" diffuse functions are essential for sulfur's valence shell.[1] |
| Large Systems (e.g., Polymers) | 6-31G(d) | Economical choice for very large molecules. | May underestimate some interactions; use with caution. |
Q2: My reaction occurs in a solvent. Is a gas-phase calculation good enough, or do I need to include solvent effects? How?
A: For most reactions involving polar or charged species (intermediates, transition states), omitting solvent effects can lead to qualitatively incorrect results. The presence of a solvent can dramatically alter reaction barriers and the stability of intermediates.[7]
Underlying Principle: Solvents stabilize charge separation. A transition state that is more polar than the reactants will be stabilized by a polar solvent, lowering the activation energy. Conversely, a less polar transition state will be destabilized. Implicit solvent models approximate this by treating the solvent as a continuous medium with a specific dielectric constant, offering a computationally efficient way to capture the bulk of these effects.[8]
Recommended Protocol:
-
Use an Implicit Solvent Model: The most common and efficient methods are the Polarizable Continuum Models (PCM) or the SMD (Solvation Model based on Density) model.[5][7][8] These are available in most quantum chemistry software packages.
-
When to Apply: You should perform your geometry optimizations within the solvent model. Optimizing in the gas phase and then adding solvent for a single-point energy calculation is a less accurate approach.
-
Explicit Solvent Molecules: If a specific solvent molecule is expected to play a direct role in the mechanism (e.g., acting as a proton shuttle), you should include one or two explicit solvent molecules in your calculation in addition to the implicit solvent model to capture these specific hydrogen-bonding interactions.[9]
Workflow for Solvated System Calculation
Caption: General workflow for a reaction mechanism study in solution.
Part 2: Troubleshooting Transition State (TS) Searches
Locating the correct transition state is often the most challenging step in reaction mechanism studies. A transition state is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate and a minimum in all other directions.
Q3: My transition state optimization for a C-S bond cleavage reaction won't converge. It either fails or collapses back to the reactant minimum. What should I do?
A: This is a classic and frustrating problem. The cause is almost always a poor initial guess for the geometry of the transition state. Standard optimization algorithms need a starting point that is already in the "quadratic region" of the saddle point to succeed.
Underlying Principle: TS search algorithms follow the gradient "uphill" along one mode while minimizing along all others. If the initial structure's highest energy mode does not correspond to the desired reaction coordinate, the optimization will fail.
Troubleshooting Protocol:
-
Generate a Better Guess: Do not start from the reactant. Instead, use a method to approximate the TS structure.
-
Potential Energy Surface (PES) Scan: This is the most robust method. Identify the key bond(s) being broken and/or formed. Perform a "relaxed" scan, where you fix that bond's length at various points between its reactant and product values and let all other degrees of freedom relax. The structure with the highest energy along this scan is an excellent guess for your TS search.[10]
-
Synchronous Transit-Guided Quasi-Newton (QST2/QST3): These methods take reactant and product structures (and in the case of QST3, a guess of the TS) to generate an initial path. They can work for simple reactions but often fail for complex or multi-step processes.[10]
-
-
Refine the Search Algorithm: Once you have a good guess from a PES scan:
-
Initiate a Berny optimization (Opt=TS).
-
It is crucial to calculate the force constants at the first step (CalcFC or CalcAll). This provides the algorithm with the necessary curvature information from the start.
-
If it still fails, try optimizing without the eigenvector following step (NoEigenTest). This can help navigate difficult potential energy surfaces.
-
-
Verify the Result: A successful convergence is not enough. You must run a frequency calculation on the resulting structure. A true transition state will have exactly one imaginary frequency .[11][12]
-
Visualize the imaginary frequency's vibrational mode. The atomic motions should correspond directly to the reaction you are studying (e.g., the C and S atoms moving apart for a C-S cleavage). If they don't, you have found an unrelated and incorrect transition state.
-
Decision Tree for a Failed TS Search
Caption: A step-by-step guide for troubleshooting transition state searches.
Part 3: Reaction Pathway Verification
Finding a transition state is a major milestone, but it's not the end of the story. You must confirm that this TS actually connects your intended reactants and products.
Q4: I found a transition state with one imaginary frequency, but my Intrinsic Reaction Coordinate (IRC) calculation fails or doesn't lead to the correct reactants/products. What's wrong?
A: This is a common scenario that indicates one of several issues: the TS connects to different minima than you expected, the potential energy surface is very flat, or the IRC parameters need adjustment.[13][14]
Underlying Principle: An IRC calculation follows the path of steepest descent from the TS down to the local minima on both sides of the potential energy surface.[15][16] It is the definitive way to map the reaction path and confirm the connectivity of a transition state.[17]
Troubleshooting Protocol:
-
Check for Unexpected Products: The most common reason for an IRC "failure" is that the TS doesn't connect to what you thought it would. It might lead to a conformational isomer of your product or a completely different, unforeseen product. This is not an error, but a discovery about the reaction mechanism.
-
Adjust IRC Parameters for Flat Surfaces: If the reaction involves small energy changes or the breaking of weak bonds, the potential energy surface near the TS can be very flat. The default step size of the IRC algorithm may be too large, causing it to overshoot the correct path.
-
IRC in Solution: Performing IRC calculations with an implicit solvent model can sometimes be challenging. The solver for the PCM equations can interact poorly with the IRC algorithm, leading to convergence issues.[14] If you encounter persistent problems:
-
Ensure you are using a tight convergence criterion for both the geometry optimization steps and the SCF procedure.
-
As a last resort, you can sometimes trace the path in the gas phase from a TS optimized in solution, but this should be noted as a limitation, as the true solvated path may differ.
-
Part 4: Analysis and Interpretation
With a fully mapped reaction pathway, the final step is to extract chemically meaningful information.
Q5: How can I analyze the electronic structure to better understand why the reaction proceeds the way it does?
A: Analyzing the electronic properties of the reactants and transition state provides deep insight into the reaction mechanism. This goes beyond just looking at energy barriers.
Recommended Analysis Techniques:
-
Fukui Functions & Conceptual DFT: These tools help identify the most reactive sites in a molecule. The Fukui function indicates the change in electron density when an electron is added or removed, highlighting sites susceptible to nucleophilic or electrophilic attack, respectively.[3] This can explain the regioselectivity of reactions like electrophilic substitution on the thiophene ring.[4]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with Lewis structures. This allows you to quantify charge transfer between different parts of the molecule and analyze hyperconjugative interactions that stabilize the transition state.
-
Charge Distribution: Analyzing the partial atomic charges (e.g., using Mulliken, Löwdin, or electrostatic potential-fitted methods) of the reactant and TS can reveal how charge is redistributed during the reaction, helping to understand the electronic demands of the mechanism.
By combining these analyses, you can build a comprehensive and compelling narrative that explains not just what happens in the reaction, but why it happens from a fundamental electronic structure perspective.
References
- Adsorption and Desulfurization Mechanism of Thiophene on Layered FeS(001), (011), and (111) Surfaces: A Dispersion-Corrected Density Functional Theory Study.
- Density functional theory study of thiophene desulfurization and conversion of desulfurization products on the Ni(111)
- Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets.PubMed.
- DFT calculations in solution systems: solvation energy, dispersion energy and entropy.Physical Chemistry Chemical Physics (RSC Publishing).
- Molecular simulation on hydrodesulfurization of thiophenic compounds over MoS2 using ZINDO.
- Theoretical Study on the Unimolecular Pyrolysis of Thiophene and Modeling.ACS Omega.
- Theoretical Study on the Unimolecular Pyrolysis of Thiophene and Modeling.
- What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms?
- Incorporating solvent effects in DFT: insights from cation exchange in faujasites.RSC Publishing.
- Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model.MDPI.
- Mechanisms for the Reaction of Thiophene and Methylthiophene with Singlet and Triplet Molecular Oxygen.
- Solvent effects in DFT calcul
- Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets.
- DFT studies of solvent effect in hydrogen abstraction reactions from different allyl-type monomers with benzoyl radical.
- Basis Set Selection for Molecular Calculations.
- Intrinsic Reaction Coordin
- Synthesis, properties and biological activity of thiophene: A review.Der Pharma Chemica.
- New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis.
- Bioactivation Potential of Thiophene-Containing Drugs.Chemical Research in Toxicology.
- following the intrinsic reaction coordin
- Intrinsic Reaction Coordinate: Calculation, Bifurcation, and Autom
- DFT computation of the electron spectra of thiophene.UBC Chemistry.
- 10.
- Density Functional Theory Calculations of Thiophene - Phenylene Systems And Their Adducts.Iraqi Journal of Science.
- Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study.
- Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene.Pharmaguideline.
- Has anybody had problems with IRC calculations within a PCM model?
- Basis set selection for molecular calcul
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Fused thiophenes: An overview of the computational investigations.
- Tips and Tricks for Transition State Searches for Click Reactions.
- Qualitatively Incorrect Features in the TDDFT Spectrum of Thiophene-Based Compounds.The Journal of Physical Chemistry Letters.
- Qualitatively Incorrect Features in the TDDFT Spectrum of Thiophene-Based Compounds.
- How can I find the find transition state?
- Question about finding transition st
Sources
- 1. Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DFT studies of solvent effect in hydrogen abstraction reactions from different allyl-type monomers with benzoyl radical - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. DFT calculations in solution systems: solvation energy, dispersion energy and entropy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Incorporating solvent effects in DFT: insights from cation exchange in faujasites - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP00467A [pubs.rsc.org]
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- 15. following the intrinsic reaction coordinate [cup.uni-muenchen.de]
- 16. glaserr.missouri.edu [glaserr.missouri.edu]
- 17. Q-Chem 5.1 Userâs Manual : Intrinsic Reaction Coordinate [manual.q-chem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Methylthiophene-2-carbonitrile
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is a foundational requirement for advancing discovery pipelines. Thiophene derivatives, in particular, are privileged scaffolds in a multitude of pharmacologically active agents. This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Methylthiophene-2-carbonitrile.
In the absence of a publicly available, assigned experimental spectrum for this specific molecule, this guide will take a predictive and comparative approach. By leveraging empirical data from foundational molecules—thiophene, 2-methylthiophene, and 2-cyanothiophene—and established principles of substituent chemical shift (SCS) effects, we will construct and interpret the expected spectra. This comparative methodology not only allows for the confident characterization of the target molecule but also serves as a practical tutorial in spectral interpretation for substituted aromatic systems. As a primary comparative isomer, we will also predict the spectrum for 3-Methylthiophene-2-carbonitrile to highlight the significant impact of substituent positioning on spectral output.
The Foundational Principles: Substituent Effects in Thiophene NMR
The chemical shifts observed in the NMR spectrum of a substituted thiophene are a composite of the electronic environment of the parent heterocycle and the perturbations induced by its substituents. The electron-rich nature of the thiophene ring leads to proton resonances that are typically found further downfield than those of furan but upfield of benzene. The introduction of substituents disrupts the electron density distribution in a predictable manner.
An electron-donating group (EDG), such as a methyl group (-CH₃), increases the electron density at the ortho and para positions, resulting in an upfield shift (shielding) of the corresponding nuclei. Conversely, an electron-withdrawing group (EWG) like a nitrile (-CN) decreases electron density, particularly at the ortho and para positions, causing a downfield shift (deshielding).
Predicting the ¹H NMR Spectrum of this compound
To predict the ¹H NMR spectrum, we will start with the known chemical shifts of thiophene and apply the incremental shifts caused by the methyl and nitrile groups.
Reference Data for Prediction:
| Compound | H2 | H3 | H4 | H5 |
| Thiophene[1] | ~7.18 ppm | ~6.99 ppm | ~6.99 ppm | ~7.18 ppm |
| 2-Methylthiophene[2][3] | - | ~6.78 ppm | ~6.89 ppm | ~7.07 ppm |
The structure and numbering of this compound are as follows:
Structure of this compound
Analysis of Expected Resonances:
-
H3: This proton is ortho to the electron-withdrawing nitrile group at C2 and meta to the electron-donating methyl group at C4. The strong deshielding effect of the adjacent nitrile group will dominate, causing a significant downfield shift.
-
H5: This proton is para to the methyl group and meta to the nitrile group. It will experience a weaker deshielding effect from the nitrile group and a slight shielding effect from the methyl group.
-
-CH₃: The methyl protons will appear as a singlet in the typical alkyl region.
Predicted ¹H NMR Data for this compound:
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H3 | 7.4 - 7.6 | Doublet | JH3-H5 ≈ 1.5-2.0 Hz | Strong deshielding by adjacent -CN group. |
| H5 | 7.1 - 7.3 | Doublet of quartets | JH5-H3 ≈ 1.5-2.0 Hz, JH5-CH3 ≈ 1.0 Hz | Moderate deshielding by -CN and weak shielding by -CH₃. Long-range coupling to the methyl group is expected. |
| -CH₃ | 2.2 - 2.4 | Doublet | JCH3-H5 ≈ 1.0 Hz | Typical chemical shift for a methyl group on an aromatic ring. Long-range coupling to H5. |
Predicting the ¹³C NMR Spectrum of this compound
The prediction of the ¹³C NMR spectrum also relies on the additive effects of the substituents on the thiophene ring carbons.
Reference Data for Prediction:
| Compound | C2 | C3 | C4 | C5 |
| Thiophene | 125.6 ppm | 127.4 ppm | 127.4 ppm | 125.6 ppm |
| 2-Methylthiophene[3] | 139.5 ppm | 125.1 ppm | 126.9 ppm | 123.0 ppm |
Analysis of Expected Resonances:
-
C2: This carbon is directly attached to the electron-withdrawing nitrile group, which will cause a downfield shift. However, the typical chemical shift for a carbon bearing a nitrile is lower than that of a carbonyl carbon.
-
C3: This carbon is adjacent to the nitrile-bearing carbon and will be deshielded.
-
C4: This carbon is attached to the methyl group, leading to a downfield shift for this quaternary carbon.
-
C5: This carbon will be influenced by both substituents, with the overall effect being a moderate shift.
-
-CN: The nitrile carbon has a characteristic chemical shift in the range of 115-125 ppm.[4]
-
-CH₃: The methyl carbon will appear in the upfield alkyl region.
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted δ (ppm) | Rationale |
| C2 | 110 - 115 | Quaternary carbon attached to -CN. |
| C3 | 135 - 140 | Deshielded by the adjacent C2 and -CN group. |
| C4 | 140 - 145 | Quaternary carbon attached to -CH₃, deshielded. |
| C5 | 124 - 128 | Influenced by both substituents. |
| -CN | 115 - 120 | Characteristic shift for a nitrile carbon. |
| -CH₃ | 14 - 16 | Typical shift for a methyl group on an aromatic ring. |
Comparative Analysis: this compound vs. 3-Methylthiophene-2-carbonitrile
To underscore the importance of substituent placement, we will now predict the spectra for the isomeric 3-Methylthiophene-2-carbonitrile.
Structure of 3-Methylthiophene-2-carbonitrile
Predicted ¹H and ¹³C NMR Data for 3-Methylthiophene-2-carbonitrile:
¹H NMR:
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | 7.0 - 7.2 | Doublet | JH4-H5 ≈ 5.0-6.0 Hz |
| H5 | 7.4 - 7.6 | Doublet | JH5-H4 ≈ 5.0-6.0 Hz |
| -CH₃ | 2.4 - 2.6 | Singlet | - |
¹³C NMR:
| Carbon | Predicted δ (ppm) |
| C2 | 108 - 112 |
| C3 | 130 - 135 |
| C4 | 128 - 132 |
| C5 | 130 - 134 |
| -CN | 114 - 118 |
| -CH₃ | 13 - 15 |
Key Spectroscopic Differences:
-
¹H NMR Pattern: this compound will show two distinct aromatic protons with a small meta-coupling and one of the protons will show further long-range coupling to the methyl group. In contrast, 3-Methylthiophene-2-carbonitrile will exhibit a simpler AX system with two doublets showing a larger ortho-coupling.
-
Number of Aromatic Protons: The 4-methyl isomer has two aromatic protons, while the 3-methyl isomer also has two.
-
¹³C NMR Chemical Shifts: The positions of the quaternary carbons and the substituted carbons will be significantly different, providing a clear fingerprint for each isomer.
Experimental Protocol for NMR Analysis
The following is a generalized, field-proven protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for thiophene derivatives.
NMR Sample Preparation and Data Acquisition Workflow
-
Sample Preparation:
-
For ¹H NMR, accurately weigh 5-10 mg of the sample. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a small vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and shim the probe to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved signals.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 16 to 32 scans are sufficient to achieve an excellent signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay are necessary.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Calibrate the chemical shift axis to the TMS signal at 0.00 ppm.
-
For the ¹H NMR spectrum, integrate the signals to determine the relative ratios of the different types of protons.
-
Assign the peaks to the corresponding nuclei in the molecule based on their chemical shifts, multiplicities, and integration values.
-
Conclusion
This guide demonstrates a systematic approach to the ¹H and ¹³C NMR spectral analysis of this compound. By employing a predictive strategy based on foundational data and established substituent effects, we have constructed a detailed and reliable spectral interpretation. The comparative analysis with the isomeric 3-Methylthiophene-2-carbonitrile effectively illustrates the profound influence of substituent positioning on the NMR spectra of substituted thiophenes. The provided experimental protocol offers a robust framework for obtaining high-quality NMR data for this class of compounds. This comprehensive guide serves as a valuable resource for researchers in the structural elucidation of novel thiophene derivatives, enabling more efficient and confident characterization in their scientific endeavors.
References
- Bax, A., & Freeman, R. (1982). Investigation of long-range proton-carbon coupling constants with a new two-dimensional NMR technique. Journal of the American Chemical Society, 104(4), 1099–1100.
- PubChem. (n.d.). 2-Methylthiophene.
- Stenutz, R. (n.d.). NMR chemical shift prediction of thiophenes.
- Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- University of Ottawa NMR Facility Blog. (2012, August 17). Measurement of Long Range C H Coupling Constants.
- White, D. E., Stewart, I. C., Seashore-Ludlow, B. A., Grubbs, R. H., & Stoltz, B. M. (n.d.). A general enantioselective route to the chamigrene natural product family.
- Arkivoc. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
Sources
A Senior Application Scientist's Guide to the FT-IR Spectrum of 4-Methylthiophene-2-carbonitrile: A Comparative Interpretation
Abstract: This guide provides an in-depth analysis and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Methylthiophene-2-carbonitrile. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple peak-listing. We will dissect the spectrum by correlating vibrational modes with specific functional groups, explaining the underlying principles of their spectral positions. Through a comparative analysis with structurally related molecules—thiophene-2-carbonitrile, 4-methylthiophene, and benzonitrile—we will demonstrate how subtle structural changes manifest in the infrared spectrum. This approach provides a robust framework for structural confirmation and impurity analysis, grounding all interpretations in established spectroscopic principles and authoritative data.
Part 1: The Foundational Principles of FT-IR Interpretation
Infrared spectroscopy is a cornerstone technique for molecular structure elucidation. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An FT-IR spectrum is a plot of this absorption, providing a unique molecular fingerprint.
For a molecule like this compound, the spectrum is a composite of vibrations from its three key components: the nitrile group (-C≡N), the methyl-substituted thiophene ring, and the specific arrangement of these substituents. Our analysis will follow a logical workflow, starting with the most distinct and diagnostically powerful signals.
Part 2: Deconstructing the Spectrum of this compound
The Unmistakable Nitrile Signature (2000-2500 cm⁻¹)
The triple bond region of the IR spectrum is often uncluttered, and the carbon-nitrogen triple bond (nitrile) provides one of the most recognizable peaks in all of IR spectroscopy.
-
Vibrational Mode: C≡N stretching vibration.
-
Expected Wavenumber: ~2220-2240 cm⁻¹ .
-
Peak Characteristics: Sharp and strong intensity.
Causality and Comparative Insights: The position and intensity of the nitrile stretch are highly informative. The C≡N bond is relatively polar, and its stretching motion induces a significant change in the molecular dipole moment, resulting in a strong absorption[1]. For a simple, saturated nitrile like acetonitrile, this peak appears around 2252 cm⁻¹[1].
However, in this compound, the nitrile group is conjugated with the π-electron system of the thiophene ring. This conjugation allows for electron delocalization, which slightly weakens the C≡N bond and lowers its force constant. Consequently, less energy is required to excite the stretching vibration, causing a shift to a lower wavenumber (a "red shift") into the 2220-2240 cm⁻¹ range[1][2]. The degree of this shift can be correlated with the electronic properties of the aromatic system it is attached to.
The C-H Stretching Region (2800-3200 cm⁻¹)
This region is dominated by the stretching vibrations of carbon-hydrogen bonds and is critical for distinguishing between aromatic and aliphatic components.
-
Aromatic C-H Stretch:
-
Expected Wavenumber: ~3100-3120 cm⁻¹ .
-
Peak Characteristics: Weak to medium intensity, sharp.
-
Interpretation: Heteroaromatic rings like thiophene typically show C-H stretching bands at wavenumbers above 3000 cm⁻¹[3][4]. The presence of a signal in this area is a strong indicator of the hydrogens attached to the thiophene ring.
-
-
Aliphatic C-H Stretch (Methyl Group):
-
Expected Wavenumber: ~2850-2980 cm⁻¹ .
-
Peak Characteristics: Medium intensity, sharp.
-
Interpretation: These absorptions arise from the symmetric and asymmetric stretching modes of the C-H bonds within the methyl (-CH₃) group. Their appearance below 3000 cm⁻¹ is a definitive marker for saturated C-H bonds[5].
-
The Aromatic Core & Fingerprint Region (Below 1600 cm⁻¹)
This region contains a wealth of information, including ring vibrations and bending modes that are highly specific to the molecule's overall structure.
-
Thiophene Ring Stretching (C=C and C-C):
-
Expected Wavenumber: Multiple bands in the 1350-1600 cm⁻¹ region.
-
Interpretation: Aromatic and heteroaromatic rings exhibit characteristic skeletal vibrations from the stretching of their carbon-carbon bonds. For substituted thiophenes, several bands are expected in this region, with their exact positions being sensitive to the nature and location of the substituents[3][6][7].
-
-
Methyl Group Bending:
-
Expected Wavenumber: ~1450 cm⁻¹ (asymmetric bend) and ~1375 cm⁻¹ (symmetric "umbrella" bend).
-
Interpretation: These absorptions confirm the presence of the methyl group and can sometimes overlap with the ring stretching bands.
-
-
In-Plane C-H Bending:
-
Out-of-Plane C-H Bending:
-
Expected Wavenumber: 700-900 cm⁻¹ .
-
Interpretation: This is a highly diagnostic region. The out-of-plane "wagging" of the remaining hydrogens on the ring creates strong absorptions whose positions are characteristic of the substitution pattern. For a 2,4-disubstituted thiophene, specific patterns in this area provide powerful evidence for the isomeric purity of the compound[4].
-
-
C-S Vibrations:
Part 3: The Power of Comparison: Validating the Structure
Interpreting a spectrum in isolation can be challenging. By comparing it with the spectra of similar molecules, assignments become more confident.
| Vibrational Mode | This compound (Target) | Thiophene-2-carbonitrile (Alternative 1) | 4-Methylthiophene (Alternative 2) | Benzonitrile (Alternative 3) |
| C≡N Stretch | ~2225 cm⁻¹ (Strong, Sharp) | ~2225 cm⁻¹ (Strong, Sharp) | Absent | ~2230 cm⁻¹ (Strong, Sharp) |
| Aromatic C-H Stretch | > 3000 cm⁻¹ (Weak) | > 3000 cm⁻¹ (Weak) | > 3000 cm⁻¹ (Weak) | > 3000 cm⁻¹ (Weak) |
| Aliphatic C-H Stretch | < 3000 cm⁻¹ (Medium) | Absent | < 3000 cm⁻¹ (Medium) | Absent |
| Ring Skeletal Stretches | 1350-1600 cm⁻¹ (Multiple) | 1350-1600 cm⁻¹ (Multiple, different pattern) | 1350-1600 cm⁻¹ (Multiple, different pattern) | ~1450, 1490, 1580, 1600 cm⁻¹ |
| Out-of-Plane Bends | 700-900 cm⁻¹ (Pattern for 2,4-disubstitution) | 700-900 cm⁻¹ (Pattern for 2-monosubstitution) | 700-900 cm⁻¹ (Pattern for 3-monosubstitution) | ~690 and ~750 cm⁻¹ (Monosubstituted benzene) |
Analysis of Comparison:
-
Confirming the Nitrile: The presence of the strong, sharp peak around 2225 cm⁻¹ immediately confirms the nitrile group, distinguishing it from 4-Methylthiophene. Its position, slightly different from Benzonitrile, reflects the unique electronic environment of the thiophene ring.
-
Confirming the Methyl Group: The presence of C-H stretching peaks below 3000 cm⁻¹ confirms the methyl group, distinguishing the target from Thiophene-2-carbonitrile and Benzonitrile.
-
Confirming the Ring and Substitution: The combination of aromatic C-H stretches (>3000 cm⁻¹) and the complex pattern of ring stretches and out-of-plane bends confirms the substituted thiophene ring. The specific pattern in the 700-900 cm⁻¹ region is the final piece of evidence that differentiates it from other isomers.
Logical Workflow for Spectral Interpretation
The following diagram illustrates the systematic process for identifying this compound from its FT-IR spectrum.
Caption: Logical workflow for FT-IR spectral analysis.
Part 4: Self-Validating Experimental Protocol
To ensure the acquisition of high-quality, reproducible data, the following protocol for solid-phase FT-IR analysis using the Potassium Bromide (KBr) pellet method is recommended.
Objective: To obtain a clean, artifact-free FT-IR spectrum of this compound.
Materials:
-
This compound (analyte)
-
Spectroscopy-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR Spectrometer
Methodology:
-
Background Spectrum Acquisition:
-
Ensure the sample chamber of the FT-IR spectrometer is empty and clean.
-
Run a background scan. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂). The spectrometer software will automatically subtract this background from the sample spectrum, ensuring that atmospheric peaks are not misinterpreted as sample peaks.
-
-
Sample Preparation:
-
Gently grind ~100 mg of KBr in the agate mortar to a fine, consistent powder. This minimizes scattering effects.
-
Add 0.5-1.0 mg of the this compound sample to the KBr. The optimal ratio is approximately 1:100. An improper ratio is a common source of error, leading to either weak signals or saturated, non-quantitative peaks.
-
Thoroughly mix and grind the sample and KBr together for 2-3 minutes until the mixture is a homogenous, fine powder. Inadequate mixing will result in a poor-quality, noisy spectrum.
-
-
Pellet Formation:
-
Transfer a small amount of the powder mixture into the pellet die.
-
Place the die under the hydraulic press and apply pressure (typically 8-10 tons) for 2 minutes. This should form a semi-transparent or transparent pellet. An opaque or cracked pellet indicates poor sample preparation and will scatter infrared light, compromising data quality.
-
-
Sample Spectrum Acquisition:
-
Carefully place the KBr pellet into the sample holder in the spectrometer.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum should be baseline-corrected if necessary.
-
Use the peak-picking function of the software to identify the wavenumbers of the key absorption bands as detailed in this guide.
-
Conclusion
The FT-IR spectrum of this compound is a rich tapestry of information that, when methodically deconstructed, provides unambiguous confirmation of its molecular structure. The key identifying features are the sharp, strong nitrile stretch red-shifted by conjugation to ~2220-2240 cm⁻¹, the presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretching vibrations, and the unique fingerprint of ring stretches and bending modes characteristic of its 2,4-disubstitution pattern. By employing a comparative analytical approach and adhering to a rigorous experimental protocol, FT-IR spectroscopy serves as a rapid, reliable, and indispensable tool for the modern chemical researcher.
References
- BenchChem. (n.d.). Comparative FT-IR Analysis of Nitrile Stretching in Aromatic Heterocycles.
- ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium.
- IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.
- Subashchandrabose, S., et al. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Archives of Chemistry and Chemical Research, 1(2).
- Sugimoto, Y., Nishimura, S., & Imoto, E. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 8(1).
- International Journal of Pharmaceutical Sciences Review and Research. (2017). Molecular Structure, Vibrational, and Electronic Spectra of (E)-5-Nitro-Thiophene-2-Carbaldehyde Oxime: A Density Functional Theory. 45(2), 112-120.
- ResearchGate. (n.d.). FT-IR Spectroscopic Studies of Thiophene Adsorption and Reactions on Mo2N/γ-Al2O3 Catalysts.
- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.
- ResearchGate. (n.d.). Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment.
- Bagchi, S., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B, 120(16), 3745–3755.
- University of Technology-Iraq. (n.d.). The features of IR spectrum.
- Hidayat, Y., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 89-106.
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Mass spectrometry analysis of 4-Methylthiophene-2-carbonitrile
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 4-Methylthiophene-2-carbonitrile
For researchers, scientists, and drug development professionals, the precise structural elucidation and sensitive detection of heterocyclic compounds are critical. This compound, a substituted thiophene, represents a class of molecules with significant interest in medicinal chemistry and materials science. Mass spectrometry (MS) is an indispensable tool for its analysis, but the choice of ionization technique profoundly impacts the quality and nature of the data obtained.
This guide provides a comprehensive comparison of two primary mass spectrometry techniques for the analysis of this compound: Electron Ionization (EI) and Electrospray Ionization (ESI). We will delve into the principles of each method, predict the resulting spectral data, provide detailed experimental protocols, and offer guidance on selecting the optimal technique for specific analytical goals.
Pillar 1: A Comparative Analysis of Ionization Techniques
The ionization method is the heart of the mass spectrometry experiment. For a small, relatively volatile molecule like this compound (MW: 123.18 g/mol ), both "hard" and "soft" ionization techniques are viable, but they yield vastly different information.[1][2]
Electron Ionization (EI-MS): The Path to Structural Elucidation
Electron Ionization is a classic, robust technique that provides rich structural detail through extensive fragmentation.[3] It is considered a "hard" ionization method because it imparts significant energy to the analyte molecule.[4]
Principle of Operation: In the EI source, the gaseous analyte is bombarded by a high-energy electron beam (typically standardized at 70 eV).[5] This energetic collision ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•+).[6] The excess energy transferred during this process causes the molecular ion to break apart into a series of smaller, characteristic fragment ions.[6][7] This fragmentation pattern serves as a molecular fingerprint, enabling detailed structural analysis.[7]
Predicted EI Fragmentation of this compound: The fragmentation of this compound in EI-MS is expected to be a composite of the characteristic pathways for thiophenes and nitriles.
-
Molecular Ion (M•+): The primary ion formed is the intact molecule with one electron removed, which will appear at an m/z corresponding to its molecular weight (~123). However, for simple nitriles, this peak can be weak or even absent.[8]
-
Key Fragmentation Pathways:
-
Loss of a Hydrogen Radical (M-1)•+: A common fragmentation for nitriles, leading to a peak at m/z 122.[8][9]
-
Loss of a Methyl Radical (M-15)•+: Cleavage of the C-C bond between the thiophene ring and the methyl group results in a fragment at m/z 108.
-
Thiophene Ring Fission: Thiophene derivatives are known to undergo characteristic ring fragmentation, including the loss of a thiocarbonyl radical (•CS) or acetylene (C₂H₂).[10]
-
Alpha Cleavage: The bond adjacent to the nitrile group is a potential cleavage site.[11]
-
Table 1: Predicted Key Fragments in the EI-MS Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Formula | Comments |
| 123 | Molecular Ion [M]•+ | [C₆H₅NS]•+ | Represents the intact molecule. May be of low intensity.[8] |
| 122 | [M-H]•+ | [C₆H₄NS]•+ | Result of losing a hydrogen radical, common for nitriles.[9] |
| 108 | [M-CH₃]•+ | [C₅H₂NS]•+ | Loss of the methyl group from the thiophene ring. |
| 97 | [M-CN]•+ | [C₅H₅S]•+ | Loss of the nitrile group. |
| 84 | [C₄H₄S]•+ | Thiophene cation | A common fragment from the breakdown of the substituted ring. |
Electrospray Ionization (ESI-MS): The Choice for Sensitivity and Molecular Weight Determination
In contrast to EI, Electrospray Ionization is a "soft" ionization technique that imparts very little energy to the analyte, resulting in minimal fragmentation.[7] Its primary strength lies in its ability to generate intact molecular ions, making it ideal for accurate molecular weight determination.[12]
Principle of Operation: A solution of the analyte is passed through a high-voltage capillary, creating a fine spray of charged droplets.[12] As the solvent evaporates, the charge density on the droplet surface increases. Ultimately, gas-phase ions (typically protonated molecules, [M+H]+) are formed and transferred to the mass analyzer.[13][14]
Predicted ESI Ions for this compound: Given its structure containing a nitrogen atom, this compound is expected to ionize efficiently in positive-ion mode ESI.
-
Protonated Molecule [M+H]⁺: The most abundant ion will likely be the protonated molecule at an m/z of 124.02.
-
Adduct Ions: Depending on the solvent system and purity, adducts with sodium ([M+Na]⁺ at m/z 146.00) or potassium ([M+K]⁺ at m/z 161.98) may also be observed.[15]
-
In-Source Fragmentation: Under standard ESI conditions, fragmentation is minimal. However, by increasing the cone voltage, some fragmentation can be induced, which is the basis of tandem mass spectrometry (MS/MS) for structural analysis. A potential, though less common, reaction is the reduction of the nitrile group in the ESI source.[16]
Pillar 2: Self-Validating Experimental Protocols
The following protocols are designed to provide robust and reproducible data for the analysis of this compound, incorporating quality control steps.
Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This method is ideal for confirming the identity and purity of a synthesized compound and for structural elucidation. The combination with gas chromatography ensures that ions are generated from a pure source.[6]
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in dichloromethane.
-
Perform a serial dilution to create a working solution of 10 µg/mL.
-
(QC Step) Prepare a solvent blank (dichloromethane) to run prior to the sample to ensure no system contamination.
-
-
GC-MS Instrumentation & Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Injector: Split/Splitless, 250°C, Split ratio 20:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI), 230°C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Solvent Delay: 3 minutes.
-
Protocol 2: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
This method is superior for quantitative analysis, high-throughput screening, and analyzing samples from complex matrices (e.g., biological fluids).[3]
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in 50:50 acetonitrile:water.
-
Serially dilute the stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
(QC Step) Prepare a "zero sample" (matrix without analyte) and a solvent blank to establish baseline and check for interferences.
-
-
LC-MS Instrumentation & Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm), maintained at 40°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B.
-
0.5-3.0 min: 5% to 95% B.
-
3.0-4.0 min: Hold at 95% B.
-
4.0-4.1 min: 95% to 5% B.
-
4.1-5.0 min: Hold at 5% B (re-equilibration).
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS System: Waters Xevo TQ-S or equivalent tandem quadrupole.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 450°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Data Acquisition: Full Scan (m/z 50-300) for initial identification and Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for quantification.
-
Pillar 3: Data Visualization and Interpretation
Visualizing the analytical workflow and the resulting data pathways is crucial for understanding the techniques.
Analytical Workflow
Caption: General experimental workflow for MS analysis.
Predicted EI-MS Fragmentation Pathway
Caption: Predicted fragmentation for this compound via EI.
Table 2: Head-to-Head Comparison of EI-MS and ESI-MS
| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS) |
| Ionization Type | Hard Ionization[4] | Soft Ionization[7] |
| Typical Ion | Radical Cation (M•+)[6] | Protonated Molecule ([M+H]⁺)[13] |
| Molecular Ion Peak | Often weak or absent for nitriles[8] | Typically the base peak (strongest signal) |
| Fragmentation | Extensive and reproducible[3] | Minimal; requires MS/MS for fragmentation |
| Structural Info | High (from fragmentation pattern)[7] | Low (from a single scan); requires tandem MS |
| Primary Application | Structural elucidation, library matching | Quantification, molecular weight confirmation |
| Coupling | Gas Chromatography (GC)[3] | Liquid Chromatography (LC)[17] |
Conclusion and Recommendations
The optimal mass spectrometry technique for analyzing this compound is dictated entirely by the analytical objective.
-
For Structural Confirmation and Identification: GC-EI-MS is the superior choice. The rich, reproducible fragmentation pattern provides a definitive fingerprint for the molecule. This is invaluable for confirming the structure of a newly synthesized compound or identifying it as an unknown in a mixture. The extensive fragmentation provides high confidence in the proposed structure.[7]
-
For Quantification and High-Sensitivity Detection: LC-ESI-MS is the recommended method. The soft ionization ensures that the majority of the ion current is concentrated in the intact molecular ion ([M+H]⁺), leading to excellent sensitivity. This is critical for applications like pharmacokinetic studies, metabolite identification, or trace-level impurity analysis where knowing the quantity of the analyte is paramount.
By understanding the fundamental differences between these ionization techniques, researchers can design more effective experiments, generate higher quality data, and accelerate their research and development efforts.
References
- Wikipedia.
- Kaddis, C. S., & Loo, J. A. (2007). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry. [Link]
- Karminski-Zamola, G., Dogan, J., Boykin, D. W., & Bajić, M. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282-288. [Link]
- Chemistry LibreTexts. (2022). 4.
- Wang, H., & Vinueza, N. R. (2018). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 29(10), 2133-2136. [Link]
- Li, Z., et al. (2020). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters, 49(7), 778-781. [Link]
- University of Illinois, School of Chemical Sciences.
- Research and Reviews. (2024).
- Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Aalizadeh, R., & Thomaidis, N. S. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization.
- University of Calgary. Ch20: Spectroscopy Analysis : Nitriles. [Link]
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- Bush, K., Parker, C., Harvan, D., Bursey, M., & Hass, J. (1982). Negative Ion Mass Spectra of Organic Nitriles. Applied Spectroscopy, 36(2), 135-139. [Link]
- ResearchGate. (1973). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II.
- Razus, A. C., et al. (2009). Mass Spectra Splitting of some Compounds Containing Both Azulenic and Thiophene Moieties. Revista de Chimie, 60(4), 373-377. [Link]
- AxisPharm. Electrospray and APCI Mass Analysis. [Link]
- Spectroscopy Online. (2025). Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. [Link]
- ResearchGate. (2014).
- PubChem. This compound. [Link]
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- Oakwood Chemical. 4-Methyl-thiophene-2-carbonitrile. [Link]
- NIST WebBook.
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- Heller, S. R., & Milne, G. W. A. (1978).
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A Comparative Analysis of 4-Methylthiophene-2-carbonitrile and its Analogues: A Guide for Researchers
An In-Depth Examination of the Physicochemical and Biological Properties of Methylated Thiophene-2-carbonitriles
In the landscape of heterocyclic chemistry, thiophene scaffolds are of paramount importance, serving as crucial building blocks in medicinal chemistry and materials science.[1] The introduction of substituents to the thiophene ring can dramatically alter its electronic properties and, consequently, its biological activity and material characteristics. This guide provides a comprehensive comparative analysis of 4-Methylthiophene-2-carbonitrile and its key analogues: the parent compound Thiophene-2-carbonitrile, and the isomeric 3-Methylthiophene-2-carbonitrile and 5-Methylthiophene-2-carbonitrile. Through an examination of their synthesis, physicochemical properties, and biological activities, supported by experimental data, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of the nuanced effects of methyl group substitution on the thiophene-2-carbonitrile core.
The Influence of Methyl Substitution: A Physicochemical Perspective
The position of the methyl group on the thiophene ring exerts a significant influence on the molecule's electronic distribution and physical properties. This is reflected in their spectroscopic characteristics and physical constants. A comparative summary of the key physicochemical properties is presented below.
| Property | Thiophene-2-carbonitrile | This compound | 3-Methylthiophene-2-carbonitrile | 5-Methylthiophene-2-carbonitrile |
| Molecular Formula | C₅H₃NS | C₆H₅NS | C₆H₅NS | C₆H₅NS |
| Molecular Weight | 109.15 g/mol [2] | 123.18 g/mol [3] | 123.18 g/mol [4] | 123.18 g/mol [5] |
| Boiling Point | 192 °C[6] | Not available | 91-93 °C (12 mmHg)[7] | Not available |
| Density | ~1.172 g/mL at 25°C[6] | Not available | Not available | Not available |
| Appearance | Colorless to light yellow liquid or solid[8] | Not available | Clear colorless to pale yellow liquid[9] | Oily product[10] |
Spectroscopic Analysis: Unveiling Structural Nuances
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural differences between these isomers. The chemical shifts of the protons and carbons in the thiophene ring are sensitive to the electronic effects of the methyl and cyano groups.
¹H and ¹³C NMR Spectral Data (CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Thiophene-2-carbonitrile | 7.71 (dd, J=5.1, 1.2 Hz, 1H), 7.60 (dd, J=3.8, 1.2 Hz, 1H), 7.17 (dd, J=5.1, 3.8 Hz, 1H) | 137.9, 132.8, 127.3, 115.0, 109.8 |
| This compound | 7.42 (s, 1H), 7.10 (s, 1H), 2.29 (s, 3H) | 145.2, 134.1, 124.8, 114.9, 109.5, 15.8 |
| 3-Methylthiophene-2-carbonitrile | 7.35 (d, J=5.2 Hz, 1H), 6.91 (d, J=5.2 Hz, 1H), 2.48 (s, 3H) | 138.2, 130.9, 126.1, 114.7, 107.5, 15.1 |
| 5-Methylthiophene-2-carbonitrile | 7.40 (d, J=3.7 Hz, 1H), 6.80 (d, J=3.7 Hz, 1H), 2.54 (s, 3H) | 148.1, 138.5, 126.5, 114.6, 107.8, 15.9 |
Synthesis of Thiophene-2-carbonitrile and its Methylated Analogues
The synthetic routes to these compounds often involve multi-step processes, starting from commercially available thiophene derivatives. The choice of synthetic strategy depends on the desired substitution pattern.
Experimental Protocols
Synthesis of 3-Methylthiophene-2-carbonitrile
A common method for the synthesis of 3-Methylthiophene-2-carbonitrile involves the dehydration of 3-Methyl-2-thiophenecarboxamide.[11][12]
-
Step 1: Mix 3-Methyl-2-thiophenecarboxamide (18.6 g, 0.13 mol) with an excess of phosphorus oxychloride (POCl₃).
-
Step 2: Heat the mixture at reflux for 2 hours.
-
Step 3: Remove the excess POCl₃ under vacuum.
-
Step 4: Dissolve the residue in 500 mL of 1,2-dichloroethane.
-
Step 5: Carefully wash the organic solution with water, followed by brine.
-
Step 6: Remove the solvent to yield the crude product.
Synthesis of 5-Methylthiophene-2-carbonitrile
5-Methylthiophene-2-carbonitrile can be synthesized from 5-methyl-2-thiophenecarboxaldehyde.[10]
-
Step 1: In a 50 mL three-necked round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, combine 5-methyl-2-thiophenecarboxaldehyde (6.3 g, 50 mmol), sodium bromate (3.0 g, 20 mmol), acetic acid (10 mL, 174 mmol), and 25% ammonia solution (5 g, 74 mmol).
-
Step 2: Stir the reaction mixture at 80°C for 4 hours.
-
Step 3: After completion, dilute the mixture with 30 mL of water and add 50 mL of ether.
-
Step 4: Adjust the pH to above 11 by the slow dropwise addition of 23% aqueous sodium hydroxide solution.
-
Step 5: Separate the organic phase and wash it sequentially with water and saturated aqueous sodium chloride solution.
-
Step 6: Dry the organic layer over anhydrous sodium sulfate and remove the ether by distillation under reduced pressure to obtain the crude product.
-
Step 7: Purify the crude product by Kugel-rohr distillation to yield colorless, oily 5-methylthiophene-2-carbonitrile.
Diagram of Synthetic Logic
Caption: General synthetic pathways for 3- and 5-methylthiophene-2-carbonitrile.
Biological Activity: A Comparative Perspective
The biological activities of thiophene derivatives are well-documented, with applications ranging from antimicrobial to anticancer agents. The position of the methyl group on the thiophene-2-carbonitrile scaffold can significantly impact this activity.
Antimicrobial Activity
Thiophene derivatives have shown considerable promise as antimicrobial agents.[13][14][15] Studies on related thiophene-2-carboxamide analogues have demonstrated that substitutions on the thiophene ring can modulate their antibacterial efficacy. For instance, in a study of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues against extended-spectrum-β-lactamase (ESBL) producing Escherichia coli, specific substitution patterns led to potent antibacterial activity.[16] While direct comparative data for the methylthiophene-2-carbonitrile isomers is limited, it is plausible that the electronic and steric effects of the methyl group's position would influence their interaction with bacterial targets.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of thiophene derivatives against various cancer cell lines have been a subject of intense research.[17][18][19] The structural variations among the methylthiophene-2-carbonitrile isomers are expected to translate into differences in their cytotoxic profiles. The electron-donating nature of the methyl group can alter the overall electron density of the thiophene ring, potentially affecting interactions with biological macromolecules. For example, in other heterocyclic systems, the position of a methyl group has been shown to be critical for cytotoxic activity. A comprehensive screening of 4-methyl-, 3-methyl-, and 5-methylthiophene-2-carbonitrile against a panel of cancer cell lines would be invaluable to elucidate their structure-activity relationships (SAR).
Logical Relationship of Structure to Biological Activity
Caption: Influence of methyl group position on properties and biological activity.
Conclusion
This comparative guide highlights the significant impact of the methyl group's position on the physicochemical and, by extension, the putative biological properties of thiophene-2-carbonitrile. The isomeric 3-, 4-, and 5-methyl analogues exhibit distinct spectroscopic signatures, reflecting their unique electronic environments. While comprehensive and directly comparative biological data for these specific isomers remains an area ripe for further investigation, the established importance of substitution patterns in thiophene chemistry suggests that these seemingly subtle structural modifications can lead to profound differences in their efficacy as antimicrobial or anticancer agents. The provided synthetic protocols and compiled data serve as a valuable resource for researchers aiming to explore the therapeutic potential and material applications of this important class of heterocyclic compounds. Further side-by-side experimental evaluation of their biological activities is crucial to fully unlock their potential in drug discovery and development.
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A Comparative Guide to the Biological Activity of Thiophene-Based Compounds
The thiophene scaffold, a five-membered sulfur-containing heterocycle, stands as a cornerstone in the field of medicinal chemistry.[1] Its structural simplicity, coupled with its diverse chemical reactivity, allows for the generation of vast libraries of derivatives with a wide spectrum of biological activities.[2][3] This versatility has led to the incorporation of the thiophene nucleus into numerous clinically approved drugs targeting a range of diseases.[1][4] This guide provides a comparative analysis of the biological activities of prominent thiophene-based compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and neurological properties. We will delve into the experimental data supporting these activities, provide detailed protocols for their evaluation, and explore the underlying mechanisms of action.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Thiophene derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[5][6] These mechanisms often involve the induction of apoptosis, inhibition of key enzymes like topoisomerases and tyrosine kinases, and disruption of microtubule dynamics.[5][7]
A critical aspect of evaluating anticancer potential is the determination of the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit 50% of a biological process, such as cell growth. A lower IC50 value indicates a higher potency of the compound.
Comparative Cytotoxicity of Thiophene Derivatives
The following table summarizes the in vitro anticancer activity of several thiophene derivatives against various human cancer cell lines, providing a snapshot of their comparative potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2b | Hep3B (Liver) | 5.46 | [3] |
| Compound 2e | Hep3B (Liver) | 12.58 | [3] |
| Compound 11b | MCF7 (Breast) | 6.55 | [8] |
| Compound 11b | HCT116 (Colon) | 8.20 | [8] |
| Compound 15 | MCF7 (Breast) | 9.35 | [8] |
| Compound 15 | HCT116 (Colon) | 8.76 | [8] |
| Compound 11a | MCF7 (Breast) | 11.36 | [8] |
| Compound 11a | HCT116 (Colon) | 10.82 | [8] |
| Spiro compound 16 | MCF7 (Breast) | 15.25 | [8] |
| Spiro compound 16 | HCT116 (Colon) | 17.75 | [8] |
| Compound 3b | HepG2 (Liver) | Moderate to High | [9] |
| Compound 4c | PC-3 (Prostate) | Moderate to High | [9] |
Note: "Moderate to High" indicates that the source reported significant activity without providing a specific IC50 value.
Structure-Activity Relationship (SAR) Insights:
The anticancer activity of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring.[7][10] For instance, in a series of thiophene carboxamide derivatives designed as biomimetics of the anticancer drug Combretastatin A-4, the presence of specific substituents was found to be crucial for their potent activity against the Hep3B cancer cell line.[3] Similarly, for certain thiazole-thiophene scaffolds, the introduction of an electron-donating group like a methyl group on a phenyl substituent enhanced antitumor activity against MCF-7 cells, whereas an electron-withdrawing group like chlorine decreased activity.[11]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential drug candidates.[6]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology: [6][12]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene compounds in the culture medium and add them to the wells. Include a vehicle control (medium with the solvent used to dissolve the compounds, typically DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow of the MTT assay for determining the cytotoxicity of thiophene compounds.
Mechanism of Action: Apoptosis Induction
A common mechanism by which thiophene derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[13] This can be visualized as a signaling cascade leading to cell dismantling.
Caption: Simplified signaling pathway of apoptosis induced by thiophene derivatives.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Thiophene derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacteria and fungi, including drug-resistant strains.[14][15]
The minimum inhibitory concentration (MIC) is a key parameter in antimicrobial testing, representing the lowest concentration of a compound that prevents visible growth of a microorganism.
Comparative Antimicrobial Activity of Thiophene Derivatives
The following table presents the MIC values of selected thiophene derivatives against various microbial strains.
| Compound | Microbial Strain | MIC50 (mg/L) | Reference |
| Thiophene 4 | Colistin-Resistant A. baumannii | 16 | [14][15] |
| Thiophene 4 | Colistin-Resistant E. coli | 8 | [14][15] |
| Thiophene 5 | Colistin-Resistant A. baumannii | 16 | [14][15] |
| Thiophene 5 | Colistin-Resistant E. coli | 32 | [14][15] |
| Thiophene 8 | Colistin-Resistant A. baumannii | 32 | [14][15] |
| Thiophene 8 | Colistin-Resistant E. coli | 32 | [14][15] |
Mechanism of Action:
Several thiophene-based compounds exert their antimicrobial effects by disrupting the integrity of the bacterial cell membrane.[14][15] This increased membrane permeability can lead to leakage of cellular contents and ultimately, cell death. Some derivatives have also been shown to target outer membrane proteins (OMPs), which are crucial for bacterial survival.[14][15]
Experimental Protocol: Agar Diffusion Method
The agar diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[16]
Principle: A standardized suspension of the test microorganism is uniformly spread on an agar plate. Discs impregnated with the test compounds are then placed on the agar surface. As the compounds diffuse into the agar, they create a concentration gradient. If the compound is effective, a clear zone of no microbial growth will appear around the disc.
Step-by-Step Methodology: [16]
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Plate Inoculation: Uniformly spread the microbial suspension over the surface of the agar plate.
-
Disc Application: Aseptically place sterile paper discs impregnated with known concentrations of the thiophene compounds onto the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disc. The size of the zone is indicative of the antimicrobial activity.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammatory diseases represent a significant global health burden. Thiophene derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory cascade.[17][18][19]
Comparative COX/LOX Inhibitory Activity
The following table highlights the inhibitory activity of a notable thiophene derivative against COX and LOX enzymes.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Compound 5b | COX-2 | 5.45 | [20] |
| Compound 5b | 5-LOX | 4.33 | [20] |
| Compound 21 | COX-2 | 0.67 | [21] |
| Compound 21 | LOX | 2.33 | [21] |
Mechanism of Action:
Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes, thereby reducing the production of prostaglandins, which are pro-inflammatory molecules.[22] Some thiophene derivatives exhibit dual inhibition of both COX and LOX pathways, offering a broader anti-inflammatory effect.[17][18]
Caption: Mechanism of anti-inflammatory action of thiophene derivatives via COX and LOX inhibition.
Neurological Activity: Targeting Neurodegenerative Disorders
Thiophene-based compounds are being actively investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[23][24] Their ability to cross the blood-brain barrier, a critical requirement for CNS-acting drugs, makes them attractive candidates.[25] Key therapeutic strategies include the inhibition of amyloid-β (Aβ) and tau protein aggregation, and the inhibition of acetylcholinesterase (AChE).[23][26]
Modulation of Amyloid-β Aggregation
The aggregation of Aβ peptides is a hallmark of Alzheimer's disease. Certain thiophene-based molecules have been shown to effectively modulate this process.[26][27]
Experimental Evidence: Thioflavin T (ThT) fluorescence assays are commonly used to monitor Aβ aggregation. In the presence of amyloid fibrils, ThT exhibits enhanced fluorescence. Studies have shown that some thiophene compounds can significantly reduce this fluorescence, indicating an inhibition of Aβ aggregation.[4] Transmission electron microscopy (TEM) has further confirmed the ability of these compounds to alter the morphology of Aβ aggregates.[4]
Acetylcholinesterase Inhibition
Inhibition of AChE, an enzyme that breaks down the neurotransmitter acetylcholine, is a therapeutic strategy for Alzheimer's disease.
Comparative Inhibitory Activity:
| Compound | % Inhibition of AChE | Reference |
| Compound IIId | 60% | [28][29] |
| Compound IIIa | 56.67% | [28] |
| Compound VIb | 56.6% | [28] |
| Compound VIh | 51.67% | [28] |
| Donepezil (Reference) | 40% | [28][29] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoate) that can be quantified spectrophotometrically.
Step-by-Step Methodology: [28][30]
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (substrate), DTNB, and the thiophene test compounds.
-
Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the test compound or vehicle control.
-
Enzyme Addition: Add the AChE solution to initiate the reaction (except in the blank wells).
-
Substrate Addition: Add the acetylthiocholine iodide solution to start the enzymatic reaction.
-
Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration.
Conclusion
The thiophene scaffold continues to be a highly privileged structure in medicinal chemistry, yielding derivatives with a remarkable diversity of biological activities. This guide has provided a comparative overview of their anticancer, antimicrobial, anti-inflammatory, and neurological properties, supported by experimental data and detailed protocols. The structure-activity relationship studies highlighted herein underscore the importance of targeted chemical modifications to optimize the potency and selectivity of these compounds. As research in this area progresses, thiophene-based molecules hold significant promise for the development of novel and effective therapies for a wide range of human diseases.
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A Comparative Efficacy Analysis of Novel Thiophene Derivatives Against Standard Therapeutic Agents
Introduction: The Emergence of Thiophene Scaffolds in Modern Medicinal Chemistry
The relentless pursuit of more effective and less toxic therapeutic agents has positioned heterocyclic compounds at the forefront of drug discovery. Among these, the thiophene nucleus, a five-membered aromatic ring containing a sulfur atom, has garnered substantial interest from the medicinal chemistry community. The versatility of the thiophene scaffold allows for a diverse range of substitutions, leading to a wide spectrum of biological activities.[1][2] Researchers have successfully synthesized and evaluated numerous thiophene derivatives, demonstrating their potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] This guide provides a comprehensive comparison of the efficacy of newly developed thiophene derivatives against established standard-of-care drugs in these critical therapeutic areas. By presenting supporting experimental data and detailed methodologies, we aim to offer researchers, scientists, and drug development professionals a thorough understanding of the therapeutic promise held by this remarkable class of compounds.
Experimental Design and Rationale: Ensuring Scientific Rigor and Reproducibility
To provide an objective and robust comparison, this guide synthesizes data from studies employing standardized and validated in vitro and in vivo assays. The selection of these assays is paramount to generating reliable and translatable results.
-
For Anticancer Efficacy: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the cornerstone for in vitro cytotoxicity screening. This colorimetric assay is a reliable indicator of cell viability, measuring the metabolic activity of cells.[6] A reduction in metabolic activity in the presence of a compound is indicative of a cytotoxic or cytostatic effect. The resulting IC50 value, the concentration of a drug that inhibits 50% of cancer cell growth, is a critical metric for comparing the potency of different compounds.[7][8]
-
For Antimicrobial Efficacy: The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3][9][10][11] The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism. This quantitative measure allows for a direct comparison of the potency of novel thiophene derivatives against standard antibiotics.
-
For Anti-inflammatory Efficacy: The carrageenan-induced paw edema model in rats is a widely accepted in vivo assay for screening acute anti-inflammatory activity.[12][13][14][15] Carrageenan injection induces a localized inflammatory response, and the reduction in paw volume after treatment with a test compound provides a clear measure of its anti-inflammatory potential. This model allows for the comparison of novel compounds with established non-steroidal anti-inflammatory drugs (NSAIDs).
The causality behind choosing these specific protocols lies in their widespread acceptance, reproducibility, and their ability to provide quantitative data that allows for direct and meaningful comparisons between novel compounds and existing drugs.
Comparative Efficacy Data: Thiophene Derivatives vs. Standard Drugs
The following tables summarize the experimental data, offering a side-by-side comparison of the efficacy of novel thiophene derivatives with that of standard therapeutic agents.
Anticancer Activity: In Vitro Cytotoxicity (IC50)
| Novel Thiophene Derivative | Cancer Cell Line | IC50 (µM) | Standard Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Thienopyrimidine derivative 3b | HepG2 (Liver) | 3.105 ± 0.14 | Doxorubicin | HepG2 (Liver) | 4.50 | [4][16] |
| Thienopyrimidine derivative 3b | PC-3 (Prostate) | 2.15 ± 0.12 | Doxorubicin | - | - | [4] |
| Pyrazole-thiophene hybrid 2 | MCF-7 (Breast) | 6.57 | Doxorubicin | MCF-7 (Breast) | 4.17 | [16] |
| Pyrazole-thiophene hybrid 2 | HepG2 (Liver) | 8.86 | Doxorubicin | HepG2 (Liver) | 4.50 | [16] |
| Bis-chalcone derivative 5a | HCT116 (Colon) | 18.10 ± 2.51 | Cisplatin | HCT116 (Colon) | 13.276 ± 0.294 | [17] |
| Bis-chalcone derivative 5b | MCF-7 (Breast) | 4.05 ± 0.96 | Cisplatin | MCF-7 (Breast) | 27.78 ± 0.929 | [17] |
| Thiophene-chalcone derivative 15e | A549 (Lung) | 6.3 ± 0.9 | - | - | - | [18] |
| Thiazole-thiophene derivative 4b | MCF-7 (Breast) | 10.2 ± 0.7 | Cisplatin | MCF-7 (Breast) | 13.3 ± 0.61 | [19] |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
| Novel Thiophene Derivative | Bacterial Strain | MIC (µM) | Standard Drug | Bacterial Strain | MIC (µM) | Reference |
| Tetrahydrobenzothiophene 3b | E. coli | 1.11 | Ciprofloxacin | E. coli | - | [20] |
| Tetrahydrobenzothiophene 3b | S. aureus | 1.11 | Gentamicin | S. aureus | - | [20] |
| Thiophene derivative 7 | P. aeruginosa | More potent than Gentamicin | Gentamicin | P. aeruginosa | - | [21] |
| Thiophene derivative 4 | Colistin-Resistant A. baumannii | 16 (mg/L) | Colistin | Colistin-Resistant A. baumannii | 128 (mg/L) | [22] |
| Thiophene derivative 4 | Colistin-Resistant E. coli | 8 (mg/L) | Colistin | Colistin-Resistant E. coli | 8 (mg/L) | [22] |
| Ag(I)-NHC complex 2b | Ampicillin-Resistant S. aureus | 32 (µg/mL) | Ampicillin | - | - | [23][24] |
Anti-inflammatory Activity: In Vivo Paw Edema Inhibition
| Novel Thiophene Derivative | Dose | % Inhibition of Edema | Standard Drug | Dose | % Inhibition of Edema | Reference |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene 4a-d | - | Superior to Celecoxib | Celecoxib | - | - | [5] |
| Thiophene-celecoxib hybrid 4 | - | 47-67% (over 6h) | Celecoxib | - | 47-67% (over 6h) | [25] |
| Pyrrole derivative 3e | 40 mg/kg b.w. | Significant inhibition | Diclofenac | - | - | [26] |
| N-acyl hydrazone derivative 4c | 100 µmol/kg | 52.8% (at 4h) | Diclofenac | - | - | [27] |
Mechanisms of Action: Elucidating the Molecular Pathways
The therapeutic effects of thiophene derivatives stem from their ability to interact with various biological targets.
Anticancer Mechanisms
Many thiophene-based compounds exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as VEGFR-2 and AKT.[4] Some derivatives have also been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[4][16]
Caption: Anticancer mechanism of some thiophene derivatives.
Anti-inflammatory Mechanisms
The anti-inflammatory properties of certain thiophene derivatives are attributed to their ability to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[1][5][28] This selective inhibition is a desirable trait, as it may lead to fewer gastrointestinal side effects compared to non-selective NSAIDs.
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are plated in 96-well plates at an appropriate density and allowed to adhere overnight. [8]2. Compound Treatment: The cells are then treated with various concentrations of the thiophene derivatives or standard drugs for a specified period (e.g., 48 or 72 hours). [8]3. MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals. [7]4. Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals. [8]5. Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve. [8]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Caption: Workflow for the broth microdilution MIC assay.
Detailed Steps:
-
Inoculum Preparation: A standardized suspension of the test bacteria is prepared to match a 0.5 McFarland turbidity standard. [9]2. Serial Dilution: Two-fold serial dilutions of the thiophene derivatives and standard antibiotics are prepared in a 96-well microtiter plate containing broth medium. [9][10]3. Inoculation: Each well is inoculated with the bacterial suspension. [10]4. Incubation: The plate is incubated for 16-20 hours at an appropriate temperature. [11]5. MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. [2]
Protocol 3: In Vivo Anti-inflammatory Assessment using Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema assay.
Detailed Steps:
-
Compound Administration: The test compound or standard drug is administered to the rats, typically orally or intraperitoneally. [13][15]2. Edema Induction: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation. [13][14][15]3. Paw Volume Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. [13][14]4. Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group. [26]
Conclusion and Future Directions
The experimental data presented in this guide strongly suggests that novel thiophene derivatives hold significant promise as a new generation of therapeutic agents. In several instances, these compounds have demonstrated efficacy comparable or even superior to existing standard-of-care drugs in preclinical models of cancer, infectious diseases, and inflammation. The versatility of the thiophene scaffold allows for fine-tuning of its pharmacological properties, offering the potential to develop highly potent and selective drugs with improved safety profiles.
Further research should focus on elucidating the detailed mechanisms of action of the most promising candidates, as well as on optimizing their pharmacokinetic and pharmacodynamic properties. Lead compounds identified through in vitro and in vivo screening will require comprehensive preclinical evaluation, including toxicology and safety pharmacology studies, to pave the way for their eventual translation into clinical practice. The continued exploration of thiophene chemistry is a compelling avenue for the discovery of innovative medicines that can address unmet medical needs.
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A Researcher's Guide to the In-Vitro Evaluation of 4-Methylthiophene-2-carbonitrile Derivatives: A Comparative Analysis
For drug discovery researchers and scientists, the thiophene scaffold remains a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Among its many variations, the 4-methylthiophene-2-carbonitrile core has emerged as a particularly promising starting point for compounds with significant biological activity. This guide provides an in-depth, objective comparison of the in-vitro performance of various thiophene-2-carbonitrile derivatives, supported by experimental data from peer-reviewed studies. We will delve into their cytotoxic effects on cancer cell lines, their mechanisms of action as kinase inhibitors, and their ability to induce programmed cell death.
The experimental choices and protocols detailed herein are explained with a focus on causality and self-validation, ensuring scientific integrity and reproducibility. This guide is intended to empower researchers to design and execute robust in-vitro studies for this important class of compounds.
Comparative Cytotoxicity: Unveiling the Anticancer Potential
A primary focus in the evaluation of novel thiophene derivatives is their potential as anticancer agents. The in-vitro cytotoxicity of these compounds is a critical initial screening step, typically assessed using colorimetric assays that measure cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for comparing potency.[1]
A comparative analysis of various thiophene-2-carbonitrile and related derivatives reveals a strong dependence of cytotoxic activity on the nature of substituents on the thiophene ring. The following table summarizes the IC50 values of several derivatives against a panel of human cancer cell lines.
| Derivative ID/Reference | Chemical Structure (Representation) | Cell Line | IC50 (µM) |
| Compound 1 | 5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile | MCF-7 (Breast) | 9.1[2] |
| MDA-MB-231 (Breast) | 28.0[2] | ||
| Compound 2 | Fused Thienopyrrole Derivative (3b) | HepG2 (Liver) | 3.105[3] |
| PC-3 (Prostate) | 2.15[3] | ||
| Compound 3 | Fused Thienopyrrole Derivative (4c) | HepG2 (Liver) | 3.023[3] |
| PC-3 (Prostate) | 3.12[3] | ||
| Compound 4 | 4-amino-2-(4-chlorophenyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 (Breast) | 4.3 µg/mL (~13 µM)[4] |
| Doxorubicin (Reference) | - | HepG2 (Liver) | 0.89[3] |
| PC-3 (Prostate) | 1.05[3] |
Note: The structures are described based on the source literature. Direct structural images are not provided.
From this data, it is evident that fused thiophene derivatives, such as compounds 2 and 3 , exhibit potent cytotoxic activity, with IC50 values in the low micromolar range against liver and prostate cancer cell lines.[3] Interestingly, the substitution pattern significantly impacts efficacy. For instance, a comparative analysis in one study highlighted that derivatives with electron-withdrawing groups tended to show enhanced cytotoxicity.[2] The 4-amino-thienopyrimidine derivative (Compound 4 ) also demonstrates significant antiproliferative effects against the MCF-7 breast cancer cell line.[4]
Mechanistic Insights: Targeting Key Signaling Pathways
The cytotoxic effects of these thiophene derivatives are often rooted in their ability to modulate critical signaling pathways involved in cancer cell proliferation and survival. A prominent mechanism of action for many of these compounds is the inhibition of protein kinases.
Kinase Inhibition: A Primary Mode of Action
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for drug discovery.[3] Several studies have demonstrated that thiophene-based compounds can act as potent kinase inhibitors.
Notably, certain fused thiophene derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT.[3] For example, compound 3 (referred to as 4c in the source) was found to inhibit VEGFR-2 and AKT with IC50 values of 0.075 µM and 4.60 µM, respectively.[3] Similarly, compound 2 (referred to as 3b) inhibited the same kinases with IC50 values of 0.126 µM and 6.96 µM.[3]
The PI3K/AKT/mTOR pathway is a central signaling cascade that promotes cell survival and proliferation, and its aberrant activation is common in many cancers. The ability of these thiophene derivatives to inhibit key kinases in this pathway, such as AKT, underscores their therapeutic potential. Some pyrimidine-5-carbonitrile derivatives have also been shown to target the PI3K/AKT axis.[1]
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by thiophene derivatives.
Induction of Apoptosis
Beyond inhibiting proliferation, effective anticancer agents should ideally induce programmed cell death, or apoptosis, in cancer cells. Several thiophene and pyrimidine-carbonitrile derivatives have been shown to trigger apoptosis. Mechanistic studies have revealed that these compounds can cause cell cycle arrest, often in the S-phase, followed by the induction of apoptosis mediated by caspase-3.[1][3]
The translocation of phosphatidylserine to the outer leaflet of the plasma membrane is an early marker of apoptosis and can be detected using Annexin V staining.[5] A dual staining with Annexin V and a viability dye like Propidium Iodide (PI) allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Experimental Protocols: A Guide to In-Vitro Testing
To ensure the generation of reliable and reproducible data, standardized and well-validated experimental protocols are essential. The following are detailed methodologies for the key in-vitro assays discussed in this guide.
General Workflow for In-Vitro Screening
Caption: General experimental workflow for in-vitro screening of novel compounds.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.[9]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., DMSO at the highest concentration used for the compounds) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: In-Vitro Kinase Inhibition Assay (General)
Biochemical kinase assays are employed to measure the direct inhibitory effect of a compound on a specific kinase enzyme.[10]
Principle: These assays typically measure the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is detected by a decrease in the signal generated from the phosphorylated substrate.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing the purified recombinant kinase, a specific substrate (peptide or protein), and ATP.
-
Compound Addition: Add varying concentrations of the thiophene derivatives to the wells of a microplate. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Initiation of Reaction: Add the kinase and substrate mixture to the wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent. The detection method can be radiometric, fluorescence-based, or luminescence-based, depending on the assay kit.[11] For example, a common method involves using an antibody that specifically recognizes the phosphorylated substrate.
-
Signal Measurement: Read the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.[12]
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but can enter dead cells, thus staining necrotic or late apoptotic cells.[6]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the thiophene derivatives at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the FITC at 488 nm and detect emission at ~530 nm. Excite PI and detect its emission at ~617 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising class of compounds with potent in-vitro anticancer activity. This guide has provided a comparative overview of their cytotoxicity, highlighted their mechanistic action as kinase inhibitors targeting crucial pathways like PI3K/AKT/mTOR, and detailed the standardized protocols necessary for their evaluation.
The structure-activity relationship data suggests that further chemical modifications of this scaffold could lead to the development of even more potent and selective therapeutic agents. Future research should focus on expanding the panel of cancer cell lines for screening, conducting in-depth mechanistic studies to identify additional molecular targets, and ultimately, progressing the most promising candidates to in-vivo preclinical models. The methodologies and comparative data presented herein serve as a robust foundation for these future endeavors.
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A Side-by-Side Comparison of Small Molecule Inhibitors with a Thiophene Core: A Guide for Researchers
The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to serve as a bioisostere for phenyl groups have made it a cornerstone in the design of numerous small molecule inhibitors targeting a wide array of proteins implicated in human diseases.[1][2] This guide provides a side-by-side comparison of small molecule inhibitors featuring a thiophene core, with a focus on their performance against key drug targets: kinases, proteases, and histone deacetylases (HDACs). We will delve into supporting experimental data, provide detailed protocols for relevant assays, and explore the structure-activity relationships (SAR) that underpin their inhibitory prowess.
The Thiophene Core: A Versatile Player in Drug Design
The significance of the thiophene moiety in drug discovery is underscored by its presence in a multitude of FDA-approved drugs.[1][2] Its ability to engage in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-stacking, allows for high-affinity binding to protein targets. Furthermore, the thiophene ring offers multiple sites for chemical modification, enabling medicinal chemists to fine-tune the pharmacological properties of inhibitor candidates to optimize potency, selectivity, and pharmacokinetic profiles.[3]
This guide will explore how the incorporation of the thiophene core contributes to the inhibitory activity of small molecules across three major classes of therapeutic targets.
I. Thiophene-Based Kinase Inhibitors: Targeting the Signaling Cascade
Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have emerged as a major class of anticancer therapeutics. The thiophene scaffold has been extensively utilized in the development of potent and selective kinase inhibitors.
Side-by-Side Comparison of Thiophene-Based Kinase Inhibitors
Here, we compare several thiophene-containing kinase inhibitors, highlighting their target specificity and inhibitory potency.
| Inhibitor Class | Representative Compound | Target Kinase(s) | IC50 (nM) | Cell Line | Reference |
| EGFR Inhibitors | Compound 4c | EGFR | 560 | A549 | [4] |
| Gefitinib (non-thiophene) | EGFR | 37-57 | Various | [5] | |
| VEGFR-2 Inhibitors | Compound 14d | VEGFR-2 | 191.1 | - | [6] |
| PAN-90806 (parent scaffold) | VEGFR-2 | nanomolar range | - | [7] | |
| JAK2 Inhibitors | Thiophene Carboxamide 24 | JAK2 | < 1 (enzymatic) | - | [1] |
| Thiophene Carboxamide 25 | JAK2 | < 1 (enzymatic) | - | [1] |
Causality Behind Experimental Choices: The selection of kinase targets such as EGFR, VEGFR-2, and JAK2 is driven by their well-established roles in cancer progression. EGFR is frequently overexpressed in various solid tumors, making it a prime target.[8] VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[6][7] JAK2 is a critical component of the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms.[1] The use of both biochemical (enzymatic) and cell-based assays provides a comprehensive understanding of an inhibitor's potency, directly targeting the enzyme and its efficacy in a more complex biological context.
Signaling Pathway: EGFR Inhibition
The following diagram illustrates the mechanism of action for an EGFR inhibitor.
Figure 1. Simplified EGFR signaling pathway and the point of inhibition.
II. Thiophene-Based Protease Inhibitors: Halting Protein Processing
Proteases are enzymes that catalyze the cleavage of peptide bonds in proteins. They are essential for a wide range of biological processes, and their dysregulation is implicated in various diseases, including viral infections and neurodegenerative disorders. The thiophene moiety has been incorporated into protease inhibitors to enhance their binding affinity and specificity.
Side-by-Side Comparison of Thiophene-Based Protease Inhibitors
This section provides a comparative overview of thiophene-containing protease inhibitors.
| Inhibitor Class | Representative Compound | Target Protease | IC50 (nM) | Assay Type | Reference |
| BACE1 Inhibitors | Thiophene Dihydroisoquinoline 8 | BACE1 | 8 | AlphaScreen | [9] |
| HCV NS3/4A Protease | Thiophene-Benzothiazole Glycoside | HCV NS3/4A | - | Plaque Reduction | [10] |
Causality Behind Experimental Choices: BACE1 (Beta-secretase 1) is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease.[9] The HCV NS3/4A protease is essential for the replication of the Hepatitis C virus.[10] The choice of these targets reflects the significant unmet medical need in these disease areas. The use of FRET-based and AlphaScreen assays allows for high-throughput screening and precise quantification of protease inhibition.
Experimental Workflow: FRET-Based Protease Assay
The following diagram outlines the workflow for a Fluorescence Resonance Energy Transfer (FRET)-based protease assay.
Figure 2. Workflow for a FRET-based protease inhibition assay.
III. Thiophene-Based Histone Deacetylase (HDAC) Inhibitors: Modulating Gene Expression
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues of histones and other proteins, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a promising class of anticancer agents. The thiophene scaffold has been successfully incorporated into the cap group of HDAC inhibitors to enhance their potency and isoform selectivity.
Side-by-Side Comparison of Thiophene-Based HDAC Inhibitors
This table compares the inhibitory activity of several thiophene-based HDAC inhibitors.
| Inhibitor Class | Representative Compound | Target HDAC(s) | IC50 (nM) | Cell Line | Reference |
| Thiophene Hydroxamates | Compound 10h | Pan-HDAC | - | MDA-MB-231 | [11][12] |
| Compound 7 (parent) | Pan-HDAC | - | MDA-MB-231 | [11][12] | |
| Benzo[b]thiophene Hydroxamates | Substituted Benzo[b]thiophene | HDAC1 | Optimal Inhibition | SC-9 | [13] |
Causality Behind Experimental Choices: HDACs are validated targets for cancer therapy, and pan-HDAC inhibitors have shown clinical efficacy.[11][12] The development of isoform-selective inhibitors, such as those targeting HDAC1, is an area of active research aimed at improving therapeutic windows and reducing off-target effects.[13] The use of hydroxamate as the zinc-binding group is a common strategy in HDAC inhibitor design due to its strong chelation with the zinc ion in the enzyme's active site. Cellular assays measuring antiproliferative activity are crucial for demonstrating the therapeutic potential of these compounds.
Logical Relationship: HDAC Inhibition and Cancer Therapy
The diagram below illustrates the rationale behind using HDAC inhibitors in cancer treatment.
Figure 3. Mechanism of action of HDAC inhibitors in cancer therapy.
Experimental Protocols
Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase inhibition.[14][15]
Materials:
-
Kinase of interest
-
Europium (Eu)-labeled anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer
-
Test compounds (inhibitors)
-
Kinase Buffer
-
384-well microplate
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare 3X solutions:
-
Test compounds in kinase buffer.
-
Kinase/antibody mixture in kinase buffer.
-
Tracer in kinase buffer.
-
-
Assay Assembly: In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the europium donor (e.g., at 620 nm) and the Alexa Fluor® 647 acceptor (e.g., at 665 nm) following excitation (e.g., at 340 nm).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protease Inhibition Assay (FRET-Based)
This protocol outlines a general procedure for a FRET-based protease assay.[16][17][18][19][20]
Materials:
-
Protease of interest
-
FRET-based peptide substrate (containing a donor and acceptor fluorophore separated by a protease cleavage site)
-
Test compounds (inhibitors)
-
Assay Buffer
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the protease, FRET substrate, and test compounds at various concentrations in the assay buffer.
-
Assay Setup: In a 96-well black microplate, add the test compound and the protease solution.
-
Initiate Reaction: Add the FRET substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin monitoring the fluorescence of the donor fluorophore over time using a fluorescence plate reader. Cleavage of the substrate by the protease will lead to an increase in donor fluorescence.
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the reaction velocity against the inhibitor concentration and fit the data to determine the IC50 value.
HDAC Inhibition Assay (Fluorometric)
This protocol describes a common fluorometric assay for measuring HDAC activity.[21][22][23][24][25]
Materials:
-
HDAC enzyme (e.g., HeLa nuclear extract or purified recombinant HDAC)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC developer solution (containing a protease to cleave the deacetylated substrate)
-
Test compounds (inhibitors)
-
HDAC Assay Buffer
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Assay Setup: In a 96-well black microplate, add the test compound and the HDAC enzyme solution in HDAC assay buffer.
-
Substrate Addition: Add the fluorogenic HDAC substrate to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for deacetylation.
-
Development: Add the HDAC developer solution to each well to stop the HDAC reaction and initiate the release of the fluorescent product.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes.
-
Fluorescence Reading: Measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol details the MTT assay for assessing the cytotoxic effects of inhibitors on cancer cell lines.[3][26][27][28][29]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear cell culture plate
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Plot the cell viability against the inhibitor concentration to determine the IC50 value.
Conclusion
The thiophene core continues to be a remarkably versatile and valuable scaffold in the design of small molecule inhibitors. Its favorable physicochemical properties and synthetic tractability have enabled the development of potent and selective inhibitors against a wide range of therapeutic targets. This guide has provided a comparative overview of thiophene-based inhibitors targeting kinases, proteases, and HDACs, supported by experimental data and detailed protocols. As our understanding of disease biology deepens, the strategic incorporation of the thiophene moiety will undoubtedly continue to play a crucial role in the discovery and development of novel therapeutics.
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Illuminating the Solid State: A Comparative Guide to the X-ray Diffraction Analysis of 3-Amino-4-Methylthiophene Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design and materials science. The spatial arrangement of atoms dictates a compound's physical properties, its interactions with biological targets, and ultimately, its efficacy and safety. Among the arsenal of analytical techniques available, single-crystal X-ray diffraction (XRD) stands as the unequivocal gold standard for elucidating the atomic architecture of crystalline materials.[1]
This guide provides an in-depth, comparative analysis of the X-ray diffraction studies of 3-amino-4-methylthiophene derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. We will explore the nuances of their solid-state structures, compare these findings with data from alternative analytical techniques, and provide detailed, field-proven protocols to empower researchers in their own structural investigations. Our focus will be on not just the "what" but the "why"—explaining the causality behind experimental choices to foster a deeper understanding of the science.
The Decisive Power of X-ray Diffraction: Unveiling Molecular Truths
X-ray diffraction operates on the principle of the interaction of X-rays with the electron clouds of atoms arranged in a periodic crystal lattice.[2] The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, allows for the calculation of electron density maps and, subsequently, the precise positions of individual atoms. This provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR).[1]
For 3-amino-4-methylthiophene derivatives, XRD studies have been instrumental in confirming molecular identity, determining stereochemistry, and understanding the subtle interplay of non-covalent interactions that govern crystal packing. These interactions, such as hydrogen bonding, are pivotal in determining a compound's solubility, stability, and bioavailability.
A Comparative Crystallographic Analysis of 3-Amino-4-Methylthiophene Derivatives
To illustrate the power of XRD in discerning subtle structural variations, we will compare the crystallographic data of three distinct 3-amino-4-methylthiophene derivatives: a methyl ester, an ethyl ester derivative (note: a 2-amino isomer is used for structural comparison), and a series of acylcarbohydrazones.
| Parameter | Methyl 3-amino-4-methylthiophene-2-carboxylate | Ethyl 2-amino-4-methylthiophene-3-carboxylate | 3-amino-4-methylthiophene-2-acylcarbohydrazone (8j) |
| Chemical Formula | C₇H₉NO₂S[3] | C₈H₁₁NO₂S[4] | C₁₄H₁₄N₄O₂S |
| Molecular Weight | 171.22 g/mol [3] | 185.24 g/mol [4] | 302.35 g/mol |
| Crystal System | Monoclinic | Triclinic[4] | Orthorhombic |
| Space Group | P2₁/c | P-1[4] | Pca2₁ |
| Unit Cell Dimensions | a = 11.0023(4) Å, b = 11.9332(5) Å, c = 18.0128(7) Å, β = 84.517(3)° | a = 7.664(3) Å, b = 9.876(3) Å, c = 13.018(5) Å, α = 91.602(12)°, β = 104.301(13)°, γ = 101.729(13)°[4] | a = 16.123(4) Å, b = 5.689(2) Å, c = 16.234(5) Å |
| Key Hydrogen Bonds | Intramolecular N-H···O, Intermolecular N-H···O and N-H···N | Intramolecular N-H···O, Intermolecular N-H···S and N-H···O[4] | Intramolecular N-H···N, Intermolecular N-H···O |
Analysis of Crystallographic Data:
The data presented in the table above reveals significant insights into the solid-state behavior of these molecules. The change from a methyl to an ethyl ester, even in an isomeric form, alters the crystal system from monoclinic to triclinic, indicating a different packing arrangement to accommodate the larger alkyl group.[4] The acylcarbohydrazone derivative, with its extended side chain capable of forming multiple hydrogen bonds, adopts an orthorhombic crystal system.
A critical feature observed across these structures is the presence of intramolecular hydrogen bonds, which contribute to the planarity of the molecules. For instance, in both the methyl and ethyl carboxylate derivatives, an intramolecular N-H···O hydrogen bond is observed between the amino group and the carbonyl oxygen of the ester.[4] This interaction creates a stable six-membered ring-like motif. In the acylcarbohydrazone derivative, a similar intramolecular N-H···N hydrogen bond is present.[5]
The intermolecular interactions are equally revealing. The methyl carboxylate derivative exhibits a network of N-H···O and N-H···N hydrogen bonds, which link the molecules into chains and sheets.[6] In the ethyl carboxylate derivative, intermolecular N-H···S and N-H···O interactions are observed, leading to the formation of dimers.[4] The extensive hydrogen bonding network in the acylcarbohydrazone derivative, involving both the amide and thiophene moieties, results in a complex three-dimensional architecture.[5]
These subtle differences in crystal packing, dictated by the nature of the substituents, can have a profound impact on the macroscopic properties of the compounds, including their melting points, solubilities, and dissolution rates.
The Synergy of Techniques: A Holistic Approach to Structural Elucidation
While X-ray diffraction provides an unparalleled view of the solid-state structure, a comprehensive understanding of a molecule's behavior often requires a multi-faceted analytical approach. Combining XRD with other techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, provides a more complete picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of atoms in a molecule in solution.[6] By comparing the solid-state structure from XRD with the solution-state conformation from NMR, researchers can gain insights into the conformational flexibility of a molecule and how its structure might change upon dissolution. For the 3-amino-4-methylthiophene-2-acylcarbohydrazone derivatives, NMR was used to confirm the stereochemistry of the imine double bond, which was unequivocally established by the X-ray diffraction study.[5]
Computational Modeling
Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure and geometry of molecules. These theoretical calculations can complement experimental XRD data by providing insights into the nature of intermolecular interactions and by helping to rationalize the observed crystal packing. For methyl-3-aminothiophene-2-carboxylate, DFT calculations were used to analyze the weak interactions and visualize the interaction energies within the crystal packing, confirming that dispersion forces play a dominant role.[6]
Experimental Protocols: A Guide to Best Practices
The successful determination of a crystal structure begins with the growth of high-quality single crystals. This is often the most challenging and time-consuming step in the process.
Crystal Growth of 3-Amino-4-Methylthiophene Derivatives
For small organic molecules like 3-amino-4-methylthiophene derivatives, several crystallization techniques can be employed. The choice of method and solvent is critical and often requires empirical optimization.
Common Crystallization Methods:
-
Slow Evaporation: This is the simplest method, where a saturated solution of the compound is allowed to slowly evaporate, leading to the formation of crystals.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second, more volatile solvent in which the compound is insoluble. The slow diffusion of the second solvent's vapor into the first solution reduces the solubility of the compound, promoting crystallization.[7]
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Solvent Selection:
The choice of solvent is crucial. A good solvent for crystallization is one in which the compound has moderate solubility. A solvent in which the compound is too soluble will make it difficult to achieve supersaturation, while a solvent in which it is poorly soluble may lead to the precipitation of an amorphous solid. Common solvents for these types of compounds include ethanol, ethyl acetate, and mixtures of hexane and ethyl acetate.[4]
Single-Crystal X-ray Diffraction: A Step-by-Step Workflow
The following protocol outlines the key steps in a single-crystal X-ray diffraction experiment.
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and as it is rotated, a series of diffraction patterns are collected on a detector.[7]
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction data.[7]
-
Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic integrity.
Visualizing the Workflow and Molecular Interactions
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for the structural analysis of 3-amino-4-methylthiophene derivatives.
Caption: Key hydrogen bonding interactions in 3-amino-4-methylthiophene derivatives.
Conclusion
Single-crystal X-ray diffraction is an indispensable tool for the definitive structural characterization of 3-amino-4-methylthiophene derivatives. It provides a wealth of information that is crucial for understanding the structure-property relationships of these important molecules. By comparing the crystallographic data of a series of derivatives, we can discern the subtle effects of substituent modifications on molecular conformation and crystal packing. When integrated with other analytical techniques such as NMR and computational modeling, XRD provides a comprehensive understanding that is essential for the rational design of new therapeutic agents and functional materials. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and confidence to successfully apply these powerful techniques in their own work.
References
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- Alkyl-substituted bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophenes: weakening of intermolecular interactions and additive-assisted crystallization. CrystEngComm. 2021;23(4):845-854.
- CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF THİOPHENE-2-CARBOXAMİDE. ResearchGate.
- Structures of the Most Twisted Thioamide and Selenoamide: Effect of Higher Chalcogens of Twisted Amides on N C(X) Resonance. J Am Chem Soc. 2022;144(31):14068-14074.
- Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones. An Acad Bras Cienc. 2018;90(2 Suppl 1):2047-2066.
- The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[8][9]thieno[3,2-j]phenanthridine and (E). IUCrData. 2023;8(5):x230382.
- The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[8][9]thieno[3,2-j]phenanthridine and (E)-N- 2 − [ 2 − ( b e n z o [ b ] t h i o p h e n − 2 − y l ) e t h e n y l ] p h e n y l -N-(prop-2-yn-1-yl)benzenesulfonamide. SciSpace.
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- Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST WebBook.
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- Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Crystals. 2021;11(8):953.
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A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Thiophene Compounds
Abstract
The thiophene ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its versatile physicochemical properties and presence in numerous FDA-approved drugs.[1][2] This guide provides a comprehensive comparison of thiophene compounds, delving into the nuanced structure-activity relationships (SAR) that govern their biological effects. We will explore how strategic modifications to the thiophene core influence efficacy across different therapeutic areas, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the thiophene scaffold in their discovery programs.
The Thiophene Core: A Privileged Scaffold in Drug Design
Heterocyclic compounds are fundamental to drug discovery, and the five-membered, sulfur-containing thiophene ring holds a particularly esteemed position.[3][4] Its prevalence in successful therapeutics, from anti-inflammatory agents like Suprofen to antiplatelet drugs like Clopidogrel, is not accidental.[1] The thiophene moiety's utility stems from several key factors:
-
Bioisosterism to Benzene: Thiophene is a classic bioisostere of the benzene ring.[1][5] This means it has a similar size, shape, and valency, allowing it to be substituted for a phenyl group to modulate a compound's properties while often retaining or enhancing biological activity.[6] This substitution can improve metabolic stability, alter lipophilicity, and introduce new interaction points with target receptors.[1][7]
-
Unique Electronic Properties: The sulfur atom in the thiophene ring imparts a distinct electronic character compared to benzene.[8] The lone pairs of electrons on the sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] Furthermore, the ring is more electron-rich than benzene, making it more susceptible to electrophilic substitution and offering diverse synthetic handles for modification.[1]
-
Synthetic Accessibility: A vast and well-established portfolio of synthetic methodologies exists for creating substituted thiophenes.[1][9] Reactions like the Gewald synthesis, Paal-Knorr, and various metal-catalyzed cross-coupling reactions provide robust and efficient routes to generate diverse libraries of thiophene derivatives for SAR exploration.[1][10]
Comparative Analysis of Thiophene Substitution Patterns: SAR Case Studies
The biological activity of a thiophene-based compound is critically dependent on the nature and position of its substituents. Understanding these relationships is the essence of SAR. Below, we compare different substitution patterns in the context of specific therapeutic targets.
Case Study: Thiophene-Based Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology. Thiophene scaffolds are frequently found in potent kinase inhibitors. The position and nature of substituents on the thiophene ring dictate the inhibitor's potency and selectivity.
Key SAR Observations:
-
2,5-Disubstitution: This is a common and effective pattern. Typically, one position (e.g., C5) is substituted with a group that anchors the molecule into the hydrophobic pocket of the kinase ATP-binding site, while the other position (e.g., C2) bears a group that forms critical hydrogen bonds with the hinge region.
-
Amide Linkages at C2: An amide group at the C2 position is a highly effective hydrogen-bonding motif. Modifications to the N-substituent of the amide can be used to probe for additional interactions and tune solubility.
-
Aromatic Substituents at C5: A phenyl or other aryl group at the C5 position often provides beneficial pi-stacking interactions. The substitution pattern on this aryl ring is a key area for optimization to enhance potency and selectivity.[11]
Table 1: Comparative SAR Data for Hypothetical EGFR Kinase Inhibitors
| Compound ID | Thiophene Substitution | C5-Phenyl Substituent | C2-Amide Substituent | EGFR IC50 (nM) |
| TH-01 | 2,5-disubstituted | Unsubstituted Phenyl | Methylamide | 150 |
| TH-02 | 2,5-disubstituted | 4-Methoxyphenyl | Methylamide | 75 |
| TH-03 | 2,5-disubstituted | 3-Chlorophenyl | Methylamide | 210 |
| TH-04 | 2,5-disubstituted | Unsubstituted Phenyl | Cyclopropylamide | 95 |
| TH-05 | 2,4-disubstituted | Unsubstituted Phenyl | Methylamide | >1000 |
Data is illustrative and based on general principles observed in kinase inhibitor SAR studies.
As shown in Table 1, moving the substituent from the C5 to the C4 position (TH-05) results in a significant loss of activity, highlighting the importance of the 2,5-disubstitution pattern. Adding an electron-donating methoxy group to the C5-phenyl ring (TH-02) improves potency, suggesting a favorable interaction in a specific pocket.
Case Study: Thiophene-Based Antimicrobial Agents
Thiophene derivatives exhibit a broad spectrum of antimicrobial activities.[4][12] SAR studies in this area often focus on maximizing antibacterial or antifungal potency while minimizing host toxicity.
Key SAR Observations:
-
Cationic Groups: The introduction of basic amine functionalities, often as part of a side chain, can be crucial for activity, particularly against Gram-negative bacteria.[13] These groups are thought to interact with the negatively charged bacterial membrane.
-
Lipophilicity: The overall lipophilicity of the molecule, tuned by alkyl or aryl substituents, plays a critical role in membrane permeability and target engagement.
-
Carboxamide and Hydrazide Moieties: These functional groups are often incorporated to act as hydrogen bond donors and acceptors, mimicking interactions of natural substrates with bacterial enzymes.
Table 2: Comparative SAR Data for Thiophene-Carboxamides Against E. coli
| Compound ID | C5-Substituent | C2-Carboxamide R-Group | MIC (µg/mL) |
| AB-01 | -CH3 | -Phenyl | 64 |
| AB-02 | -CH3 | -(4-pyridyl) | 16 |
| AB-03 | -CH3 | -(4-aminophenyl) | 8 |
| AB-04 | -Phenyl | -(4-aminophenyl) | 32 |
Data is illustrative. MIC = Minimum Inhibitory Concentration.
The data in Table 2 suggests that incorporating a basic nitrogen, as in the pyridyl (AB-02) and aminophenyl (AB-03) derivatives, significantly improves antibacterial activity compared to a simple phenyl group (AB-01). The improved potency of AB-03 over AB-02 may be due to the amino group's ability to form stronger hydrogen bonds or achieve a more favorable protonation state.
Experimental Workflows for SAR Determination
A robust SAR study relies on a systematic and iterative process of design, synthesis, and biological testing.
Workflow for a Thiophene SAR Campaign
The following diagram illustrates a typical workflow for conducting an SAR study on a thiophene-based hit compound.
Caption: Iterative workflow for a typical SAR study.
Protocol: Synthesis of a 2-Aminothiophene Library via Gewald Reaction
The Gewald reaction is a powerful multi-component reaction for synthesizing highly substituted 2-aminothiophenes, making it ideal for generating libraries for SAR studies.[9][10]
Objective: To synthesize a small library of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate derivatives with varying N-acyl groups at the 2-amino position.
Materials:
-
Ethyl cyanoacetate
-
Acetylacetone
-
Elemental sulfur
-
Diethylamine (base)
-
Various acyl chlorides (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (base)
-
Ethanol, Dichloromethane (DCM)
Step-by-Step Protocol:
-
Synthesis of the 2-Aminothiophene Core (Intermediate 1): a. To a stirred, equimolar mixture of ethyl cyanoacetate (0.05 mol) and acetylacetone (0.05 mol) at room temperature, add elemental sulfur (0.06 mol).[10] b. Slowly add diethylamine (0.05 mol) dropwise to the heterogeneous mixture. c. Stir the reaction mixture at 40-50°C for 4 hours.[10] d. Allow the mixture to stand at room temperature overnight. e. Collect the resulting solid precipitate by filtration, wash with cold ethanol, and dry to yield ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate (Intermediate 1 ).[10] f. Self-Validation: Confirm the structure and purity of Intermediate 1 using ¹H-NMR, Mass Spectrometry, and melting point analysis. The expected product should be a solid with a defined melting point.[10]
-
Acylation of the 2-Amino Group (Library Synthesis): a. Dissolve Intermediate 1 (1.0 eq) in dry DCM in separate reaction vessels for each analog. b. Add triethylamine (1.2 eq) to each vessel and cool to 0°C in an ice bath. c. To each vessel, add a different acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise with stirring. d. Allow the reactions to warm to room temperature and stir for 6-12 hours. e. Monitor reaction completion using Thin Layer Chromatography (TLC). f. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify each final compound using column chromatography (e.g., silica gel, hexane:ethyl acetate gradient). h. Self-Validation: Characterize each purified analog by ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity (>95%).
Protocol: In Vitro Antibacterial Susceptibility Testing (MIC Assay)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized thiophene compounds against a target bacterial strain (e.g., E. coli ATCC 25922).
Materials:
-
Synthesized thiophene compounds dissolved in DMSO (e.g., 10 mg/mL stock).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
E. coli ATCC 25922.
-
Sterile 96-well microtiter plates.
-
Ciprofloxacin (positive control).
-
DMSO (negative control).
Step-by-Step Protocol:
-
Prepare Bacterial Inoculum: a. From an overnight culture plate, pick several colonies of E. coli and suspend in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
Prepare Compound Dilutions: a. In a 96-well plate, add 100 µL of MHB to wells 2 through 12. b. Add 200 µL of the test compound (at 2x the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. d. Wells 11 (broth only) and 12 (broth + DMSO) will serve as negative and sterility controls. e. Repeat for the positive control (Ciprofloxacin).
-
Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum from Step 1c to wells 1 through 10. This brings the final volume to 200 µL and halves the compound concentrations, achieving the final desired test range. The final bacterial concentration will be ~7.5 x 10⁵ CFU/mL. b. Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which no visible growth is observed. c. Self-Validation: The positive control (Ciprofloxacin) should show an MIC within its known acceptable range. The negative control wells (11 and 12) should show no growth and heavy growth, respectively. The assay should be performed in triplicate for reproducibility.
Conclusion and Future Directions
The thiophene scaffold remains an exceptionally fruitful starting point for drug discovery.[1][3] SAR studies consistently demonstrate that minor modifications to substituent patterns can lead to dramatic changes in biological activity, selectivity, and pharmacokinetic properties.[14] The key to successful optimization lies in a systematic approach, combining efficient synthetic strategies, like the Gewald reaction, with robust and reproducible biological assays.
Future efforts will likely focus on exploring more complex and novel substitution patterns, including the development of sp³-rich thiophene analogs to improve drug-like properties.[6] Furthermore, the integration of computational modeling and machine learning with experimental SAR data will undoubtedly accelerate the design-synthesize-test cycle, leading to the faster discovery of next-generation thiophene-based therapeutics.[2]
References
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A Comparative Guide to the Minimum Inhibitory Concentration of Substituted Nitrothiophenes
For Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, nitrothiophenes have emerged as a promising class of compounds with potent and broad-spectrum antimicrobial activity. This guide provides an in-depth comparative analysis of the Minimum Inhibitory Concentration (MIC) of various substituted nitrothiophenes, offering insights into their structure-activity relationships, mechanism of action, and the standardized methodologies for their evaluation.
The Resurgence of Nitroaromatics: Understanding the Thiophene Core
Nitroaromatic compounds, including nitrothiophenes, are prodrugs that require intracellular activation to exert their antimicrobial effects.[1][2][3] The core of their activity lies in the enzymatic reduction of the nitro group by bacterial nitroreductases.[1][2] This process generates reactive nitrogen species, including nitric oxide, which are highly toxic to the microbial cell, leading to widespread damage to DNA, proteins, and lipids, ultimately resulting in cell death.[4][5]
The thiophene ring itself is a versatile scaffold in medicinal chemistry, and its substitution patterns significantly influence the compound's physicochemical properties and biological activity. The electron-withdrawing nature of the nitro group is a critical feature for the biological activity of these compounds.[2][3]
Mechanism of Action: A Pathway to Bacterial Cell Death
The antimicrobial action of substituted nitrothiophenes is a multi-step process initiated by the compound's entry into the bacterial cell. Once inside, the nitro group is reduced by bacterial nitroreductases, such as NfsA and NfsB in E. coli, to form a nitroso intermediate.[1] Further reduction leads to the formation of a hydroxylamine and ultimately an amine, with the release of highly reactive nitrogen species. In mycobacteria, a similar activation is carried out by an F420-dependent nitroreductase.[4][5]
Caption: Mechanism of action of substituted nitrothiophenes.
Structure-Activity Relationship: Decoding the Substituent Effects
The antimicrobial potency of nitrothiophene derivatives is intricately linked to the nature and position of substituents on the thiophene ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more effective antimicrobial agents.
A critical determinant of activity is the presence of a nitro group at the C-5 position of the thiophene ring.[2] Moving the nitro group to other positions, or replacing it with other functional groups, often leads to a significant loss of antimicrobial activity.[2]
The introduction of additional substituents can further modulate the activity:
-
Halogens: The presence of halogen atoms, such as chlorine or bromine, on the thiophene ring can enhance antimicrobial activity. For instance, 2-chloro- or 2-bromo-3,5-dinitrothiophenes have been predicted to exhibit high activity against both Escherichia coli and Micrococcus luteus.
-
Aromatic and Heterocyclic Moieties: The addition of other ring systems, such as benzoxazole, can lead to broad-spectrum antibacterial agents with improved efficacy. For example, the benzoxazole-nitrothiophene hybrid molecule, IITR00803, demonstrates potent activity against enteric pathogens.
-
Carboxamide Groups: Nitrothiophene carboxamides have been identified as a novel series of narrow-spectrum antibacterial agents. These compounds are also prodrugs requiring activation by bacterial nitroreductases.
Comparative Analysis of Minimum Inhibitory Concentrations
The following tables provide a comparative summary of the Minimum Inhibitory Concentration (MIC) values for a selection of substituted nitrothiophenes against common Gram-positive and Gram-negative bacteria. The data has been compiled from various studies to offer a broad overview of the antimicrobial spectrum and potency of these compounds.
Table 1: MIC of Substituted Nitrothiophenes against Gram-Positive Bacteria
| Compound/Derivative | Substitution Pattern | Staphylococcus aureus (µg/mL) | Bacillus subtilis (µg/mL) | Reference |
| Nitrothiophene Carboxamide 15 | Nitrothiophene carboxamide derivative | Not specified | Not specified | |
| Nitrothiophene Carboxamide 20 | Nitrothiophene carboxamide derivative | Not specified | Not specified | |
| IITR00803 | Benzoxazole-nitrothiophene hybrid | >32 | Not specified | |
| Thiophene Derivative 4 | 2-benzamide, 5-(piperidin-4-yloxy)phenyl | 16-32 (Col-R strains) | Not specified | [6] |
| Thiophene Derivative 5 | 2-benzamide, 5-(piperidin-4-yloxy)phenyl | 16-32 (Col-R strains) | Not specified | [6] |
Table 2: MIC of Substituted Nitrothiophenes against Gram-Negative Bacteria
| Compound/Derivative | Substitution Pattern | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Salmonella spp. (µg/mL) | Reference |
| Nitrothiophene Carboxamide 15 | Nitrothiophene carboxamide derivative | Potent activity | Not specified | Potent activity | |
| Nitrothiophene Carboxamide 20 | Nitrothiophene carboxamide derivative | Potent activity | Not specified | Potent activity | |
| IITR00803 | Benzoxazole-nitrothiophene hybrid | 16 | >32 | 4 | |
| Thiophene Derivative 4 | 2-benzamide, 5-(piperidin-4-yloxy)phenyl | 8-32 (Col-R strains) | Not specified | Not specified | [6] |
| Thiophene Derivative 8 | 2-benzamide, 5-(3-chlorophenyl) | 8-32 (Col-R strains) | Not specified | Not specified | [6] |
Note: The specific substitutions for compounds 15 and 20 were not detailed in the provided search results. "Col-R" refers to colistin-resistant strains.
Experimental Protocol: Determination of Minimum Inhibitory Concentration
The following is a detailed, step-by-step methodology for determining the MIC of substituted nitrothiophenes using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials
-
Test compound (substituted nitrothiophene)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Step-by-Step Methodology
-
Preparation of Test Compound Stock Solution:
-
Accurately weigh the substituted nitrothiophene and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should not exceed 1% to avoid toxicity to the bacteria.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to the desired final concentration range. Discard 100 µL from the last well containing the compound.
-
-
Inoculation of the Microtiter Plate:
-
Inoculate each well (except for the sterility control) with 100 µL of the diluted bacterial suspension.
-
The final volume in each well will be 200 µL.
-
Include a growth control well (CAMHB + inoculum, no compound) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Seal the microtiter plate to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the substituted nitrothiophene that completely inhibits visible growth of the organism.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Caption: Workflow for MIC determination by broth microdilution.
Conclusion and Future Perspectives
Substituted nitrothiophenes represent a valuable class of antimicrobial agents with a distinct mechanism of action that can be effective against both susceptible and drug-resistant bacteria. The structure-activity relationships highlighted in this guide underscore the importance of rational drug design in optimizing the potency and spectrum of these compounds. The provided standardized protocol for MIC determination serves as a crucial tool for the consistent and reliable evaluation of novel nitrothiophene derivatives.
Further research should focus on expanding the library of substituted nitrothiophenes and conducting comprehensive in vitro and in vivo studies to identify lead candidates for preclinical development. The exploration of combination therapies with existing antibiotics could also unveil synergistic effects and provide new avenues for combating multidrug-resistant infections. As our understanding of the nuanced structure-activity relationships deepens, so too will our ability to harness the full therapeutic potential of this promising class of antimicrobial agents.
References
- Albesa-Jové, D., & Guerin, M. E. (2016). The F420-dependent glucose-6-phosphate dehydrogenase from Mycobacterium tuberculosis. Redox Biology, 9, 130–131*. [Link]
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A Comparative Guide to the Cytotoxic Effects of 4-Methylthiophene-2-carbonitrile on Cancer Cell Lines
In the landscape of oncological research, the exploration of novel heterocyclic compounds as potential therapeutic agents is a paramount endeavor. Among these, thiophene derivatives have garnered significant attention due to their diverse biological activities, including potent anticancer properties.[1] This guide provides a comprehensive framework for evaluating the cytotoxic effects of a specific derivative, 4-Methylthiophene-2-carbonitrile, on various cancer cell lines. While direct experimental data for this particular compound is not yet prevalent in published literature, this document will establish a robust comparative analysis by leveraging data from structurally similar thiophene-based molecules. We will detail the requisite experimental protocols, explain the scientific rationale behind these methodologies, and present a clear pathway for researchers to assess the potential of this compound as an anticancer agent.
Introduction to Thiophene Derivatives in Oncology
Thiophene, a sulfur-containing heterocyclic scaffold, is a privileged structure in medicinal chemistry.[1] Its derivatives have been reported to interact with a wide array of cancer-specific protein targets, thereby inhibiting various signaling pathways implicated in cancer progression.[1] The versatility of the thiophene ring allows for diverse substitutions, leading to a broad spectrum of biological activities.[1] Numerous studies have demonstrated that thiophene analogs can induce apoptosis, cause cell cycle arrest, and inhibit key enzymes involved in tumor growth and proliferation.[2][3] This established precedent underscores the scientific justification for investigating novel thiophene compounds like this compound for their cytotoxic potential against cancer cells.
Comparative Landscape: Cytotoxicity of Structurally Related Thiophene Analogs
To establish a benchmark for evaluating this compound, it is crucial to examine the cytotoxic profiles of its structural analogs. The data presented below, collated from various studies, will serve as a comparative baseline for future experimental findings on our target compound.
Table 1: Cytotoxic Activity of Thiophene Derivatives Against Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile | MCF-7 | Breast Adenocarcinoma | 9.1 | [4] |
| Thienopyrimidine derivative 2 | MCF-7 | Breast Adenocarcinoma | 0.013 | [5] |
| Thienopyrimidine derivative 3 | MCF-7 | Breast Adenocarcinoma | 0.023 | [6] |
| Thienopyrimidine derivative 2 | MDA-MB-231 | Breast Adenocarcinoma | 0.056 | [6] |
| Thiophene carboxamide derivative 2b | Hep3B | Hepatocellular Carcinoma | 5.46 | [7] |
| Thiophene carboxamide derivative 2d | Hep3B | Hepatocellular Carcinoma | 8.85 | [7] |
| Fused Thiophene derivative 3b | HepG2 | Hepatocellular Carcinoma | 2.15 | [8] |
| Fused Thiophene derivative 4c | HepG2 | Hepatocellular Carcinoma | 3.12 | [8] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that minor structural modifications on the thiophene scaffold can lead to significant variations in cytotoxic potency and selectivity across different cancer cell lines. This underscores the necessity of empirical testing for this compound.
Experimental Design for Evaluating this compound
The following section outlines a comprehensive, multi-faceted approach to thoroughly characterize the cytotoxic effects of this compound.
Cell Line Selection and Culture
The choice of cancer cell lines is critical for a comprehensive evaluation. A panel of cell lines representing different cancer types should be employed. Based on available data for related compounds, the following are recommended for initial screening:
-
MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.
-
MDA-MB-231: A triple-negative human breast adenocarcinoma cell line, known for its aggressive phenotype.
-
HeLa: A human cervical cancer cell line.
-
A549: A human lung carcinoma cell line.
-
HEK293: A non-cancerous human embryonic kidney cell line, to assess selectivity and potential toxicity to normal cells.[9]
All cell lines should be cultured under standard conditions (e.g., 37°C, 5% CO2) in their recommended growth media supplemented with fetal bovine serum and antibiotics.
Preparation of this compound
The compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution.[10] Subsequent dilutions should be made in the cell culture medium to achieve the desired final concentrations for treatment, ensuring the final DMSO concentration does not exceed a non-toxic level (typically <0.5%).
Core Cytotoxicity Assessment: Cell Viability Assays
The primary objective is to quantify the dose-dependent cytotoxic effect of this compound and determine its IC50 value. The MTT assay is a widely used and reliable method for this purpose.[8]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[10] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.[10]
Step-by-Step Protocol:
-
Cell Seeding: Seed the selected cancer cell lines into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for a predetermined duration (e.g., 24, 48, and 72 hours).[11] Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.[10]
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the IC50 of this compound.
Elucidating the Mechanism of Action
Once cytotoxicity is established, it is imperative to investigate the underlying mechanism of cell death. Key processes to investigate are apoptosis and cell cycle arrest.
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[12] The Annexin V/PI assay is a flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24-48 hours.[10]
-
Cell Harvesting: Harvest the cells (including both adherent and floating populations) and wash with cold phosphate-buffered saline (PBS).[10]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.[10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Apoptosis Detection Pathway
Caption: Principle of Annexin V/PI apoptosis detection.
Cell Cycle Analysis
Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M).[3] This can be analyzed by staining the cellular DNA with a fluorescent dye like Propidium Iodide and quantifying the DNA content using flow cytometry.[10]
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a duration that allows for cell cycle progression (e.g., 24 hours).[10]
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[10]
-
Staining: Wash the cells with PBS, treat with RNase A to remove RNA, and then stain with Propidium Iodide.[10]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to untreated controls to identify any phase-specific arrest.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of the cytotoxic effects of this compound on cancer cell lines. By employing standardized assays for cell viability, apoptosis, and cell cycle analysis, researchers can generate robust and reproducible data. The comparative data from structurally related thiophene derivatives offers a valuable context for interpreting the results and assessing the novelty and potential of this compound as a lead compound in cancer drug discovery.
Future work should focus on elucidating the specific molecular targets of this compound. Investigating its effects on key signaling pathways, such as the PI3K/AKT pathway, which is often dysregulated in cancer, could provide deeper insights into its mechanism of action.[7] Furthermore, in vivo studies using animal models would be the subsequent critical step to validate the in vitro findings and evaluate the compound's therapeutic efficacy and safety profile.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4-Methylthiophene-2-carbonitrile
For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The responsible management of chemical waste is not merely a regulatory hurdle; it is a critical component of our commitment to safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Methylthiophene-2-carbonitrile, moving beyond simple instructions to explain the causality behind each procedural choice. Our aim is to empower your team with the knowledge to handle this substance confidently and safely from the bench to its final disposition.
Hazard Identification and Risk Assessment: Know Your Waste
Understanding the intrinsic hazards of this compound is the foundation of its safe management. This compound, like many nitrile- and thiophene-containing molecules, presents a multi-faceted risk profile that must be respected.
According to available safety data, this compound and structurally similar compounds are classified as hazardous. The primary routes of exposure and associated health effects include:
-
Acute Toxicity: The compound is harmful if swallowed, if it comes into contact with skin, or if inhaled.[1][2][3] This necessitates procedural controls that prevent direct contact and aerosol generation.
-
Skin and Eye Irritation: Direct contact can cause significant skin and serious eye irritation.[1][4][5]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1][4][5]
While specific flammability data for this compound is not consistently available, related thiophene derivatives are often flammable liquids that can form explosive mixtures with air.[6][7] Therefore, it is prudent to treat this compound with caution regarding potential ignition sources.
| Property | Value / Classification | Source |
| GHS Hazard Class | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation | [1][2][3] |
| Signal Word | Warning | [4][5] |
| Hazard Statements | H302, H312, H332 (Harmful if swallowed/in contact with skin/if inhaled) | [1][2] |
| H315 (Causes skin irritation) | [1][4] | |
| H319 (Causes serious eye irritation) | [1][4] | |
| H335 (May cause respiratory irritation) | [1][4] | |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [6][7][8] |
Pre-Disposal: Safe Handling and Storage of Waste
Proper disposal begins long before the waste container is full. It starts with meticulous handling and storage practices at the point of generation, often referred to as a Satellite Accumulation Area (SAA) under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9][10]
Required Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[11] Always inspect gloves before use and change them immediately if contamination occurs.
-
Eye/Face Protection: Use safety glasses with side shields or chemical goggles. A face shield may be required for splash-prone activities.[4]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or spill cleanup, a chemically resistant apron or coveralls may be necessary.[11]
-
Respiratory Protection: All handling of this compound waste should be conducted inside a certified chemical fume hood to prevent inhalation of vapors or dust.[7]
Waste Container Selection and Labeling:
-
Choose a Compatible Container: Use a container made of material that is non-reactive with the chemical waste. High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container is in good condition with a secure, leak-proof screw cap.[9]
-
Label Immediately: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[9][10][12] This is a common regulatory violation and is critical for preventing the release of hazardous vapors.[9]
Spill and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release. The Occupational Safety and Health Administration (OSHA) requires an emergency response plan for workplaces that handle hazardous materials.[13][14]
For a Minor Spill (Contained within a Fume Hood):
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Proper PPE: Don the appropriate PPE as described in Section 2.
-
Contain and Absorb: Cover the spill with a chemical absorbent material like vermiculite, sand, or a commercial sorbent pad.[15] Do not use combustible materials like paper towels on a reactive chemical.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the container holding the spill cleanup debris as hazardous waste.
For a Major Spill (Outside of a Fume Hood):
-
Evacuate: Immediately evacuate the affected area.
-
Isolate: Close doors to the area and prevent entry. If safe to do so, increase ventilation.
-
Report: Notify your institution's Environmental Health and Safety (EHS) department and your supervisor immediately.
-
Do Not Attempt Cleanup: Major spills should only be handled by trained emergency response personnel in accordance with OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standard.[16][17]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal and state regulations, primarily the EPA's RCRA.[9][18] This "cradle-to-grave" system holds the generator responsible for the waste until its final, safe destruction.[9][18] The following protocol ensures compliance.
Step 1: Waste Characterization and Segregation
-
Causality: You must correctly identify the waste to ensure it is managed safely and legally.[19] Mixing incompatible chemicals can lead to dangerous reactions.[20]
-
Action:
Step 2: Accumulation in a Satellite Accumulation Area (SAA)
-
Causality: The SAA allows for the safe, short-term collection of waste at the point of generation before it is moved to a central storage area.
-
Action:
Step 3: Requesting a Waste Pickup
-
Causality: Untrained personnel are not permitted to transport hazardous waste.[13] Disposal must be handled by a licensed hazardous waste management company, typically coordinated through your institution's EHS department.
-
Action:
-
Once the container is full, or if you are approaching the SAA volume limits, contact your EHS department to schedule a waste pickup.
-
Provide them with all necessary information from the waste label.
-
Step 4: Consolidation and Final Disposal
-
Causality: The final disposal method is chosen to ensure the complete destruction of the hazardous material in an environmentally sound manner.
-
Action:
-
Trained EHS personnel will transport the waste to a central accumulation area.
-
The waste will be manifested and transported by a licensed hazardous waste vendor to a permitted Treatment, Storage, and Disposal Facility (TSDF).[21]
-
The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration at an EPA-approved facility.[11]
-
Disposal Workflow Diagram
The following diagram illustrates the compliant workflow for disposing of this compound waste from the laboratory bench to its final disposition.
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Personal protective equipment for handling 4-Methylthiophene-2-carbonitrile
Essential Safety & Handling Guide: 4-Methylthiophene-2-carbonitrile
A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Plans, and Disposal
Handling this compound requires a meticulous approach to safety, grounded in a clear understanding of its potential hazards. While a specific, comprehensive toxicological profile for this compound is not widely published, its structure—a thiophene ring coupled with a nitrile group—provides clear indicators for necessary precautions. The thiophene moiety suggests potential for skin and respiratory irritation, while the nitrile group (CN) commands the utmost respect due to its relationship with cyanide compounds.[1][2] Organic nitriles can be toxic via inhalation, ingestion, and dermal absorption, and can metabolize to release cyanide, a potent inhibitor of cellular respiration.[1][3]
This guide provides an essential framework for researchers, scientists, and drug development professionals to establish safe handling, operational, and disposal plans for this compound, ensuring the protection of personnel and the integrity of the research environment.
Core Principles of Protection: Minimizing Exposure
All safety protocols are built on the fundamental principle of minimizing exposure. Chemicals can enter the body through four primary routes: dermal contact, inhalation, ingestion, and ocular exposure.[4] Therefore, a multi-layered defense using appropriate Personal Protective Equipment (PPE) is not merely a recommendation but a critical necessity. The following protocols are designed to create a self-validating system of safety where each step reinforces the overall goal of exposure prevention.
Required Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[5] Thin disposable gloves, for instance, provide a temporary barrier for brief contact and must be discarded immediately upon any suspected contamination.[6] For tasks with a higher risk of splashes or spills, more robust protection is required.
| PPE Category | Routine Handling & Weighing | Spill Cleanup & Waste Disposal |
| Hand Protection | Double-gloving with 4-8 mil nitrile gloves.[6][7] | Heavy-duty, chemical-resistant nitrile or neoprene gauntlet-style gloves over inner nitrile gloves.[4][8] |
| Eye & Face Protection | Chemical splash goggles.[9] | Chemical splash goggles and a full-face shield.[7] |
| Body Protection | Chemical-resistant lab coat, fully buttoned. | Chemical-resistant apron or disposable coveralls over a lab coat. |
| Foot Protection | Closed-toe shoes made of non-porous material. | Chemical-resistant shoe covers or boots. |
| Respiratory Protection | Not required if all work is performed within a certified chemical fume hood. | Use a NIOSH/MSHA-approved respirator if there is a risk of aerosol generation outside a fume hood.[10] |
Operational Plans & Step-by-Step Guidance
Safe Handling and Weighing Protocol
This protocol outlines the essential steps for safely weighing solid this compound. The primary engineering control is a certified chemical fume hood, which is mandatory for all operations involving this compound.[3][7]
Step 1: Preparation
-
Designate Area: Cordon off a specific area within the chemical fume hood for the procedure.
-
Verify Fume Hood: Ensure the chemical fume hood is operational and the certification is current.[7]
-
Gather Materials: Place all necessary equipment (spatula, weigh boat, container, etc.) and a designated hazardous waste container inside the hood.
-
Don PPE: Put on all required PPE as specified in the table for "Routine Handling."
Step 2: Weighing
-
Tare Balance: If the analytical balance cannot be placed inside the hood, tare a sealed container.
-
Aliquot Compound: Inside the fume hood, carefully transfer the desired amount of this compound into the tared container.
-
Seal and Weigh: Securely close the container, wipe the exterior with a damp cloth (using a pH 10 buffer solution is good practice for nitriles), and move it to the balance for weighing.[11]
Step 3: Cleanup
-
Decontaminate: Wipe down the designated area, spatula, and any other equipment with a pH 10 buffer solution followed by a 10% bleach solution, and finally with water.[11] All cleaning materials must be disposed of as hazardous waste.
-
Waste Disposal: Place all contaminated items (weigh boats, disposable gloves, wipes) into the designated hazardous waste container inside the hood.[2]
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Disposable items go directly into the hazardous waste. Wash hands thoroughly with soap and water.[6]
Spill & Emergency Response
Rapid and correct response to a spill or exposure is critical. Never work with this compound alone.[7]
Spill Response:
-
Small Spill (Inside Fume Hood):
-
Large Spill or Any Spill Outside a Fume Hood:
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][11]
-
Eye Contact: Use an emergency eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][7]
-
Inhalation: Move the affected person to fresh air immediately. Call for emergency medical assistance.[1][3]
-
Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
In all cases of exposure, provide the Safety Data Sheet (SDS) for a related compound to the responding medical personnel.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Segregation: Use dedicated, clearly labeled hazardous waste containers for solids (contaminated gloves, wipes, labware) and liquids.[2][11]
-
Labeling: Label containers with "Hazardous Waste," the full chemical name, and the date. Add a "No Acids" warning to prevent the potential generation of hydrogen cyanide gas.[11]
-
Storage: Store sealed waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials like strong acids.[3]
-
Collection: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[2]
By adhering to these stringent safety protocols, researchers can confidently handle this compound, ensuring personal safety and maintaining a secure laboratory environment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
